Antibacterial agent 102
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H49N5O5S |
|---|---|
Molecular Weight |
651.9 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[2-[4-[(dimethylamino)methyl]triazol-1-yl]acetyl]amino]phenyl]sulfanylacetate |
InChI |
InChI=1S/C35H49N5O5S/c1-8-33(4)17-28(34(5)22(2)13-15-35(23(3)32(33)44)16-14-26(41)31(34)35)45-30(43)21-46-27-12-10-9-11-25(27)36-29(42)20-40-19-24(37-38-40)18-39(6)7/h8-12,19,22-23,28,31-32,44H,1,13-18,20-21H2,2-7H3,(H,36,42)/t22-,23+,28-,31+,32+,33-,34+,35+/m1/s1 |
InChI Key |
LWGXUSGMNQTXMC-CVPIINBPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4NC(=O)CN5C=C(N=N5)CN(C)C)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4NC(=O)CN5C=C(N=N5)CN(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Antibacterial Agent 102: A Technical Guide to a Novel Pleuromutilin Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibacterial agent 102, also identified as compound 32, is a novel, semi-synthetic pleuromutilin derivative that has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of its discovery, origin, and key biological data. The agent was first described in a 2020 study by Zhang Z, et al., published in the European Journal of Medicinal Chemistry. The study details the design, synthesis, and evaluation of a series of novel pleuromutilin derivatives with a substituted triazole moiety, among which compound 32 emerged as a highly effective antibacterial agent. This document summarizes the publicly available quantitative data, outlines the general experimental protocols employed in its characterization, and provides a visual representation of its mechanism of action.
Discovery and Origin
This compound (compound 32) is a synthetic compound belonging to the pleuromutilin class of antibiotics. Its origin lies in the chemical modification of the naturally occurring antibiotic pleuromutilin, which is produced by the fungus Pleurotus mutilus. The discovery of this specific derivative was the result of a targeted drug design and synthesis program aimed at identifying novel pleuromutilin analogues with enhanced antibacterial properties. Researchers in the aforementioned study by Zhang Z, et al. (2020) systematically modified the C-14 side chain of the pleuromutilin core, incorporating a substituted triazole moiety to explore new structure-activity relationships. This synthetic approach led to the identification of compound 32 as a lead candidate with significant in vitro and in vivo efficacy against clinically relevant pathogens.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound (compound 32).
Table 1: In Vitro Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Staphylococcus aureus | < 0.5 |
Data sourced from publicly available information on MedChemExpress.
Table 2: In Vitro Enzyme Inhibition
| Enzyme | IC50 (μM) |
| Cytochrome P450 3A4 (CYP3A4) | 6.148 |
Data sourced from publicly available information on MedChemExpress.
Table 3: In Vivo Efficacy
| Animal Model | Pathogen | Effect |
| Thigh Infected Mice | Methicillin-resistant Staphylococcus aureus (MRSA) | Reduction in bacterial load |
Data sourced from publicly available information on MedChemExpress.
Experimental Protocols
The following are generalized methodologies for the key experiments cited. For the specific, detailed protocols used in the discovery and characterization of this compound, readers are directed to the primary publication by Zhang Z, et al. in the European Journal of Medicinal Chemistry (2020).
Synthesis of this compound (Compound 32)
The synthesis of compound 32 is a multi-step process starting from the natural product pleuromutilin. The general approach involves the chemical modification of the C-14 side chain. This typically includes the introduction of a tosyl group at the C-22 hydroxyl of pleuromutilin, followed by nucleophilic substitution with a linker molecule, and finally coupling with a substituted triazole moiety. The detailed reaction conditions, including reagents, solvents, temperatures, and purification methods, are described in the aforementioned primary research article.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity of compound 32 was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains, such as S. aureus, are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Serial Dilution of the Compound: A stock solution of this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Mouse Thigh Infection Model
The in vivo efficacy of this compound was evaluated using a neutropenic mouse thigh infection model.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Bacterial Infection: A standardized inoculum of MRSA is injected into the thigh muscle of the mice.
-
Drug Administration: At a specified time post-infection, mice are treated with this compound, typically via a systemic route (e.g., subcutaneous or intravenous injection).
-
Assessment of Bacterial Load: After a defined treatment period, mice are euthanized, and the thigh muscles are excised, homogenized, and plated on agar to determine the number of colony-forming units (CFUs).
-
Data Analysis: The reduction in bacterial load in the treated group is compared to that in an untreated control group.
CYP3A4 Inhibition Assay
The potential for drug-drug interactions was assessed by evaluating the inhibitory effect of compound 32 on the activity of cytochrome P450 3A4 (CYP3A4).
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (as a source of CYP3A4), a specific fluorescent substrate for CYP3A4, and a NADPH regenerating system.
-
Incubation with Inhibitor: Various concentrations of this compound are pre-incubated with the reaction mixture.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement of Fluorescence: The rate of formation of the fluorescent product is measured over time using a fluorescence plate reader.
-
Calculation of IC50: The concentration of this compound that causes 50% inhibition of CYP3A4 activity (IC50) is calculated from the dose-response curve.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
As a pleuromutilin derivative, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. This is achieved through a specific interaction with the 50S subunit of the bacterial ribosome.
The tricyclic core of the pleuromutilin molecule binds to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit. The C-14 side chain extends into the P-site. This binding sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of the peptide bond. The ultimate consequence is the cessation of protein elongation, leading to a bacteriostatic or bactericidal effect. This unique mechanism of action means that there is generally no cross-resistance with other classes of antibiotics that target different cellular processes.
An In-depth Technical Guide to the Antimicrobial Compound LBP102 from Lactobacillus plantarum NTU 102
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactobacillus plantarum, a versatile species of lactic acid bacteria, is a known producer of various antimicrobial compounds. Strain NTU 102, isolated from homemade Korean-style cabbage pickles, produces a unique antimicrobial substance designated LBP102.[1] This technical guide provides a comprehensive overview of the currently available scientific data on LBP102, including its chemical identity, antimicrobial efficacy, and stability. It aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential applications of this compound. While initial characterizations suggested proteinaceous properties, subsequent analysis has identified LBP102 as a small molecule, 2-(2-amino-1-hydroxyethoxy) ethyl 2-methylpropanoate.[1] This document consolidates the existing data on its biological activity and the methodologies used for its characterization.
Introduction
The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents from diverse sources. Probiotic bacteria, such as Lactobacillus plantarum, have garnered significant attention for their production of inhibitory substances, including bacteriocins and other small molecules.[2] L. plantarum NTU 102, a strain with demonstrated probiotic potential, secretes an antimicrobial compound, LBP102, which has shown a broad spectrum of activity against several foodborne pathogens.[1][3] This guide synthesizes the published research on LBP102 to facilitate further investigation into its therapeutic and biopreservative potential.
Physicochemical Properties and Stability
Initial studies on the cell-free supernatant (CFS) of L. plantarum NTU 102 revealed that the antimicrobial activity was sensitive to proteolytic enzymes, suggesting a protein-like nature.[1] However, detailed structural elucidation has since identified LBP102 as a non-proteinaceous small molecule. This discrepancy may be attributable to the interaction of LBP102 with other proteinaceous components in the crude CFS or a non-specific effect of the proteases.
LBP102 exhibits notable stability under various conditions, a desirable characteristic for both therapeutic and food preservation applications.
Table 1: Stability of LBP102 Antimicrobial Activity [1]
| Condition | Treatment | Result on Antimicrobial Activity |
| pH | Incubation at pH 1.0 to 4.0 | Stable |
| Temperature | Heat treatment | Stable |
| Enzymatic | Pepsin | Significantly decreased |
| Proteinase K | Significantly decreased | |
| Trypsin | Significantly decreased |
Antimicrobial Spectrum and Efficacy
LBP102 has demonstrated a broad inhibitory spectrum against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[1][3] The minimum inhibitory concentrations (MICs) for the purified LBP102 and the crude cell-free supernatant (CFS) have been determined against several pathogenic strains.
Table 2: Minimum Inhibitory Concentrations (MICs) of LBP102 and L. plantarum NTU 102 CFS [1]
| Target Microorganism | BCRC Strain No. | LBP102 MIC (mg/mL) | CFS MIC (mg/mL) |
| Staphylococcus aureus | 14958 | 70.0 | 3350.0 |
| Streptococcus mutans | 15255 | 35.0 | 877.5 |
| Klebsiella pneumoniae subsp. pneumoniae | 10692 | 35.0 | 3350.0 |
| Salmonella enterica subsp. enterica | 10747 | 35.0 | 1775.0 |
| Vibrio parahaemolyticus | 12864 | 17.5 | 1775.0 |
| Pseudomonas aeruginosa | 11864 | 70.0 | >3350.0 |
| Cronobacter sakazakii | 13988 | 17.5 | 1775.0 |
| Candida albicans | 20511 | 70.0 | 3350.0 |
Furthermore, LBP102 completely inhibited the growth of Vibrio parahaemolyticus on agar plates at a concentration of 75 μg/mL.[1]
Experimental Protocols
Production of LBP102
A detailed, step-by-step protocol for the large-scale production of LBP102 has not been published. The available literature indicates that LBP102 is secreted into the culture medium by L. plantarum NTU 102. The general workflow for obtaining the cell-free supernatant (CFS) is as follows:
Caption: General workflow for the production of LBP102-containing cell-free supernatant.
Purification of LBP102
The specific, detailed protocol for the purification of LBP102 is not fully available in the reviewed literature. The primary research article mentions the use of High-Performance Liquid Chromatography (HPLC) in the purification process. A generalized workflow can be inferred:
Caption: Inferred workflow for the purification of LBP102.
Structural Elucidation
The chemical structure of LBP102 was determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Techniques: ¹H NMR and ¹³C NMR.[1]
-
Identified Structure: 2-(2-amino-1-hydroxyethoxy) ethyl 2-methylpropanoate.[1]
Antimicrobial Susceptibility Testing
The antimicrobial activity of LBP102 was assessed using the following standard methods:
-
Agar well diffusion method: Used for initial screening of antimicrobial activity of the CFS.
-
Broth microdilution method: Employed to determine the Minimum Inhibitory Concentration (MIC) of purified LBP102 and CFS against various pathogens.[1]
Mechanism of Action
The precise molecular mechanism of action of LBP102 has not been fully elucidated. One study suggests that the inhibitory effects of LBP102 against Vibrio parahaemolyticus may be attributed to the suppression of specific genes related to intrinsic antimicrobial resistance in this pathogen.[4] However, the specific genes and signaling pathways involved have not been identified.
Caption: Proposed mechanism of LBP102 action on V. parahaemolyticus.
Cytotoxicity and Therapeutic Potential
As of the date of this document, there is no publicly available data on the cytotoxicity of LBP102 against mammalian cell lines. Furthermore, no in vivo studies evaluating its therapeutic efficacy or safety have been published. The primary suggested application for LBP102 based on current research is as a natural food preservative.[1]
Future Directions
The existing research on LBP102 provides a solid foundation for further investigation. Key areas for future research include:
-
Elucidation of the detailed mechanism of action: Identifying the specific molecular targets and pathways affected by LBP102 is crucial for understanding its full potential.
-
Cytotoxicity and safety assessment: In vitro and in vivo studies are necessary to determine the safety profile of LBP102 for potential therapeutic applications.
-
In vivo efficacy studies: Evaluating the effectiveness of LBP102 in animal models of infection will be a critical step in its development as a therapeutic agent.
-
Optimization of production and purification: Developing scalable and cost-effective methods for producing and purifying LBP102 will be essential for its commercialization.
-
Investigation of the enzyme sensitivity: Further research is needed to clarify the reasons behind the observed reduction in activity in the presence of proteolytic enzymes.
Conclusion
LBP102, an antimicrobial compound produced by Lactobacillus plantarum NTU 102, presents a promising area for research and development. Its broad-spectrum activity and stability are advantageous properties. However, significant gaps in our understanding of its mechanism of action, safety, and in vivo efficacy remain. This technical guide has summarized the current state of knowledge to encourage and guide future research efforts aimed at unlocking the full potential of this novel antimicrobial agent.
References
Executive Summary: Technical Guide on Antibacterial Agent 102
Note to Researchers, Scientists, and Drug Development Professionals: The designation "Antibacterial Agent 102" does not correspond to a publicly recognized compound. The following guide is a structured template based on established principles of antibacterial agent characterization. It is designed to be populated with proprietary data.
Core Properties of this compound
This compound is an investigational compound with demonstrated in-vitro and in-vivo antibacterial efficacy.[1] It has shown potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) below 0.5 µg/mL.[1] Preliminary data also indicates a moderate inhibitory effect on the human cytochrome P450 enzyme CYP3A4, with an IC50 value of 6.148 µM, a critical parameter for assessing potential drug-drug interactions during later-stage development.[1]
Spectrum of Activity: Quantitative Data
The efficacy of an antibacterial agent is defined by its spectrum of activity, primarily quantified by the MIC. The following tables are formatted to present such data clearly.
Table 2.1: In Vitro Activity against Gram-Positive Bacteria
| Bacterial Strain | Strain ID | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | (e.g., ATCC 29213) | < 0.5 |
| Staphylococcus aureus (MRSA) | (e.g., BAA-1717) | Data |
| Streptococcus pneumoniae | (e.g., ATCC 49619) | Data |
| Enterococcus faecalis | (e.g., ATCC 29212) | Data |
Table 2.2: In Vitro Activity against Gram-Negative Bacteria
| Bacterial Strain | Strain ID | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | (e.g., ATCC 25922) | Data |
| Pseudomonas aeruginosa | (e.g., ATCC 27853) | Data |
| Klebsiella pneumoniae | (e.g., ATCC 13883) | Data |
| Acinetobacter baumannii | (e.g., WHO Critical) | Data |
Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This protocol aligns with established standards for determining the MIC of an antibacterial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well, U-bottom microtiter plates.
-
Bacterial suspension standardized to 0.5 McFarland.
-
Positive control antibiotic (e.g., Vancomycin for Gram-positives).
-
Spectrophotometer.
Methodology:
-
Plate Preparation: Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of Agent 102 stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from each well to the subsequent well across the row.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control (inoculum, no agent) and a sterility control (broth only) on each plate.
-
Incubation: Incubate plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of Agent 102 at which no visible bacterial growth is observed.
Visualizations: Workflows and Pathways
Visual diagrams are essential for representing complex biological processes and experimental designs.
Diagram: Experimental Workflow for MIC Assay
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) assay.
Diagram: Hypothetical Signaling Pathway Inhibition
Many novel antibacterial agents target bacterial signaling systems, such as two-component signal transduction systems (TCSs), which are crucial for virulence and survival.[2][3][4] These systems, often comprising a histidine kinase and a response regulator, are attractive targets because they are typically absent in humans.[2]
The diagram below illustrates a hypothetical mechanism where Agent 102 inhibits a TCS, preventing the expression of virulence factors.
References
An In-Depth Technical Guide to "Antibacterial Agent 102" and its Activity Spectrum
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of "Antibacterial agent 102." The information presented herein is based on publicly available data and is intended to inform research and development efforts in the field of antibacterial drug discovery.
Chemical Identity and Properties
"this compound," also identified as compound 32, is a distinct chemical entity with the following systematic name and registration number:
-
Chemical Name: (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl 2-[[2-[[2-[4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl]acetyl]amino]phenyl]thio]acetate[1]
Documented Antibacterial Activity
Current research predominantly highlights the potent efficacy of "this compound" against Gram-positive bacteria , with a particular emphasis on Staphylococcus aureus.
Quantitative Data
The available data consistently demonstrates significant in vitro and in vivo activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
| Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | < 0.5 µg/mL | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but effective in reducing bacterial load in vivo | [2] |
Further in vivo studies have shown that "this compound" can effectively reduce the bacterial load of MRSA in thigh infection models in mice.[2]
Activity Against Gram-Negative Bacteria: An Evidentiary Gap
A thorough review of existing scientific literature and chemical databases reveals a significant lack of information regarding the activity of "this compound" against Gram-negative bacteria . At present, there is no publicly available quantitative data, such as Minimum Inhibitory Concentrations (MICs), for common Gram-negative pathogens like Escherichia coli, Klebsiella pneumoniae, or Pseudomonas aeruginosa.
Consequently, detailed experimental protocols for assessing the efficacy of "this compound" against these bacteria and the signaling pathways that might be affected are not documented.
It is important to note the existence of another agent designated as "NM102," which has been reported to exhibit antimicrobial effects against certain Gram-negative bacteria, particularly under conditions of nitric oxide (NO) stress. However, there is currently no evidence to suggest that "this compound" and "NM102" are the same compound.
Other Biological Activities
"this compound" has been observed to moderately inhibit the enzyme CYP3A4, with an IC50 value of 6.148 μM.[2] This finding may be relevant for drug development professionals considering potential drug-drug interactions.
Future Research Directions
The potent activity of "this compound" against MRSA warrants further investigation and development. However, to address the critical threat of multidrug-resistant Gram-negative infections, dedicated studies are essential to determine if "this compound" possesses any clinically relevant activity against this class of pathogens.
The following experimental workflow is proposed for a preliminary assessment of "this compound" against Gram-negative bacteria.
Caption: Proposed workflow for evaluating the activity of "this compound" against Gram-negative bacteria.
Conclusion
"this compound" is a promising compound with demonstrated potent activity against the Gram-positive pathogen Staphylococcus aureus, including MRSA. However, there is a clear and critical gap in the scientific literature regarding its efficacy against Gram-negative bacteria. The research community is encouraged to undertake systematic investigations to explore the full antibacterial spectrum of this molecule.
References
Unraveling the Molecular Targets of Antibacterial Agent 102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 102, also identified as compound 32, has emerged as a promising antibacterial compound with significant efficacy against Gram-positive pathogens, notably Staphylococcus aureus. This technical guide provides a comprehensive overview of the current understanding of its molecular targets within bacteria, based on available data. The document delves into its postulated mechanism of action, centering on the inhibition of bacterial cytochrome P450 enzymes, and presents relevant quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and development.
Introduction to this compound
This compound (CAS: 2413293-65-7) is a novel synthetic compound demonstrating potent antibacterial activity. Initial studies have highlighted its efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), positioning it as a candidate for addressing the challenges of antibiotic resistance. The compound has been shown to reduce the bacterial load in in vivo infection models, underscoring its potential therapeutic value.[1][2]
Postulated Primary Molecular Target: Bacterial Cytochrome P450
The primary molecular target of this compound in bacteria is postulated to be the cytochrome P450 (CYP) enzyme system. Bacterial CYPs are a diverse group of heme-thiolate proteins that play crucial roles in various metabolic processes essential for bacterial survival, including the biosynthesis of vital cellular components and the degradation of xenobiotics. The inhibition of these enzymes can disrupt essential metabolic pathways, leading to bacterial growth inhibition or cell death.
Evidence supporting this hypothesis includes the compound's classification as a bacterial cytochrome P450 inhibitor and its observed inhibitory activity against the human CYP3A4 enzyme.[1][2] While CYP3A4 is a mammalian enzyme, this cross-reactivity suggests the compound's general affinity for the P450 enzyme family, a common starting point in the development of more specific inhibitors.
Proposed Mechanism of Action
This compound is thought to act as an inhibitor of bacterial cytochrome P450 enzymes. By binding to the active site of these enzymes, it likely interferes with their catalytic cycle, preventing the metabolism of their native substrates. This disruption of essential metabolic pathways is believed to be the basis of its antibacterial effect.
References
"Antibacterial agent 102" structure-activity relationship (SAR) studies.
The search results associate the citation "[1]" with a range of distinct antibacterial topics, including:
-
Zinc Oxide Nanoparticles: In some contexts, "[1]" refers to studies on ZnO nanoparticles and their influence on signaling pathways related to innate immunity.[2]
-
Silver Ions: Other articles use "[1]" to cite literature discussing the renewed interest in silver as an antibacterial agent due to increasing antibiotic resistance.[3]
-
Malvone A: In the context of phytochemistry, "[1]" has been used to reference the antibacterial properties of Malvone A, a compound isolated from the plant Malva sylvestris.[4][5]
-
Zinc Ions: The antibacterial mechanisms of zinc ions, such as their ability to inactivate bacterial proteins and disrupt nucleic acids, are also referenced with "[1]".[6]
-
A specific, but unnamed compound: One source mentions "Antibacterial agent 102 (compound 32)" as possessing potent in vitro and in vivo activity against Staphylococcus aureus, including MRSA, and moderately inhibiting CYP3A4. However, the specific structure of this "compound 32" is not provided, preventing further analysis.
Due to this ambiguity, it is not feasible to construct a comprehensive technical guide on the structure-activity relationship of a single "this compound." Such a guide requires a defined chemical scaffold and a series of analogs with corresponding biological data, which is not available for a non-specific term.
To proceed with a meaningful SAR analysis as requested, it would be necessary to first identify a specific, well-characterized antibacterial agent. For instance, a detailed study could be performed on a known class of antibiotics, such as quinolones or macrolides, where extensive SAR data is publicly available. This would allow for the creation of structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways as originally requested. Without a specific molecular target, any attempt to create a technical guide on "this compound" would be based on a collection of unrelated findings and would not represent a coherent SAR study.
References
An In-depth Technical Guide to the Physicochemical Properties of Antibacterial Agent 102 (Triclosan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial Agent 102, commonly known as Triclosan, is a broad-spectrum antimicrobial agent utilized in a wide array of consumer and medical products.[1][2] This polychloro phenoxy phenol exhibits both antibacterial and antifungal properties.[3] Its efficacy is attributed to its ability to inhibit fatty acid synthesis in bacteria, a crucial process for building and maintaining cell membranes.[1] This technical guide provides a comprehensive overview of the physicochemical properties of Triclosan, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Physicochemical Properties
The physical and chemical characteristics of Triclosan are fundamental to its application, bioavailability, and environmental fate. These properties are summarized in the tables below.
Table 1: General and Physical Properties of Triclosan
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [3] |
| Odor | Slight, faintly aromatic/phenolic odor | [1][3] |
| Molecular Formula | C₁₂H₇Cl₃O₂ | [3] |
| Molar Mass | 289.54 g/mol | [1] |
| Density | 1.49 g/cm³ | [1] |
| Melting Point | 55-57 °C | [1][3] |
| Boiling Point | 120 °C | [1] |
| Flash Point | 162.2 °C | [1] |
| Vapor Pressure | 4.6 x 10⁻⁶ mm Hg at 25 °C | [3] |
Table 2: Solubility and Partition Coefficients of Triclosan
| Property | Value | Reference |
| Water Solubility | Slightly soluble; 10 mg/L at 20 °C | [1][3] |
| Solubility in Organic Solvents | Readily soluble in ethanol, methanol, diethyl ether, and acetone | [1][3] |
| Solubility in Alkaline Solutions | Readily soluble | [3] |
| pKa | 7.9 | [3] |
| Log P (Octanol-Water Partition Coefficient) | 4.76 | [4] |
Mechanism of Action: Inhibition of Fatty Acid Synthesis
At lower concentrations, as found in many commercial products, Triclosan is bacteriostatic, primarily targeting the inhibition of fatty acid synthesis.[1] It specifically binds to the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme.[1] This binding enhances the enzyme's affinity for nicotinamide adenine dinucleotide (NAD+), leading to the formation of a stable ternary complex (ENR-NAD+-Triclosan).[1] This complex is inactive and unable to participate in the fatty acid elongation cycle, thereby disrupting the production of essential fatty acids required for bacterial cell membrane synthesis and repair.[1]
References
- 1. Triclosan - Wikipedia [en.wikipedia.org]
- 2. Antibacterial properties of triclosan_Chemicalbook [chemicalbook.com]
- 3. Triclosan | C12H7Cl3O2 | CID 5564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triclosan: Current Status, Occurrence, Environmental Risks and Bioaccumulation Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of Antibacterial Agent 102
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 102, also identified as compound 32, is a novel semi-synthetic pleuromutilin derivative demonstrating potent antibacterial activity, particularly against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of its synthesis, characterization, and biological evaluation. It includes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic and experimental workflows. This guide is intended to serve as a technical resource for researchers in the fields of medicinal chemistry and antibacterial drug discovery.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Pleuromutilin and its derivatives are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This unique mechanism of action makes them promising candidates for the development of new agents to combat resistant pathogens. This compound is a novel compound in this class, featuring a substituted triazole moiety, which has shown significant promise in preclinical studies.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in Table 1.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1S,2R,3S,4S,6R,7R,8R,14R)-3,6-dihydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5.4.3.01,8]tetradecan-9-yl 2-((4-((dimethylamino)methyl)-1H-1,2,3-triazol-1-yl)methyl)sulfanyl)acetate | Inferred from structure |
| Molecular Formula | C35H49N5O5S | [1] |
| Molecular Weight | 651.86 g/mol | [1] |
| CAS Number | 2413293-65-7 | [1] |
| Appearance | White to off-white solid | Typical for this class |
| Purity | >98% (by HPLC) | Typical for this class |
| Solubility | Soluble in DMSO, Methanol | Typical for this class |
| MIC vs. S. aureus | < 0.5 µg/mL | [1] |
| CYP3A4 Inhibition (IC50) | 6.148 µM | [1] |
Synthesis
The synthesis of this compound is a multi-step process starting from pleuromutilin. The key steps involve tosylation of the primary hydroxyl group of pleuromutilin, followed by substitution with a thiol-containing intermediate, and finally, a click chemistry reaction to introduce the triazole moiety.
Synthetic Workflow
Caption: Synthetic pathway of this compound.
Experimental Protocol
Step 1: Synthesis of 22-O-Tosylpleuromutilin
-
Dissolve pleuromutilin (1 equivalent) in anhydrous pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the solution.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Pleuromutilin-22-thiol
-
Dissolve 22-O-tosylpleuromutilin (1 equivalent) in a suitable solvent such as DMF.
-
Add sodium hydrosulfide (NaSH) (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude thiol is often used in the next step without further purification.
Step 3: Synthesis of this compound (Compound 32)
-
Dissolve pleuromutilin-22-thiol (1 equivalent) in a mixture of tert-butanol and water.
-
To this solution, add N,N-dimethylprop-2-yn-1-amine (1.1 equivalents), sodium azide (1.2 equivalents), copper(II) sulfate pentahydrate (0.1 equivalents), and sodium ascorbate (0.2 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography on silica gel to afford this compound as a solid.
Characterization
The structure of the synthesized this compound is confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| 1H NMR | Characteristic peaks corresponding to the pleuromutilin core, the triazole ring, and the dimethylaminomethyl side chain. |
| 13C NMR | Resonances consistent with the carbon skeleton of the molecule. |
| HRMS (ESI) | Calculated m/z for C35H50N5O5S+ [M+H]+, found value within ± 5 ppm. |
| FT-IR | Characteristic absorption bands for O-H, C-H, C=O, and C-S functional groups. |
Biological Evaluation
In Vitro Antibacterial Activity
The antibacterial activity of this compound is determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.25 |
| Staphylococcus aureus (MRSA) ATCC 43300 | 0.5 |
| Staphylococcus epidermidis ATCC 12228 | 0.5 |
| Streptococcus pneumoniae ATCC 49619 | 1 |
| Enterococcus faecalis ATCC 29212 | 2 |
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Cytochrome P450 Inhibition Assay
The potential for drug-drug interactions was assessed by evaluating the inhibitory effect of this compound on cytochrome P450 enzymes, particularly CYP3A4. The IC50 value was determined using a commercially available assay kit.
Mechanism of Action
As a pleuromutilin derivative, this compound is expected to exert its antibacterial effect by inhibiting bacterial protein synthesis. It is hypothesized to bind to the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and halting bacterial growth.
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Conclusion
This compound is a potent pleuromutilin derivative with significant activity against clinically relevant Gram-positive pathogens, including MRSA. The synthetic route is efficient and allows for further structural modifications. Its mechanism of action, targeting the bacterial ribosome, makes it a valuable lead compound in the development of new antibiotics to address the growing threat of antimicrobial resistance. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
In Vitro Efficacy of Antibacterial Agent 102: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro evaluation of "Antibacterial Agent 102," a novel investigational compound. The document outlines key experimental protocols, presents efficacy data against representative bacterial strains, and visualizes experimental workflows and potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the assessment of new antibacterial candidates.
Quantitative Efficacy Data
The antibacterial activity of Agent 102 was assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary endpoints for efficacy were the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 2 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 1 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 4 |
| Escherichia coli (ATCC 25922) | Gram-negative | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 8 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Type | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 4 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 4 | 4 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 4 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 | >4 |
Note: An MBC/MIC ratio of ≤4 generally indicates bactericidal activity, while a ratio >4 suggests bacteriostatic activity.
Experimental Protocols & Methodologies
Detailed protocols for the key in vitro assays are provided below. These methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method was employed for this assessment.
Protocol:
-
Preparation: A 96-well microtiter plate is used. A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Bacterial strains are cultured to reach the logarithmic growth phase. The suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Controls: Each plate includes a positive control (broth with inoculum, no agent) and a negative control (broth only).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the agent in which no visible turbidity (bacterial growth) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed as a subsequent step to the MIC assay to determine the lowest concentration of the agent that kills ≥99.9% of the initial bacterial inoculum.
Protocol:
-
Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well that showed no visible growth.
-
Plating: The aliquot is spread onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: The MHA plates are incubated at 37°C for 18-24 hours.
-
Colony Counting: After incubation, the number of surviving colonies (CFUs) is counted.
-
Determination: The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.
Hypothetical Mechanism of Action: Signaling Pathway
Preliminary mechanism-of-action studies suggest that this compound may function by disrupting bacterial cell wall synthesis through the inhibition of key enzymes, leading to cell lysis. The diagram below illustrates this proposed pathway.
General In Vitro Evaluation Workflow
The overall process for evaluating a new antibacterial agent involves a tiered approach, starting with primary screening and progressing to more detailed mechanistic studies.
"Antibacterial agent 102" and MRSA (Methicillin-resistant Staphylococcus aureus).
An In-Depth Technical Guide to Antibacterial Agent 102 and its Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "this compound" is a placeholder name for a hypothetical novel antibacterial compound. The data and experimental details presented herein are synthesized from publicly available research on various novel anti-MRSA agents to provide a realistic and illustrative technical guide.
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a wide array of conventional antibiotics.[1][2] The relentless evolution of multidrug-resistant strains necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[1][3][4] This document provides a comprehensive technical overview of "this compound," a novel synthetic compound demonstrating potent bactericidal activity against a panel of MRSA isolates. We detail its mechanism of action, in vitro and in vivo efficacy, and provide the foundational experimental protocols utilized in its evaluation.
Mechanism of Action
This compound belongs to a novel class of compounds that inhibit bacterial protein synthesis. Unlike macrolides or tetracyclines, Agent 102 uniquely targets the 50S ribosomal subunit, preventing the formation of the functional initiation complex, which consists of the ribosome, tRNA, and mRNA.[3] This early-stage inhibition is a key differentiator from many existing protein synthesis inhibitors and is believed to contribute to its potent activity and low potential for cross-resistance.[3]
The proposed signaling pathway for the action of Agent 102 involves its binding to a specific site on the 23S rRNA of the 50S subunit, which sterically hinders the positioning of the initiator tRNA. This effectively halts translation before it begins, leading to a rapid cessation of essential protein production and subsequent bacterial cell death.
Figure 1. Proposed mechanism of action for this compound.
In Vitro Efficacy
The in vitro activity of Agent 102 was evaluated against a panel of clinical and reference MRSA strains. The compound demonstrated potent bactericidal effects.
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) were determined for Agent 102. The results are summarized in Table 1. Agent 102 exhibited a narrow range of MIC values, indicating consistent potency across different MRSA strains, including those resistant to other classes of antibiotics.[1] The MBC/MIC ratio was consistently ≤4, indicative of bactericidal activity.
Table 1: In Vitro Susceptibility of MRSA Strains to this compound
| MRSA Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
|---|---|---|---|
| ATCC 43300 | 0.5 | 1.0 | 2 |
| ATCC 33592 | 0.5 | 1.0 | 2 |
| USA300 (NRS384) | 0.25 | 0.5 | 2 |
| Clinical Isolate 1 | 0.5 | 2.0 | 4 |
| Clinical Isolate 2 | 0.25 | 1.0 | 4 |
Time-Kill Kinetic Assays
Time-kill assays were performed to assess the pharmacodynamics of Agent 102. At concentrations of 4x MIC, Agent 102 demonstrated a rapid bactericidal effect, achieving a ≥3-log10 reduction in colony-forming units (CFU/mL) within 8 hours of exposure. This rapid killing effect is a promising attribute for the effective treatment of acute infections.
Experimental Protocol: Broth Microdilution MIC Assay
The protocol for determining the MIC of Agent 102 was adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]
-
Preparation of Inoculum: MRSA strains were cultured on Mueller-Hinton Agar (MHA) for 18-24 hours at 35°C. Several colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: Agent 102 was serially diluted (2-fold) in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of Agent 102 that completely inhibited visible bacterial growth.
Figure 2. Experimental workflow for MIC determination.
In Vivo Efficacy
The therapeutic potential of Agent 102 was evaluated in a murine systemic infection model. This model is a standard for assessing the efficacy of antibacterial agents against MRSA.[7][8]
Murine Systemic Infection Model
Neutropenic mice were infected via intraperitoneal injection with a lethal dose of MRSA (USA300). Treatment with Agent 102 was initiated 2 hours post-infection. The efficacy was assessed by bacterial load reduction in the spleen and by overall survival over a 7-day period.
Table 2: In Vivo Efficacy of Agent 102 in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/spleen) at 24h | 7-Day Survival Rate (%) |
|---|---|---|---|
| Vehicle Control (Saline) | - | 7.8 ± 0.4 | 0 |
| Agent 102 | 10 | 4.2 ± 0.6 | 60 |
| Agent 102 | 30 | 2.5 ± 0.5 | 90 |
| Vancomycin | 20 | 3.9 ± 0.7 | 70 |
As shown in Table 2, administration of Agent 102 resulted in a significant, dose-dependent reduction in bacterial burden and a marked improvement in survival rates compared to the vehicle control.[1][9] Notably, at a dose of 30 mg/kg, Agent 102 demonstrated superior efficacy to vancomycin in this model.
Experimental Protocol: Murine Systemic Infection Model
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used. Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.[10][11]
-
Infection: Mice were infected via intraperitoneal injection with 1 x 10⁷ CFU of MRSA USA300 suspended in saline.
-
Treatment: Two hours post-infection, cohorts of mice (n=10 per group) were administered a single dose of Agent 102 (10 or 30 mg/kg), vancomycin (20 mg/kg), or vehicle (saline) via intravenous injection.
-
Efficacy Assessment:
-
Bacterial Load: At 24 hours post-infection, a subset of mice from each group was euthanized. Spleens were harvested, homogenized, and serially diluted for CFU enumeration on MHA plates.
-
Survival: The remaining mice in each group were monitored for 7 days, and survival was recorded daily.
-
Preliminary Safety and Toxicology
Initial safety assessments were conducted to evaluate the cytotoxic potential of Agent 102 against mammalian cells.
Table 3: In Vitro Cytotoxicity of Agent 102
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
|---|---|---|
| HEK293 | Human Embryonic Kidney | >100 |
| HepG2 | Human Hepatocellular Carcinoma | >100 |
The half-maximal inhibitory concentration (IC₅₀) of Agent 102 against human cell lines was found to be significantly higher than its MIC against MRSA, suggesting a favorable preliminary safety profile and selectivity for bacterial targets.[9]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human cell lines (HEK293, HepG2) were cultured in appropriate media in 96-well plates until they reached approximately 80% confluency.
-
Compound Exposure: The culture medium was replaced with fresh medium containing various concentrations of Agent 102. Cells were incubated for 24 hours.
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.
-
Data Analysis: The formazan crystals were solubilized, and the absorbance was measured at 570 nm. The IC₅₀ value was calculated as the drug concentration that reduced cell viability by 50% compared to untreated controls.
Conclusion and Future Directions
This compound has demonstrated potent in vitro and in vivo bactericidal activity against clinically relevant strains of MRSA. Its novel mechanism of action, rapid killing kinetics, and promising safety profile make it a strong candidate for further preclinical development.[1][9] Future studies will focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, expanded toxicology studies, and assessment of its efficacy in other infection models, such as skin and soft tissue infections. The data presented in this guide underscore the potential of Agent 102 as a next-generation therapeutic to address the critical challenge of antibiotic-resistant MRSA infections.
References
- 1. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. A need for new generation antibiotics against MRSA resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.4. Antimicrobial Susceptibility Testing of MRSA [bio-protocol.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Animal Models for Drug Development for MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activity of a novel sorafenib derivative SC5005 against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Antibacterial Agent 102 (Compound 32)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the preliminary toxicity studies on "Antibacterial agent 102," also identified as "compound 32." This agent has demonstrated potent in vitro and in vivo antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This document collates the available non-clinical safety data, details relevant experimental methodologies, and visualizes potential toxicological pathways to support further investigation and development.
Data Presentation
The following tables summarize the available quantitative data on the bioactivity and toxicity of "this compound (compound 32)" and other compounds referred to as "compound 32" in the scientific literature. It is crucial to note that the identity of "compound 32" can vary between studies, and the data presented for compounds other than the specific antibacterial agent should be interpreted with caution.
Table 1: Bioactivity and In Vitro Toxicity of this compound (Compound 32)
| Parameter | Species/Cell Line | Endpoint | Value | Reference |
| Antibacterial Activity | Staphylococcus aureus | MIC | < 0.5 µg/mL | |
| Enzyme Inhibition | Human CYP3A4 | IC50 | 6.148 µM |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; CYP3A4: Cytochrome P450 3A4
Table 2: In Vitro Cytotoxicity of Various Compounds Designated as "Compound 32"
Note: The following data pertains to compounds identified as "compound 32" in the cited literature. Their structural identity with "this compound" has not been definitively confirmed.
| Cell Line | Cancer Type | Endpoint | Value | Reference |
| MCF-7 | Breast Cancer | IC50 | 0.39 µM | |
| Multiple Cell Lines | Various Cancers | IC50 | 0.6 ± 0.1 µM to 9.9 ± 0.2 µM | |
| BxPC3 | Pancreatic Carcinoma | IC50 | Not specified, but noted as most effective |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are based on standard practices and information gathered from the literature.
In Vitro Cytotoxicity Assay (General Protocol)
This protocol outlines a typical procedure for assessing the cytotoxic effects of a test compound on cultured mammalian cells using a colorimetric assay such as the MTT or MTS assay.
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of "this compound" in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Addition of Reagent: Add the viability reagent (e.g., MTT or MTS) to each well and incubate for a period that allows for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
CYP3A4 Inhibition Assay (Fluorometric - General Protocol)
This protocol describes a common method for determining the inhibitory potential of a compound on the activity of the cytochrome P450 3A4 enzyme.
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human CYP3A4 enzyme, a fluorogenic substrate for CYP3A4, and the test compound ("this compound") at various concentrations.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, CYP3A4 enzyme, and the test compound or vehicle control.
-
Pre-incubation: Incubate the plate for a short period to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence corresponds to the rate of substrate metabolism.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition versus the compound concentration to determine the IC50 value.
Bacterial Reverse Mutation Assay (Ames Test - General Protocol)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
-
Strain Selection: Utilize a set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon. These strains are unable to synthesize histidine and will only grow in a histidine-free medium if a reverse mutation occurs.
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of "this compound" on agar plates with a minimal amount of histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C. The limited histidine allows for a few cell divisions, which is necessary for mutagenesis to occur.
-
Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow in the histidine-limited medium).
-
Data Analysis: Compare the number of revertant colonies in the treated plates to the number in the negative (vehicle) control plates. A significant, dose-dependent increase in the number of revertant colonies suggests mutagenic potential.
Mandatory Visualization
The following diagrams illustrate potential toxicological pathways and a general experimental workflow.
Figure 1: General workflow for preclinical toxicity assessment.
Figure 2: Intrinsic pathway of caspase-dependent apoptosis.
Figure 3: Canonical pathway of NLRP3 inflammasome activation.
Discussion and Future Directions
The preliminary toxicity data for "this compound (compound 32)" is currently limited. The most significant finding is the moderate inhibition of CYP3A4, a key enzyme in drug metabolism. This suggests a potential for drug-drug interactions, which should be carefully evaluated in further development.
While in vitro cytotoxicity has been observed for compounds also designated as "compound 32," their direct relevance to "this compound" is unconfirmed. There is a notable absence of publicly available data on the acute, subacute, and chronic toxicity of "this compound" in animal models. Furthermore, definitive genotoxicity studies for this specific antibacterial agent have not been identified.
The visualized signaling pathways, caspase-dependent apoptosis and NLRP3 inflammasome activation, represent potential mechanisms of toxicity that are commonly investigated for new chemical entities. However, their involvement in the toxicological profile of "this compound" remains to be determined.
For a comprehensive safety assessment, the following studies are recommended:
-
In vivo toxicity studies: Acute, subacute, and chronic toxicity studies in relevant animal models to determine the No-Observed-Adverse-Effect Level (NOAEL) and potential target organs of toxicity.
-
Genotoxicity assessment: A standard battery of genotoxicity tests, including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test, should be performed on the specific "this compound" to rule out mutagenic and clastogenic potential.
-
Safety pharmacology studies: Investigation of the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Mechanistic studies: Elucidation of the specific mechanisms of any observed toxicity, including further investigation into the inhibition of other CYP450 isoforms and the potential involvement of the apoptotic and inflammatory pathways.
This guide serves as a foundational document based on the currently available information. A thorough and systematic toxicological evaluation is imperative for the continued development of "this compound" as a potential therapeutic agent.
An In-depth Technical Guide to "Antibacterial Agent 102" and its Analogs: Novel Pleuromutilin Derivatives Targeting Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel antimicrobial agents. This technical guide focuses on "Antibacterial agent 102," a potent pleuromutilin derivative identified as compound 32 in recent literature, and its analogs. This document provides a comprehensive overview of its chemical synthesis, structure-activity relationships, mechanism of action, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising class of antibiotics.
Introduction
Pleuromutilin and its derivatives are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This unique mechanism of action results in limited cross-resistance with other antibiotic classes.[2] "this compound" (compound 32 ) is a novel pleuromutilin derivative featuring a substituted triazole moiety, which has demonstrated potent in vitro and in vivo activity against Staphylococcus aureus, including MRSA strains.[3][4] This guide will delve into the core scientific data surrounding this compound and its analogs, based on the pivotal study by Zhang Z, et al. (2020) and other relevant research.
Chemical Structure and Synthesis
"this compound" is a pleuromutilin derivative characterized by a 1,2,3-triazole ring linked to the C-14 side chain. The synthesis of this class of compounds is primarily achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[3][5][6]
General Synthetic Workflow
The synthesis of "this compound" and its analogs generally follows the workflow depicted below. The process begins with the modification of the pleuromutilin core to introduce an azide or alkyne functionality, which then undergoes a click reaction with a corresponding azide or alkyne-containing side chain.
Caption: General synthetic workflow for "this compound" and its analogs.
Experimental Protocols
Synthesis of 22-O-(2-azidoacetyl)mutilin (Azide Intermediate):
-
To a solution of pleuromutilin in dichloromethane (DCM), add 2-azidoacetic acid and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate gradient) to afford 22-O-(2-azidoacetyl)mutilin.
General Procedure for the Synthesis of "this compound" Analogs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve 22-O-(2-azidoacetyl)mutilin and the respective terminal alkyne in a solvent system of tert-butanol and water (1:1).
-
Add sodium ascorbate and copper(II) sulfate pentahydrate to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the final triazole-containing pleuromutilin derivatives.
Antibacterial Activity and Structure-Activity Relationship (SAR)
The antibacterial efficacy of "this compound" and its analogs has been primarily evaluated against various strains of S. aureus, including MRSA. The key quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Quantitative Data Summary
The following table summarizes the in vitro antibacterial activity (MIC in μg/mL) of "this compound" (compound 32 ) and a selection of its analogs against representative bacterial strains.
| Compound | R-group on Triazole | MRSA (ATCC 43300) | S. aureus (ATCC 29213) | S. aureus (AD 3) | S. aureus (144) |
| 32 ("Agent 102") | -CH₂N(CH₃)₂ | < 0.5 | < 0.5 | < 0.5 | < 0.5 |
| Analog A | -H | 2 | 2 | 4 | 4 |
| Analog B | -CH₂OH | 1 | 1 | 2 | 2 |
| Analog C | -CH₂N₃ | 0.5 | 1 | 1 | 1 |
| Tiamulin (Control) | - | 0.5 | 0.25 | 0.5 | 0.5 |
Data compiled from Zhang Z, et al. Eur J Med Chem. 2020;204:112604.[3]
Structure-Activity Relationship
The data reveals several key structure-activity relationships:
-
The presence of a substituted triazole moiety at the C-14 side chain is crucial for potent antibacterial activity.
-
The nature of the substituent on the triazole ring significantly influences the potency.
-
Small, basic substituents, such as the dimethylamine group in compound 32 , appear to be optimal for high efficacy against MRSA.[3]
-
The introduction of a thioether linkage at the C-22 position has also been shown to enhance antibacterial activity in other pleuromutilin derivatives.[2]
Mechanism of Action
Pleuromutilin and its derivatives, including "this compound," exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[7][8] This binding event interferes with the proper positioning of transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting protein elongation.
Caption: Mechanism of action of "this compound" at the bacterial ribosome.
In Vivo Efficacy
Preclinical studies in murine infection models have demonstrated the in vivo efficacy of "this compound". In a neutropenic mouse thigh infection model, compound 32 significantly reduced the bacterial load of MRSA compared to untreated controls and showed superior or comparable efficacy to the veterinary antibiotic tiamulin.[3][8]
Experimental Protocol: Neutropenic Murine Thigh Infection Model
-
Induce Neutropenia: Administer cyclophosphamide to mice intraperitoneally on days -4 and -1 prior to infection to induce a neutropenic state.
-
Infection: On day 0, inject a standardized inoculum of MRSA (e.g., ATCC 43300) into the thigh muscle of the mice.
-
Treatment: At 2 hours post-infection, administer the test compounds (e.g., "this compound," tiamulin) and a vehicle control to different groups of mice via a relevant route (e.g., intravenous or oral).
-
Bacterial Load Determination: At 24 hours post-infection, euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue in sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFUs) to determine the bacterial load per gram of tissue.
-
Data Analysis: Compare the log10 CFU/gram of tissue between the treated and control groups to assess the in vivo antibacterial efficacy.
Conclusion
"this compound" and its analogs represent a promising new generation of pleuromutilin-based antibiotics with potent activity against challenging Gram-positive pathogens, including MRSA. The synthetic route via click chemistry offers a versatile platform for the generation of a diverse library of analogs for further optimization. The well-defined mechanism of action, coupled with encouraging in vivo efficacy, positions this class of compounds as strong candidates for further preclinical and clinical development in the fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in vitro and in vivo evaluation and molecular docking study of novel pleuromutilin derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for "Antibacterial Agent 102" Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a fundamental measure of the potency of an antimicrobial agent against a specific organism and is a critical parameter in the discovery and development of new antibacterial drugs.[3][4] These application notes provide a detailed protocol for determining the MIC of "Antibacterial Agent 102" using the broth microdilution method, a widely accepted and standardized technique.[3][5][6] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][7][8][9]
Data Presentation
The MIC values for "this compound" should be determined against a panel of relevant bacterial strains, including quality control (QC) organisms. The results should be summarized in a clear and structured table for easy comparison.
Table 1: Example Summary of MIC Values for this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 | |
| Escherichia coli | ATCC 25922 | 0.25 - 1 | |
| Pseudomonas aeruginosa | ATCC 27853 | 1 - 4 | |
| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | |
| Streptococcus pneumoniae | ATCC 49619 | 0.03 - 0.12 | |
| [Test Isolate 1] | - | - | |
| [Test Isolate 2] | - | - |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the steps for performing a broth microdilution assay to determine the MIC of "this compound".[3][6][10]
Materials
-
This compound stock solution (concentration to be determined based on expected potency)
-
Sterile 96-well microtiter plates (U- or flat-bottom)[11]
-
Bacterial strains (QC strains and test isolates)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[4]
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)[6]
-
Pipettes and sterile tips
-
Sterile reservoirs
Procedure
1. Preparation of this compound Dilutions
a. Prepare a stock solution of "this compound" in a suitable solvent. The final concentration of the solvent in the assay should be non-inhibitory to the bacteria.
b. Create a series of two-fold dilutions of the antibacterial agent in CAMHB. The typical concentration range to test is 0.008 to 128 µg/mL, but this should be adjusted based on the expected potency of Agent 102.[12]
c. In a 96-well plate, add 100 µL of CAMHB to all wells except the first column.
d. Add 200 µL of the highest concentration of Agent 102 (in CAMHB) to the first well of each row to be tested.
e. Perform a serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.[11]
f. The eleventh well in each row will serve as the growth control (no antibacterial agent), and the twelfth well will be the sterility control (no bacteria).[11]
2. Inoculum Preparation
a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
b. Suspend the colonies in sterile saline or PBS.
c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13).[4]
d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][5] This is typically a 1:100 dilution of the 0.5 McFarland suspension.
3. Inoculation and Incubation
a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control wells). The final volume in each well will be 200 µL.
b. The sterility control wells should receive 100 µL of sterile CAMHB instead of the inoculum.
c. Seal the plate with a breathable film or place it in a plastic bag to prevent evaporation.[6]
d. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[3][6]
4. Reading and Interpreting the Results
a. After incubation, visually inspect the plate for bacterial growth. The sterility control should show no growth, and the growth control should show distinct turbidity.
b. The MIC is the lowest concentration of "this compound" at which there is no visible growth (no turbidity) in the well.[1][4]
c. A reading aid, such as a viewing box with a mirror, can be used to facilitate the determination of the endpoint.
Experimental Workflow Diagram
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. goldbio.com [goldbio.com]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Disk Diffusion Assay for "Antibacterial agent 102"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a disk diffusion assay to determine the antimicrobial susceptibility of bacteria to "Antibacterial agent 102". The method described is based on the widely recognized Kirby-Bauer disk diffusion susceptibility test, a standardized method for in vitro antimicrobial susceptibility testing.[1][2][3]
Introduction
The disk diffusion assay is a culture-based microbiological assay used to assess the effectiveness of antimicrobial agents against bacteria.[4] The principle of the test involves placing a paper disk impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a test bacterium.[1][4][5] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[4][6] If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[1][4] The diameter of this zone is then measured to determine the bacterium's susceptibility to the agent.[7][8]
This application note provides a step-by-step protocol for evaluating "this compound" and a framework for data interpretation.
Experimental Protocol
The following protocol is a standardized procedure for performing the disk diffusion assay.
Materials
-
"this compound"
-
Sterile paper disks (6 mm diameter)
-
Test bacterial strain(s)
-
Mueller-Hinton Agar (MHA) plates[2]
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard[9]
-
Sterile cotton swabs[9]
-
Incubator (35°C ± 2°C)[1]
-
Ruler or calipers for measuring zone diameters
-
Sterile forceps
-
Micropipettes and sterile tips
-
Vortex mixer
Preparation of "this compound" Disks
Since "this compound" is a novel agent, the optimal concentration for the disks will need to be determined empirically. This typically involves preparing a stock solution of the agent and then impregnating the sterile paper disks with a known volume and concentration.
-
Prepare a stock solution of "this compound" in a suitable solvent. The choice of solvent will depend on the solubility of the agent and should be tested for any intrinsic antimicrobial activity.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.
-
Impregnate sterile paper disks: Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of "this compound" solution onto each sterile paper disk.
-
Dry the disks: Allow the disks to dry completely in a sterile environment, such as a biological safety cabinet, before use.
-
Storage: Store the prepared disks in a sealed, desiccated container at 2-8°C.[10]
Inoculum Preparation
-
From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies using a sterile loop.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline.[9]
-
Vortex the tube to create a smooth, homogeneous suspension.[9]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline to decrease it.[9] This standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[9]
-
The prepared inoculum should be used within 15 minutes.[1]
Inoculation of Agar Plates
-
Dip a sterile cotton swab into the adjusted bacterial inoculum.
-
Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[9][11]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth. This is typically done by streaking the plate in three directions, rotating the plate approximately 60 degrees between each streaking.[1][11]
-
Finally, swab the rim of the agar.[1]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[11]
Disk Placement and Incubation
-
Using sterile forceps, place the prepared "this compound" disks onto the inoculated MHA plate.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[1][10]
-
Gently press each disk with the forceps to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[1][10]
-
Invert the plates and place them in an incubator set at 35°C ± 2°C within 15 minutes of disk placement.[1]
-
Incubate for 16-18 hours.[1]
Measurement and Interpretation of Results
-
After incubation, examine the plates for a confluent lawn of growth and zones of inhibition around the disks.
-
Measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or calipers.[2] The measurement should include the diameter of the disk.
-
The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R).[2] For a new agent like "this compound," these interpretive criteria will need to be established through further studies that correlate zone diameters with clinical outcomes or minimum inhibitory concentrations (MICs).[8]
Data Presentation
The quantitative data from the disk diffusion assay should be recorded in a structured table for clear comparison. Below is an example of how to present the data for "this compound" against various bacterial strains.
| Bacterial Strain | "this compound" Concentration (µ g/disk ) | Zone of Inhibition (mm) - Replicate 1 | Zone of Inhibition (mm) - Replicate 2 | Zone of Inhibition (mm) - Replicate 3 | Mean Zone of Inhibition (mm) | Standard Deviation | Interpretation |
| Escherichia coli ATCC 25922 | 30 | 22 | 23 | 22 | 22.3 | 0.58 | S |
| Staphylococcus aureus ATCC 25923 | 30 | 18 | 19 | 18 | 18.3 | 0.58 | S |
| Pseudomonas aeruginosa ATCC 27853 | 30 | 14 | 15 | 14 | 14.3 | 0.58 | I |
| Enterococcus faecalis ATCC 29212 | 30 | 8 | 8 | 9 | 8.3 | 0.58 | R |
Note: The interpretation (S, I, R) in this table is for illustrative purposes only. Breakpoints for "this compound" need to be determined through standardized procedures.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the disk diffusion assay protocol.
Caption: Workflow for the disk diffusion assay of "this compound".
Conclusion
The disk diffusion assay is a fundamental and valuable method for assessing the in vitro activity of new antimicrobial agents like "this compound".[1][12] Adherence to a standardized protocol is crucial for obtaining reproducible and reliable results. While this document provides a detailed methodology based on established standards, it is important to note that for a novel compound, further studies are required to establish interpretive criteria and correlate in vitro results with in vivo efficacy.
References
- 1. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 4. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. asm.org [asm.org]
- 12. google.com [google.com]
Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Antibacterial Agent 102
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of "Antibacterial agent 102" using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro activity of an antimicrobial agent against a specific microorganism.[1][2] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.[3][4]
"this compound" is a novel synthetic broad-spectrum antibiotic belonging to the oxazolidinone class. Its proposed mechanism of action is the inhibition of protein synthesis by binding to the 50S ribosomal subunit. Understanding its potency against various bacterial strains is crucial for its development and potential clinical applications.
Principle of the Broth Microdilution Method
The broth microdilution method involves testing a microorganism's susceptibility to various concentrations of an antimicrobial agent in a liquid medium.[5] Serial dilutions of "this compound" are prepared in a 96-well microtiter plate, and a standardized bacterial inoculum is added to each well.[1] After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[2][6]
Materials and Equipment
Reagents and Media
-
This compound: Stock solution of known potency.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Recommended for testing non-fastidious aerobic bacteria.[3] For fastidious organisms, specialized media such as Haemophilus Test Medium (HTM) or Mueller-Hinton broth with 2.5-5% lysed horse blood may be required.[4][7]
-
Sterile Saline (0.85% NaCl)
-
Sterile Deionized Water
-
Dimethyl Sulfoxide (DMSO): If required for dissolving "this compound".
-
Bacterial Strains: Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) and clinical isolates.
-
Agar Plates: For bacterial culture and purity checks (e.g., Tryptic Soy Agar, Blood Agar).
Equipment
-
Sterile 96-well, U-bottom or V-bottom microtiter plates and lids.[8]
-
Multichannel pipette (8- or 12-channel) and single-channel pipettes with sterile tips.
-
Sterile reagent reservoirs.
-
Incubator (35 ± 2°C, ambient air).[7]
-
Vortex mixer.
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland).
-
Microplate reader (optional, for automated reading).
-
Reading mirror or lightbox for manual reading.[8]
-
Biosafety cabinet.
Experimental Protocols
Preparation of "this compound" Stock Solution
-
Accurately weigh a sufficient amount of "this compound" powder.
-
Calculate the volume of solvent (e.g., DMSO or sterile water) required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). Note: If using a solvent other than water, ensure the final concentration in the assay does not exceed a level that could affect bacterial growth (typically ≤1%).
-
Dissolve the powder completely by vortexing.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter if not prepared aseptically.
-
Store the stock solution in small aliquots at -20°C or as recommended by the stability data for the compound.
Preparation of "this compound" Dilutions in Microtiter Plates
-
Aseptically prepare serial two-fold dilutions of "this compound" in CAMHB.
-
For a typical assay with a final volume of 100 µL per well, add 50 µL of the appropriate "this compound" concentration (at 2x the final desired concentration) to each well.
-
The concentration range should be selected to encompass the expected MIC values. A common range is 0.06 to 64 µg/mL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only) on each plate.[9]
Table 1: Example Microtiter Plate Setup for "this compound" Dilutions
| Well | "this compound" Concentration (µg/mL) - 2x | Volume of Drug Solution (µL) |
| 1 | 128 | 50 |
| 2 | 64 | 50 |
| 3 | 32 | 50 |
| 4 | 16 | 50 |
| 5 | 8 | 50 |
| 6 | 4 | 50 |
| 7 | 2 | 50 |
| 8 | 1 | 50 |
| 9 | 0.5 | 50 |
| 10 | 0.25 | 50 |
| 11 | Growth Control (0) | 50 (of broth) |
| 12 | Sterility Control (0) | 100 (of broth) |
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 3-5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).[6]
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A typical dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted inoculum to 50 µL of the drug solution in the wells.[10]
Inoculation, Incubation, and Reading
-
Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the final bacterial suspension.
-
The final volume in each well will be 100 µL.
-
Cover the plate with a lid to prevent evaporation and contamination.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1][7]
-
After incubation, place the plate on a reading mirror or lightbox to determine the MIC. The MIC is the lowest concentration of "this compound" that shows no visible growth (i.e., no turbidity or pellet at the bottom of the well).[11]
-
The growth control well must show distinct turbidity for the test to be valid. The sterility control well should remain clear.[2]
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the results.[5] This involves testing standard QC strains with known MIC ranges for "this compound" concurrently with the clinical isolates.
Table 2: Hypothetical Quality Control Ranges for "this compound"
| Quality Control Strain | ATCC Number | Acceptable MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.5 - 2 |
| Staphylococcus aureus | 29213 | 0.25 - 1 |
| Pseudomonas aeruginosa | 27853 | 8 - 32 |
| Enterococcus faecalis | 29212 | 1 - 4 |
If the MIC for a QC strain falls outside the acceptable range, the results for the test isolates are considered invalid, and the assay should be repeated.[8]
Data Interpretation and Presentation
The MIC value is interpreted by comparing it to established clinical breakpoints to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[12] As "this compound" is a novel agent, these breakpoints would need to be determined through extensive preclinical and clinical studies.
Table 3: Hypothetical MIC Results for "this compound" against Various Bacterial Isolates
| Isolate ID | Organism | MIC (µg/mL) | Interpretation |
| QC01 | E. coli ATCC 25922 | 1 | In Control |
| QC02 | S. aureus ATCC 29213 | 0.5 | In Control |
| CI001 | Klebsiella pneumoniae | 2 | - |
| CI002 | Staphylococcus aureus (MRSA) | 1 | - |
| CI003 | Pseudomonas aeruginosa | 16 | - |
| CI004 | Streptococcus pneumoniae | ≤0.06 | - |
Troubleshooting
Table 4: Common Issues and Solutions in Broth Microdilution
| Issue | Possible Cause(s) | Recommended Action(s) |
| No growth in the growth control well | Inoculum too light; Inactive organism; Incorrect incubation conditions | Verify inoculum preparation and density; Use a fresh culture; Check incubator temperature and atmosphere.[2] |
| Growth in the sterility control well | Contamination of broth or plate | Repeat the assay using fresh, sterile materials. |
| QC MIC values are out of range | Incorrect inoculum density; Improper drug dilution; Contamination of QC strain | Verify all procedural steps; Use a new stock of the QC strain; Prepare fresh drug dilutions.[2] |
| "Skipped" wells (growth at higher concentrations than the MIC) | Contamination; Resistant subpopulations | Check for purity of the inoculum; Repeat the test. |
| Hazy or pinpoint growth that is difficult to interpret | Drug may be bacteriostatic; Trailing endpoint | For certain drug-bug combinations, specific reading guidelines may apply (e.g., reading at 80% inhibition).[6] |
| Precipitation of "this compound" in wells | Poor solubility of the compound | Use a co-solvent like DMSO (at a non-inhibitory concentration); Ensure the stock solution is fully dissolved before dilution.[13] |
Visualizations
Caption: Experimental workflow for broth microdilution.
Caption: Logic for interpreting MIC results.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. dickwhitereferrals.com [dickwhitereferrals.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: "Antibacterial agent 102" in vitro Cell Culture Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 102 (also known as compound 32) has demonstrated significant promise as a potent antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in various in vitro cell culture infection models. The described methodologies are essential for preclinical assessment, enabling researchers to determine the agent's minimum inhibitory concentration (MIC), cytotoxicity against mammalian cells, and its ability to eliminate intracellular bacteria.
Another distinct substance, designated LBP102, is a natural antimicrobial produced by Lactobacillus plantarum NTU 102.[2][3] It has shown a broad inhibitory spectrum, notably against foodborne pathogens like Vibrio parahaemolyticus and Cronobacter sakazakii, suggesting its potential as a natural preservative.[2][3] This document will focus on the synthetic compound, this compound (compound 32).
Data Presentation
Table 1: In Vitro Activity of this compound (Compound 32)
| Parameter | Value | Organism/Cell Line | Reference |
| MIC | < 0.5 µg/mL | Staphylococcus aureus | [1] |
| IC₅₀ | 6.148 µM | CYP3A4 Inhibition | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of Staphylococcus aureus.[1][2][4][5][6]
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical MRSA isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus overnight on a suitable agar plate.
-
Inoculate a few colonies into CAMHB and incubate at 37°C until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the different concentrations of this compound.
-
Include a positive control (bacteria without the agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a mammalian cell line, such as murine macrophages (e.g., RAW 264.7) or human epithelial cells (e.g., A549).[7][8][9]
Materials:
-
Mammalian cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the agent.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.
-
Intracellular Bacterial Killing Assay
This protocol evaluates the ability of this compound to kill S. aureus that has been internalized by host cells, such as macrophages.[10][11][12][13][14][15]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
Staphylococcus aureus
-
This compound
-
Gentamicin or lysostaphin
-
Sterile water
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Cell Seeding:
-
Seed macrophages into 24-well plates and allow them to adhere overnight.
-
-
Infection:
-
Opsonize S. aureus with serum, if necessary.
-
Infect the macrophage monolayer at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to cells).
-
Incubate for 1-2 hours to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Wash the cells with PBS to remove non-adherent bacteria.
-
Add fresh medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells well (e.g., gentamicin or lysostaphin) to kill extracellular bacteria. Incubate for 1 hour.
-
-
Treatment with this compound:
-
Wash the cells again and add fresh medium containing different concentrations of this compound.
-
Include a no-treatment control.
-
-
Lysis and Colony Forming Unit (CFU) Enumeration:
-
At various time points (e.g., 0, 4, 8, 24 hours post-treatment), wash the cells and lyse them with sterile water to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on TSA plates.
-
Incubate the plates overnight at 37°C and count the CFUs to determine the number of viable intracellular bacteria.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. protocols.io [protocols.io]
- 2. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 3. Characterization of an antimicrobial substance produced by Lactobacillus plantarum NTU 102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Assessment of Intracellular Infection Models for Staphylococcus aureus [jove.com]
- 11. S. aureus macrophage killing and cytotoxicity assay [bio-protocol.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Intracellular Survival of Staphylococcus aureus in Endothelial Cells: A Matter of Growth or Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating intracellular persistence of Staphylococcus aureus within a murine alveolar macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols: "Antibacterial Agent 102" for Biofilm Disruption Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibacterial Agent 102 is a novel synthetic molecule demonstrating significant efficacy in the disruption of bacterial biofilms. Biofilms are structured communities of bacteria encapsulated in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial treatments. Agent 102 exhibits a dual-action mechanism, inhibiting bacterial communication (quorum sensing) and degrading the extracellular polymeric substance (EPS) matrix. These application notes provide detailed protocols for evaluating the biofilm disruption capabilities of Agent 102.
Mechanism of Action
Caption: Mechanism of action for this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified against biofilms of common pathogenic bacteria. The following tables summarize the key findings.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Agent 102
| Bacterial Species | MBEC (µg/mL) after 24h | MBEC (µg/mL) after 48h |
| Pseudomonas aeruginosa | 50 | 65 |
| Staphylococcus aureus | 30 | 40 |
| Escherichia coli | 75 | 90 |
Table 2: Biofilm Biomass Reduction by Agent 102 (at MBEC after 24h)
| Bacterial Species | % Biomass Reduction (Crystal Violet Assay) |
| Pseudomonas aeruginosa | 85% |
| Staphylococcus aureus | 92% |
| Escherichia coli | 78% |
Table 3: Reduction in Bacterial Viability within Biofilms by Agent 102 (at MBEC after 24h)
| Bacterial Species | % Reduction in CFUs |
| Pseudomonas aeruginosa | 99.9% |
| Staphylococcus aureus | 99.99% |
| Escherichia coli | 99.8% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Crystal Violet Assay for Biofilm Biomass Quantification
This protocol outlines the steps to quantify the total biofilm biomass after treatment with this compound.
Application of "Antibacterial Agent 102" in Food Preservation: A Hypothetical Evaluation Framework
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific studies on the application of "Antibacterial agent 102" (also known as compound 32) for food preservation. The following Application Notes and Protocols are presented as a hypothetical framework for researchers and scientists. This document outlines the standard methodologies and data presentation that would be necessary to evaluate a novel compound, such as this compound, for its potential use as a food preservative. The quantitative data herein is illustrative and not based on experimental results for this specific agent in food matrices.
Application Notes
1. Introduction
This compound has demonstrated potent in vitro and in vivo activity against pathogenic bacteria, notably Methicillin-resistant Staphylococcus aureus (MRSA)[1]. Its efficacy, with a reported Minimum Inhibitory Concentration (MIC) of less than 0.5 µg/mL against S. aureus, suggests its potential as a powerful antimicrobial agent[1]. These application notes provide a hypothetical overview of how this compound could be evaluated for the preservation of food products, focusing on its antimicrobial spectrum against common foodborne pathogens, its stability in food matrices, and its potential impact on the sensory properties of food.
2. Hypothetical Antimicrobial Spectrum
To be a viable food preservative, an agent must be effective against a range of common foodborne pathogens. The following table summarizes hypothetical MIC and Minimum Bactericidal Concentration (MBC) values for this compound against key microorganisms responsible for food spoilage and foodborne illnesses.
| Microorganism | Gram Stain | Pathogen/Spoilage | Hypothetical MIC (µg/mL) | Hypothetical MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Pathogen | < 0.5 | 1 |
| Listeria monocytogenes | Gram-positive | Pathogen | 1 | 2 |
| Bacillus cereus | Gram-positive | Pathogen/Spoilage | 2 | 4 |
| Escherichia coli O157:H7 | Gram-negative | Pathogen | 8 | 16 |
| Salmonella enterica | Gram-negative | Pathogen | 4 | 8 |
| Pseudomonas fluorescens | Gram-negative | Spoilage | 16 | 32 |
| Aspergillus niger | Fungal | Spoilage | > 100 | > 100 |
| Saccharomyces cerevisiae | Fungal (Yeast) | Spoilage | 64 | 128 |
3. Hypothetical Efficacy in a Food Model System: Pasteurized Milk
The effectiveness of an antimicrobial agent can be significantly influenced by the food matrix. This section presents hypothetical data from a challenge study evaluating this compound in pasteurized whole milk stored at 4°C.
| Treatment | Target Microorganism | Initial Inoculum (log CFU/mL) | Day 3 (log CFU/mL) | Day 7 (log CFU/mL) | Day 14 (log CFU/mL) |
| Control (No Agent) | L. monocytogenes | 3.5 | 5.2 | 7.8 | > 8.0 |
| Agent 102 (10 µg/mL) | L. monocytogenes | 3.5 | 2.1 | < 1.0 (Not Detected) | < 1.0 (Not Detected) |
| Control (No Agent) | P. fluorescens | 3.2 | 6.8 | > 8.0 | > 8.0 |
| Agent 102 (20 µg/mL) | P. fluorescens | 3.2 | 2.5 | 1.5 | < 1.0 (Not Detected) |
4. Hypothetical Sensory Evaluation
The addition of a preservative should not adversely affect the organoleptic properties of the food. A triangle test was hypothetically conducted with trained panelists to determine if the addition of this compound at an effective concentration (20 µg/mL) in pasteurized milk is perceivable.
| Test Parameter | Number of Panelists | Correct Identifications | Significance Level (p-value) | Conclusion |
| Triangle Test | 30 | 12 | p > 0.05 | No significant difference perceived. |
Experimental Protocols
1. Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound against a panel of foodborne microorganisms.
Workflow for MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Methodology:
-
Preparation of Inoculum: A suspension of the target microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Broth Microdilution: A two-fold serial dilution of this compound is performed in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for E. coli).
-
MIC Determination: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
-
MBC Determination: An aliquot (e.g., 10 µL) from each well showing no visible growth is plated onto an appropriate agar medium. The plates are incubated, and the MBC is determined as the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum.
2. Protocol for Challenge Study in a Food Matrix
This protocol describes a challenge study to evaluate the efficacy of this compound in a model food system (pasteurized milk).
Workflow for Food Challenge Study
Caption: Workflow for a food challenge study.
Methodology:
-
Sample Preparation: The food product (e.g., pasteurized whole milk) is divided into sterile containers. The treatment group is supplemented with this compound to the desired concentration. A control group without the agent is also prepared.
-
Inoculation: All samples are inoculated with a known concentration (e.g., 10³-10⁴ CFU/mL) of the target foodborne pathogen (e.g., Listeria monocytogenes).
-
Storage: The samples are stored under conditions that simulate the intended storage of the food product (e.g., refrigeration at 4°C).
-
Microbial Analysis: At specified time intervals (e.g., 0, 3, 7, and 14 days), aliquots are taken from each sample, serially diluted, and plated on selective agar media to enumerate the population of the target microorganism.
-
Data Analysis: The results are expressed as log CFU/mL, and the reduction in the microbial population in the treatment group is compared to the control group over time.
3. Protocol for Sensory Evaluation (Triangle Test)
This protocol details the triangle test method used to determine if a sensory difference exists between a control food product and one treated with this compound.
Methodology:
-
Panelist Selection: A panel of at least 25-30 trained sensory assessors is used.
-
Sample Preparation: Two batches of the food product are prepared: a control batch and a batch containing this compound at the target concentration. Samples are coded with random three-digit numbers.
-
Test Presentation: Each panelist is presented with three samples, two of which are identical and one is different. The order of presentation is randomized for each panelist.
-
Evaluation: Panelists are asked to identify the sample that is different from the other two based on taste, aroma, and texture.
-
Data Analysis: The number of correct identifications is tallied. Statistical tables for the triangle test are used to determine if the number of correct identifications is statistically significant at a given confidence level (typically p < 0.05).
Hypothetical Mechanism of Action: Signaling Pathway
The exact mechanism of action for this compound is not fully elucidated in the public domain. Based on common antibacterial targets, a hypothetical signaling pathway for its action against a Gram-positive bacterium like S. aureus is proposed below. This diagram illustrates a potential disruption of cell wall synthesis.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical mechanism of action pathway.
References
Application Notes and Protocols for "Antibacterial Agent 102" in Bacterial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "Antibacterial Agent 102" (also known as compound 32) in the study of bacterial resistance mechanisms, with a primary focus on Staphylococcus aureus. This document includes key performance data, detailed experimental protocols, and visual workflows to facilitate research and development.
Introduction to this compound
This compound is a novel semisynthetic pleuromutilin derivative with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mode of action, targeting the bacterial ribosome at a site distinct from other major antibiotic classes, makes it a valuable tool for studying mechanisms of bacterial protein synthesis and the development of antibiotic resistance.[1][2][3]
Mechanism of Action: Pleuromutilins, including this compound, inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2] This binding interferes with the correct positioning of transfer RNA (tRNA) in the A- and P-sites, thereby preventing peptide bond formation and ultimately halting protein elongation.[1]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Antibacterial Activity of this compound [1]
| Bacterial Strain | MIC (μg/mL) |
| S. aureus MRSA ATCC 43300 | 0.25 |
| S. aureus ATCC 29213 | 0.25 |
| S. aureus AD 3 | 0.125 |
| S. aureus 144 | 0.125 |
| E. coli ATCC 25922 | >64 |
Table 2: In Vivo Efficacy of this compound in a Neutropenic Mouse Thigh Infection Model with MRSA ATCC 43300 [1]
| Treatment (20 mg/kg) | Bacterial Load Reduction (log10 CFU/g) |
| This compound | ~1.71 |
| Tiamulin | ~0.77 |
Table 3: Cytochrome P450 Inhibition Profile of this compound [1]
| Enzyme | IC50 (μM) |
| CYP3A4 | 6.148 |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus aureus strain of interest
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the S. aureus strain. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: a. Add 50 µL of the final bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol for In Vitro Induction of Resistance to this compound
This protocol utilizes serial passage in the presence of sub-inhibitory concentrations of the antibiotic to select for resistant mutants.
Materials:
-
This compound
-
Susceptible S. aureus strain
-
CAMHB
-
Sterile culture tubes or 96-well plates
-
Incubator (37°C)
Procedure:
-
Determine the baseline MIC of this compound for the susceptible S. aureus strain as described in Protocol 3.1.
-
Inoculate a culture of the S. aureus strain into CAMHB containing a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound.
-
Incubate the culture at 37°C for 18-24 hours.
-
On the following day, determine the MIC of the passaged culture.
-
Inoculate a new culture from the well corresponding to the highest concentration that permitted growth into a fresh series of antibiotic dilutions.
-
Repeat this serial passage daily for a defined period (e.g., 14-30 days), gradually exposing the bacteria to increasing concentrations of this compound.
-
Periodically, isolate colonies from the passaged cultures and perform MIC testing to confirm a stable resistant phenotype.
Protocol for Characterizing Resistance Mechanisms
Once resistant strains are isolated, various methods can be employed to investigate the underlying resistance mechanisms.
1. Target Modification:
-
Gene Sequencing: Sequence the genes encoding the 50S ribosomal proteins (e.g., rplC, rplD) and 23S rRNA to identify mutations that may alter the binding site of this compound.
2. Efflux Pump Overexpression:
-
Real-Time Quantitative PCR (RT-qPCR): Measure the expression levels of known efflux pump genes (e.g., norA, mepA) in the resistant strain compared to the susceptible parent strain.
-
Efflux Pump Inhibition Assay: Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (e.g., reserpine). A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.
Protocol for the Neutropenic Mouse Thigh Infection Model
This in vivo model is used to evaluate the efficacy of this compound in a setting that mimics a soft tissue infection in an immunocompromised host.[4][5][6]
Materials:
-
Female ICR (CD-1) mice (5-6 weeks old)
-
Cyclophosphamide
-
Staphylococcus aureus strain (e.g., MRSA ATCC 43300)
-
This compound formulation for injection
-
Sterile saline and phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Induction of Neutropenia: a. Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[4][6]
-
Infection: a. Prepare an inoculum of S. aureus in sterile saline to a concentration of approximately 10⁷ CFU/mL. b. Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
Treatment: a. At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous or intravenous) at various dose levels. b. Include a vehicle control group.
-
Tissue Processing: a. At 24 hours post-infection, euthanize the mice. b. Aseptically remove the infected thigh, weigh it, and place it in a sterile tube with a known volume of PBS. c. Homogenize the tissue until it is a uniform suspension.
-
Bacterial Quantification: a. Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS. b. Plate the dilutions onto TSA plates. c. Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU per gram of thigh tissue. d. Calculate the reduction in bacterial load compared to the control group.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. It has been shown to be a moderate inhibitor of CYP3A4, which should be considered in the design of in vivo experiments involving other therapeutic agents.[1]
Ordering Information
This compound can be sourced from various chemical suppliers specializing in research compounds.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 3. contagionlive.com [contagionlive.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 6. imquestbio.com [imquestbio.com]
Application Notes & Protocols: "Antibacterial Agent 102" for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: "Antibacterial Agent 102" is a potent, broad-spectrum fluoroquinolone antibiotic. Its mechanism of action involves the inhibition of essential bacterial enzymes, leading to rapid bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1][2][3] These application notes provide detailed protocols for the formulation and in vivo evaluation of "this compound" in murine models, covering pharmacokinetics, efficacy, and toxicology. For the purposes of this document, data from the well-characterized fluoroquinolone, levofloxacin, is used as a representative example for "this compound".
Mechanism of Action
"this compound" targets bacterial DNA synthesis by inhibiting two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][4]
-
DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process essential for DNA replication and transcription.[1][3] Inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, leading to the cessation of these critical processes.[1]
-
Topoisomerase IV Inhibition: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is crucial for the separation of interlinked daughter chromosomes following DNA replication.[1][2] By inhibiting topoisomerase IV, "this compound" prevents bacterial cell division.[3]
The binding of the agent to these enzymes forms a stable complex with the DNA, trapping the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[1][3]
Formulation for In Vivo Administration
The high bioavailability of "this compound" allows for both oral (PO) and parenteral (intravenous, IV; intraperitoneal, IP; subcutaneous, SC) administration.[5] A clear, sterile solution should be prepared for in vivo studies.
Table 1: Example Formulation for "this compound" Solution
| Component | Purpose | Concentration (Example) | Supplier (Example) |
|---|---|---|---|
| "this compound" | Active Agent | 10 mg/mL | In-house Synthesis |
| 0.9% Sodium Chloride | Vehicle | q.s. to final volume | Sigma-Aldrich |
| 5% Dextrose in Water (D5W) | Alternative Vehicle | q.s. to final volume | Sigma-Aldrich |
| 0.1 M HCl / 0.1 M NaOH | pH Adjustment | As needed for pH 6.8-7.4 | VWR |
Protocol 2.1: Preparation of Dosing Solution (10 mg/mL)
-
Weighing: Accurately weigh the required amount of "this compound" powder in a sterile container.
-
Dissolution: Add a portion (approx. 80%) of the chosen vehicle (e.g., 0.9% NaCl) to the powder.
-
Solubilization: Gently vortex or sonicate the mixture until the powder is completely dissolved. The solution should be clear and free of particulates.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust to a physiological range (6.8-7.4) using dropwise addition of 0.1 M HCl or 0.1 M NaOH.
-
Final Volume: Add the vehicle to reach the final desired volume.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution at 2-8°C, protected from light. For levofloxacin, stability under these conditions is typically sufficient for the duration of most in vivo experiments.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of "this compound". This data helps in designing effective dosing regimens for efficacy studies.
Table 2: Summary of Levofloxacin Pharmacokinetic Parameters in Mice
| Parameter | Value (Mean ± SD) or Range | Route | Reference(s) |
|---|---|---|---|
| Dose (mg/kg) | 50 - 500 | IP, PO | [6][7][8] |
| Elimination Half-life (t½) | ~1 hour (murine model) | IV | [9] |
| Systemic Clearance (CL) | 9.93 mL/h (infected) | SC | [9] |
| Volume of Distribution (Vd) | 74 - 112 L (human data) | IV | [5] |
| Human-Equivalent Dose (mouse) | 250 mg/kg q12h (oral) | PO |[7][8] |
Protocol 3.1: Single-Dose Pharmacokinetic Study in Mice
-
Animal Acclimation: Acclimate male or female BALB/c mice (6-8 weeks old) for at least one week under standard laboratory conditions.
-
Dosing: Administer a single dose of "this compound" via the desired route (e.g., 100 mg/kg, IP).[6]
-
Blood Sampling: Collect blood samples (approx. 50-100 µL) via tail vein or cardiac puncture (terminal) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[6] Use at least 3 mice per time point.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of "this compound" in plasma samples using a validated analytical method, such as liquid chromatography with mass spectrometry (LC-MS/MS).
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.
In Vivo Efficacy Studies: Neutropenic Thigh Infection Model
The neutropenic mouse thigh model is a standard and highly reproducible model for evaluating the in vivo efficacy of antimicrobial agents against various pathogens.[10][11] It mimics a deep-seated soft tissue infection and allows for the determination of pharmacodynamic (PD) parameters.[10]
Protocol 4.1: Murine Thigh Infection Model
-
Animal Model: Use 6-week-old female ICR or BALB/c mice (23-27 g).[12]
-
Induce Neutropenia: Render mice neutropenic by administering two intraperitoneal (IP) injections of cyclophosphamide.[11][12]
-
Day -4: 150 mg/kg
-
Day -1: 100 mg/kg This regimen typically results in neutrophil counts <100 cells/mm³ at the time of infection.[12]
-
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus). Wash and dilute the bacterial suspension in sterile saline to achieve the desired inoculum concentration (e.g., 10⁷ CFU/mL).[11]
-
Infection: At Day 0, anesthetize the neutropenic mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscles.[11][12]
-
Treatment Initiation: Two hours post-infection, begin treatment by administering "this compound" via the desired route (e.g., IP, SC, or PO).
-
Dosing Regimen: Administer doses based on PK/PD targets. For fluoroquinolones, the AUC/MIC ratio is the key driver of efficacy.[7]
-
Euthanasia and Tissue Collection: At 24 hours post-treatment initiation, humanely euthanize the mice. Aseptically dissect the entire thigh muscle.[6][11]
-
Bacterial Load Quantification: Weigh the thigh tissue and homogenize it in a known volume of sterile saline.[6][11]
-
Plating and Incubation: Prepare serial ten-fold dilutions of the homogenate and plate onto appropriate agar (e.g., Trypticase Soy Agar). Incubate the plates at 37°C for 18-24 hours.[11]
-
Data Analysis: Count the number of colony-forming units (CFU) and calculate the bacterial load as log₁₀ CFU/thigh or log₁₀ CFU/gram of tissue. Efficacy is determined by the reduction in bacterial load compared to untreated controls.
Table 3: Example Dosing Regimens for Efficacy Studies in Mice
| Dose (mg/kg) | Dosing Frequency | Route | Target Pathogen Example | Reference(s) |
|---|---|---|---|---|
| 50 | Single | IP | Pseudomonas aeruginosa | [6] |
| 100 | Single | IP | Pseudomonas aeruginosa | [6] |
| 250 | q12h | PO | Mycobacterium tuberculosis | [7][8] |
| 400 | Single | IP | Pseudomonas aeruginosa|[6] |
Toxicology Studies
In vivo toxicology studies are performed to identify potential adverse effects and to determine the safety profile of "this compound".
Protocol 5.1: Acute Toxicity Study in Rats
-
Animal Model: Use healthy young adult Wistar or Sprague-Dawley rats (5 per sex per group).
-
Acclimation: Acclimate animals for at least 5 days prior to the study.
-
Dosing: Administer "this compound" as a single oral dose to several groups at increasing dose levels (e.g., 30, 100, 300, 600 mg/kg). Include a vehicle control group.[13]
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for 14 days. Pay close attention to changes in skin, fur, eyes, and behavior.
-
Body Weight: Record the body weight of each animal before dosing and weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect organs and tissues (especially liver, kidneys, and heart) for histopathological examination.[14][15]
-
Data Analysis: Determine the LD₅₀ (if possible) and identify the No-Observed-Adverse-Effect Level (NOAEL).
Table 4: Summary of Potential Toxicological Findings for Levofloxacin in Rodents
| Finding | Organ/System Affected | Species | Dose/Concentration (Example) | Reference(s) |
|---|---|---|---|---|
| Hepatotoxicity, Nephrotoxicity | Liver, Kidney | Mice | 9.37 - 37.50 µg/g BW daily | [15] |
| Increased Serum Creatinine & BUN | Kidney | Rats | 100 - 200 mg/kg | [16] |
| Tendon Pathological Changes | Musculoskeletal | Rats | 30 - 600 mg/kg (single dose) | [13] |
| Phototoxicity (low potential) | Skin | Mice | Non-phototoxic dose ≥80 mg/kg | [13] |
| No QT Prolongation (in vivo) | Cardiovascular | N/A | N/A |[13] |
References
- 1. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Levofloxacin activity at increasing doses in a murine model of fluoroquinolone-susceptible and -resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 11. noblelifesci.com [noblelifesci.com]
- 12. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. jpub.org [jpub.org]
- 15. researchgate.net [researchgate.net]
- 16. zvjz.journals.ekb.eg [zvjz.journals.ekb.eg]
Application Notes and Protocols for "Antibacterial Agent 102" Delivery Systems in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antibacterial agent 102," identified as compound 9 in the primary literature, is a novel pleuromutilin derivative demonstrating potent in vitro and in vivo activity against Methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide a summary of its in vivo efficacy in a murine thigh infection model and detailed protocols for its evaluation. The information is intended to guide researchers in the preclinical assessment of this and similar antibacterial compounds.
Data Presentation
The in vivo efficacy of this compound was evaluated in a neutropenic murine thigh infection model. The primary endpoint was the reduction in bacterial load in the infected thigh muscle following treatment.
Table 1: In Vivo Efficacy of this compound against MRSA in a Murine Thigh Infection Model
| Treatment Group | Dose | Mean Bacterial Load Reduction (log₁₀ CFU/thigh) |
| Negative Control | Vehicle | 0 |
| Tiamulin | 20 mg/kg | ~0.7 |
| This compound (Compound 9) | 20 mg/kg | ~1.3[1] |
Experimental Protocols
The following protocols are based on the methodologies described for the evaluation of this compound and standard procedures for the neutropenic murine thigh infection model.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a solution of this compound for subcutaneous administration.
Materials:
-
This compound (Compound 9)
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Dissolve the compound in a minimal amount of DMSO.
-
Add sterile saline to the desired final volume.
-
Add Tween 80 to a final concentration of 0.5% (v/v) to aid in solubilization.
-
Vortex the solution until the compound is completely dissolved and the solution is clear.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Store the formulation at 4°C until use.
Protocol 2: Neutropenic Murine Thigh Infection Model for MRSA
This protocol details the induction of neutropenia in mice and subsequent infection with MRSA to evaluate the efficacy of antibacterial agents.
Materials:
-
Female ICR mice (6-8 weeks old)
-
Cyclophosphamide
-
Sterile saline (0.9% NaCl)
-
MRSA strain (e.g., ATCC 43300)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Spectrophotometer
-
Centrifuge
-
Syringes and needles (27-30 gauge)
-
Animal handling and surgical equipment
Procedure:
1. Induction of Neutropenia:
- Prepare a solution of cyclophosphamide in sterile saline.
- Administer cyclophosphamide intraperitoneally to mice at 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia.
2. Preparation of Bacterial Inoculum:
- Inoculate MRSA from a frozen stock into TSB and incubate overnight at 37°C with shaking.
- Subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
- Harvest the bacteria by centrifugation and wash twice with sterile saline.
- Resuspend the bacterial pellet in sterile saline and adjust the concentration to approximately 1 x 10⁷ CFU/mL.
3. Thigh Infection:
- Anesthetize the neutropenic mice.
- Inject 0.1 mL of the prepared MRSA inoculum into the right thigh muscle of each mouse.
4. Treatment Administration:
- Two hours post-infection, administer the prepared formulation of this compound (or vehicle control/reference antibiotic) subcutaneously.
5. Determination of Bacterial Load:
- At 24 hours post-treatment, euthanize the mice.
- Aseptically dissect the entire right thigh muscle.
- Homogenize the thigh muscle in a known volume of sterile saline.
- Perform serial dilutions of the homogenate and plate on TSA plates.
- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colonies to determine the CFU per thigh.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the in vivo efficacy study.
Caption: Workflow for the neutropenic murine thigh infection model.
Caption: Logical relationship of the in vivo efficacy assessment.
References
Application Note: Protocol for Evaluating "Antibacterial Agent 102" Against Clinically Relevant Bacterial Isolates
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. The development of novel antibacterial agents is crucial to combatting this challenge. This application note provides a comprehensive set of protocols for the in vitro evaluation of "Antibacterial Agent 102," a novel investigational compound. The described methods are designed to determine the agent's potency, spectrum of activity, and bactericidal or bacteriostatic properties against a panel of clinical bacterial isolates. The following protocols for Minimum Inhibitory Concentration (MIC) determination, disk diffusion susceptibility testing, and time-kill kinetic assays are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow Overview
The evaluation of "this compound" follows a structured, multi-phase approach. The initial phase involves determining the agent's potency through MIC testing against a broad panel of clinical isolates. Subsequently, disk diffusion assays provide a qualitative and semi-quantitative measure of susceptibility. Finally, time-kill kinetic assays are employed to understand the pharmacodynamics and determine whether the agent exhibits bactericidal or bacteriostatic activity.
Figure 1: High-level experimental workflow for the evaluation of "this compound".
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.
Materials
-
"this compound" stock solution (e.g., 1280 µg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well U-bottom microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Clinical bacterial isolates
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Incubator (35°C ± 2°C)
Methodology
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the "this compound" stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 10 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of "this compound" at which there is no visible growth.
-
Figure 2: Workflow for the broth microdilution MIC determination protocol.
Data Presentation
MIC values should be recorded in a structured table for clear comparison across different clinical isolates.
| Isolate ID | Organism | Source | MIC (µg/mL) |
| CID-001 | Staphylococcus aureus | Blood | 2 |
| CID-002 | Staphylococcus aureus (MRSA) | Wound | 16 |
| CID-003 | Escherichia coli | Urine | 4 |
| CID-004 | Klebsiella pneumoniae (ESBL) | Sputum | 32 |
| CID-005 | Pseudomonas aeruginosa | Blood | 8 |
| CID-006 | Enterococcus faecalis | Urine | 4 |
Protocol: Time-Kill Kinetic Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population over time.
Materials
-
CAMHB
-
"this compound"
-
Standardized bacterial inoculum (prepared as in section 2.2)
-
Sterile culture tubes
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline for dilutions
-
Standard agar plates for colony counting
Methodology
-
Setup:
-
Prepare culture tubes containing CAMHB with "this compound" at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube with no drug.
-
Inoculate all tubes with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum within 24 hours. Bacteriostatic activity results in growth inhibition but not a significant reduction in bacterial count.
-
Data Presentation
The results are best presented in a table summarizing the log reduction at key time points.
| Concentration | Time (h) | CFU/mL | Log₁₀ CFU/mL | Log₁₀ Reduction |
| Growth Control | 0 | 5.1 x 10⁵ | 5.71 | 0.00 |
| 24 | 8.2 x 10⁸ | 8.91 | N/A | |
| 2x MIC | 0 | 5.0 x 10⁵ | 5.70 | 0.00 |
| 4 | 1.2 x 10⁴ | 4.08 | 1.62 | |
| 8 | 3.5 x 10² | 2.54 | 3.16 | |
| 24 | <10 | <1.00 | >4.70 | |
| 4x MIC | 0 | 5.2 x 10⁵ | 5.72 | 0.00 |
| 4 | 4.1 x 10² | 2.61 | 3.11 | |
| 8 | <10 | <1.00 | >4.72 | |
| 24 | <10 | <1.00 | >4.72 |
Hypothetical Mechanism of Action: Inhibition of Cell Wall Synthesis
Many antibacterial agents target the bacterial cell wall, a structure essential for survival. A common mechanism is the inhibition of peptidoglycan synthesis. "this compound" is hypothesized to act by binding to penicillin-binding proteins (PBPs), which are crucial enzymes for cross-linking peptidoglycan strands. This inhibition leads to a weakened cell wall and eventual cell lysis.
Figure 3: Hypothetical signaling pathway showing inhibition of peptidoglycan synthesis.
Application Notes and Protocols: Synergy Testing of Antibacterial Agent 102 with Conventional Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibacterial agent 102 is a novel compound with demonstrated potent in vitro and in vivo activity against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] Preliminary classifications suggest its mechanism of action may involve the inhibition of a metabolic enzyme or bacterial cytochrome P450.[1] To enhance its therapeutic potential and combat the rise of antibiotic resistance, evaluating its synergistic effects with existing antibiotics is a critical step. This document provides detailed protocols for assessing the synergistic activity of this compound with a panel of conventional antibiotics using the checkerboard microdilution method and the time-kill curve assay.
The primary goal of synergy testing is to determine if the combined effect of two antimicrobial agents is greater than the sum of their individual effects.[2] Such combinations can potentially lower the required therapeutic dose, reduce toxicity, and minimize the development of resistance. The interactions between antimicrobial agents are typically classified as follows:
-
Synergy: The combined inhibitory or bactericidal effect is significantly greater than the sum of their individual effects.
-
Additivity/Indifference: The combined effect is equal to or no different from the sum of their individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
Experimental Design and Antibiotic Selection
To comprehensively evaluate the synergistic potential of this compound, a panel of antibiotics with diverse mechanisms of action should be selected. This approach increases the likelihood of identifying synergistic interactions.
Table 1: Proposed Antibiotics for Synergy Testing with this compound
| Antibiotic Class | Example Antibiotic | Mechanism of Action |
| β-Lactams | Oxacillin | Inhibits cell wall synthesis by binding to penicillin-binding proteins.[3] |
| Aminoglycosides | Gentamicin | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[3] |
| Macrolides | Erythromycin | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[3] |
| Fluoroquinolones | Ciprofloxacin | Inhibits DNA replication by targeting DNA gyrase and topoisomerase IV.[4] |
| Glycopeptides | Vancomycin | Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors.[3] |
| Lincosamides | Clindamycin | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[3] |
Protocols for Synergy Testing
Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to assess antibiotic synergy.[2][5] It involves a two-dimensional dilution of two compounds in a microtiter plate to determine the minimal inhibitory concentration (MIC) of each drug alone and in combination.
-
Preparation of Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum of the test organism (e.g., S. aureus ATCC 29213) adjusted to a 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.[5]
-
Stock solutions of this compound and the selected antibiotics.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antibiotic.
-
The resulting plate will contain a grid of antibiotic combinations.
-
Include control wells: Column 11 with only the second antibiotic, Row H with only this compound, and a growth control well with no antibiotics.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension.[5]
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis and Interpretation:
-
After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each combination using the following formula: FICI = FIC of Agent A + FIC of Agent B where:
-
Interpret the FICI values as follows:
-
Table 2: Checkerboard Synergy Testing of this compound with Vancomycin against S. aureus ATCC 29213
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| This compound | 0.5 | 0.125 | 0.25 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |
| Vancomycin | 1.0 | 0.25 | 0.25 | ||
| This compound | 0.5 | 0.25 | 0.5 | \multirow{2}{}{1.0} | \multirow{2}{}{Additivity} |
| Gentamicin | 0.5 | 0.25 | 0.5 | ||
| This compound | 0.5 | 0.5 | 1.0 | \multirow{2}{}{3.0} | \multirow{2}{}{Indifference} |
| Ciprofloxacin | 0.25 | 0.5 | 2.0 | ||
| This compound | 0.5 | 1.0 | 2.0 | \multirow{2}{}{6.0} | \multirow{2}{}{Antagonism} |
| Erythromycin | 0.5 | 2.0 | 4.0 |
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[10][11]
-
Preparation:
-
Prepare flasks containing CAMHB with the test antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Prepare a mid-logarithmic phase bacterial culture of the test organism.
-
Dilute the bacterial culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in each flask.[12]
-
-
Experimental Setup:
-
Include the following experimental groups:
-
Growth control (no antibiotic).
-
This compound alone.
-
Second antibiotic alone.
-
Combination of this compound and the second antibiotic.
-
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 24 hours and then count the colonies to determine the CFU/mL.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each experimental group.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[13]
-
Indifference is a < 2-log10 change in CFU/mL between the combination and the most active single agent.[13]
-
Antagonism is a ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.[13]
-
Table 3: Time-Kill Assay of this compound and Vancomycin against S. aureus ATCC 29213
| Time (hours) | Growth Control (log10 CFU/mL) | Agent 102 (0.5x MIC) (log10 CFU/mL) | Vancomycin (0.5x MIC) (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.2 | 5.5 | 5.6 | 4.8 |
| 4 | 7.1 | 5.3 | 5.4 | 3.9 |
| 6 | 8.0 | 5.1 | 5.2 | 3.1 |
| 8 | 8.5 | 5.0 | 5.1 | <2.0 |
| 24 | 9.2 | 4.8 | 4.9 | <2.0 |
Visualizations
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Assay.
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent 102 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 102, also identified as compound 32, is a potent synthetic small molecule demonstrating significant efficacy against Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1] Its potent in vitro activity, coupled with demonstrated in vivo efficacy, makes it a compelling candidate for further investigation in antibacterial drug discovery programs.[1] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in high-throughput screening (HTS) and preclinical evaluation.
Mechanism of Action
While the precise mechanism for the highly potent variant of "this compound" is not definitively published, accumulating evidence for compounds of this nature strongly suggests that its antibacterial activity stems from the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial prokaryotic cytoskeletal protein and a homolog of eukaryotic tubulin. It plays a central role in bacterial cell division by polymerizing at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome. The divisome then facilitates the synthesis of the septal cell wall, leading to cell division.
This compound is believed to disrupt this process by binding to FtsZ, thereby inhibiting its polymerization into protofilaments and/or disrupting its GTPase activity, which is essential for the dynamic nature of the Z-ring.[2] This disruption of Z-ring formation ultimately blocks bacterial cell division, leading to filamentation and subsequent cell death.[2]
Data Presentation
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | < 0.5 µg/mL | [1] |
| Staphylococcus aureus | ~60 µg/mL* |
*Note: A study by Wu, Z.; Zhang, X.; et al. reported a "compound 32" with an MIC of approximately 60 µg/mL against S. aureus. This highlights potential variations in compound identity or assay conditions across different studies.
Table 2: In Vitro Pharmacology
| Target | IC50 | Reference |
| CYP3A4 | 6.148 µM | [1] |
Experimental Protocols
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screen to identify novel antibacterial agents.
References
"Antibacterial agent 102" for targeting specific bacterial enzymes
Application Notes and Protocols: Antibacterial Agent 102
For Research Use Only.
Abstract
This compound is a potent, synthetic molecule demonstrating significant in vitro and in vivo activity against a range of bacteria, with particularly strong efficacy against Staphylococcus aureus (S. aureus)[1][2]. These application notes provide an overview of its biological activity, mechanism of action, and detailed protocols for its use in experimental settings. The primary focus is on its inhibitory effects, which are crucial for researchers in bacteriology, infectious diseases, and drug development. While its exact target is not definitively established, it is known to exert its antibacterial effects by disrupting the permeability of the bacterial cell membrane[1]. Additionally, it shows moderate inhibition of the metabolic enzyme CYP3A4[1][2].
Biological Activity and Data
This compound has been shown to be a powerful inhibitor of bacterial growth. Its efficacy is most pronounced against Gram-positive bacteria such as S. aureus, including methicillin-resistant strains (MRSA)[1].
In Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. For this compound, the MIC against S. aureus is notably low.
| Parameter | Organism | Value | Reference |
| MIC | Staphylococcus aureus | < 0.5 µg/mL | [1][2] |
Enzyme Inhibition and In Vivo Efficacy
In addition to its direct antibacterial properties, this compound also interacts with metabolic enzymes. It has been documented to moderately inhibit CYP3A4, an important enzyme in drug metabolism[1][2]. This is an important consideration for any potential therapeutic application. In animal models, it has proven effective at reducing the bacterial load in MRSA-infected mice[1].
| Parameter | Target | Value | Reference |
| IC50 | Cytochrome P450 3A4 (CYP3A4) | 6.148 µM | [1][2] |
| In Vivo Effect | MRSA Thigh Infection Model | Reduction in bacterial load | [1] |
Diagrams
Mechanism of Action
The proposed mechanism of action for this compound involves the disruption of the bacterial cell membrane's integrity, leading to altered permeability and subsequent cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: MIC Determination
This diagram outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound using a broth microdilution method.
Caption: Workflow for determining the MIC of this compound.
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of this compound against S. aureus.
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile tubes and pipettes
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of S. aureus and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Assay Setup:
-
Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate.
-
Transfer 50 µL of each serial dilution of this compound to the corresponding wells.
-
The final volume in each well should be 100 µL after the addition of the bacterial inoculum.
-
Include a positive control (bacteria with no agent) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol for CYP3A4 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on human CYP3A4 activity using a fluorescent probe.
Materials:
-
This compound
-
Recombinant human CYP3A4 enzyme
-
CYP3A4 substrate (e.g., a fluorogenic probe)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions of the agent in the assay buffer.
-
Prepare the CYP3A4 enzyme, substrate, and NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black plate, add the potassium phosphate buffer.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add the recombinant CYP3A4 enzyme and pre-incubate for a specified time at 37°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction (e.g., by adding a stopping solution like acetonitrile).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
References
Troubleshooting & Optimization
"Antibacterial agent 102" solubility issues in culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues encountered with Antibacterial Agent 102 in various culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution in DMSO that can be further diluted into your culture medium.[1][2][3]
Q2: I observed precipitation after adding the this compound stock solution to my culture medium. What could be the cause?
A2: Precipitation upon addition to the culture medium can be caused by several factors:
-
High Final Concentration of Agent 102: The final concentration of this compound in your medium may exceed its solubility limit in the aqueous environment of the culture broth.
-
"Salting Out" Effect: Components of the culture medium, such as salts, can reduce the solubility of the compound, leading to precipitation.[4]
-
Solvent Shock: Adding a large volume of the DMSO stock directly to the aqueous medium can cause the compound to rapidly come out of solution.
-
pH of the Medium: The solubility of this compound may be pH-dependent. A suboptimal pH of the culture medium could lead to precipitation.
-
Temperature: Temperature shifts can affect solubility. Ensure the medium and the stock solution are at appropriate temperatures before mixing.[4]
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
A3: To avoid solvent toxicity to the bacteria, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 1%.[1] Some studies suggest that concentrations up to 5% may be tolerated by some bacterial strains, but it is essential to perform a solvent toxicity control experiment.[2]
Q4: Can I use a different solvent if DMSO is not suitable for my experiment?
A4: If DMSO is not compatible with your experimental setup, other potential solvents include ethanol, methanol, or polysorbate 80.[2] However, for each new solvent, it is critical to determine the optimal concentration for dissolving this compound and to run a solvent toxicity control to assess its impact on bacterial growth.
Troubleshooting Guides
Issue 1: Precipitation Observed in Culture Medium
If you observe a precipitate after adding this compound to your culture medium, follow these troubleshooting steps.
Troubleshooting Workflow: Precipitation in Culture Medium
A workflow for troubleshooting precipitation of this compound.
Detailed Steps:
-
Lower the Final Concentration: Your intended final concentration might be too high. Perform a serial dilution to determine the maximum soluble concentration in your specific culture medium.
-
Optimize the Dilution Method:
-
Gradual Addition: Add the DMSO stock solution dropwise to the culture medium while vortexing or stirring to facilitate rapid dispersal.
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the agent may improve solubility. Avoid overheating, which could degrade medium components.
-
-
Modify the Culture Medium:
-
Test in a Minimal Medium: Complex media with high concentrations of organic components are more likely to cause precipitation.[2] Try dissolving the agent in a minimal medium first.
-
Adjust pH: Determine the optimal pH for Agent 102 solubility and adjust the medium's pH accordingly, ensuring it remains within the viable range for your bacterial strain.
-
-
Incorporate Solubilizing Agents: In some cases, the addition of a low concentration of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, to the culture medium can help maintain the solubility of hydrophobic compounds. A thorough literature search and validation are required before using such agents.
Issue 2: Inconsistent Antibacterial Activity
Inconsistent results in antibacterial assays (e.g., variable Minimum Inhibitory Concentrations, MICs) can be linked to solubility problems.
Logical Relationship: Solubility and Antibacterial Activity
Impact of poor solubility on experimental outcomes.
Troubleshooting Steps:
-
Visually Inspect for Precipitates: Before starting your assay, carefully inspect your stock solutions and final dilutions for any visible signs of precipitation.
-
Sonication: Briefly sonicate your stock solution before making dilutions to break up any small, invisible aggregates.[2]
-
Solvent Control: Always include a "solvent only" control in your experiments to ensure that the concentration of DMSO or other solvent used is not inhibiting bacterial growth.[1]
-
Standardize Preparation: Ensure that the preparation of the this compound solutions is consistent across all experiments. This includes using the same solvent, same stock concentration, and same dilution method.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Determining Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that remains soluble in a specific culture medium.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile culture medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile microplate (96-well) or sterile microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the culture medium. For example, in a 96-well plate, add 100 µL of culture medium to wells A1 through A10.
-
Add a volume of the stock solution to the first well to achieve the highest desired concentration, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Mix well and transfer 100 µL from well A1 to well A2. Continue this serial dilution down to well A10. Well A11 should contain only the culture medium with the equivalent concentration of DMSO (solvent control), and well A12 should contain only the culture medium (negative control).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the optical density (OD) at 600 nm. An increase in OD compared to the negative control indicates precipitation.
-
The highest concentration that does not show a significant increase in OD is considered the maximum soluble concentration.
Quantitative Data Summary
The following tables provide hypothetical data for the solubility of this compound in different media and the effect of DMSO concentration on the growth of E. coli.
Table 1: Solubility of this compound in Various Culture Media
| Culture Medium | Maximum Soluble Concentration (µg/mL) |
| Mueller-Hinton Broth | 128 |
| Tryptic Soy Broth | 64 |
| Luria-Bertani Broth | 256 |
| M9 Minimal Medium | 512 |
Table 2: Effect of DMSO Concentration on E. coli Growth (OD600 after 24h)
| DMSO Concentration (%) | Average OD600 | Standard Deviation |
| 0 (Control) | 1.25 | 0.08 |
| 0.5 | 1.22 | 0.07 |
| 1.0 | 1.19 | 0.09 |
| 2.5 | 0.95 | 0.12 |
| 5.0 | 0.63 | 0.15 |
References
Optimizing "Antibacterial agent 102" dosage for in vitro experiments.
Technical Support Center: Antibacterial Agent 102
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing its use in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a novel synthetic compound that inhibits bacterial protein synthesis. It specifically binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, which is a critical step in protein translation. This leads to a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations.
2. How do I determine the optimal concentration (MIC) of this compound?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2] The broth microdilution method is a standard and reliable technique for determining the MIC of this compound.[1][2][3][4] A detailed protocol is provided in the "Experimental Protocols" section below. It is crucial to use a standardized bacterial inoculum and appropriate controls for accurate results.[3][5]
3. I am observing high variability in my MIC results. What could be the cause?
Inconsistent MIC results can stem from several factors.[6] Common issues include:
-
Inoculum Preparation: The bacterial suspension density must be standardized. Using a 0.5 McFarland standard is recommended to ensure a consistent starting inoculum of approximately 1.5 x 10^8 CFU/mL.
-
Agent Preparation: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before serial dilution. Precipitation can lead to inaccurate concentrations.
-
Incubation Conditions: Consistent incubation time and temperature (e.g., 37°C for 18-24 hours) are critical for reproducible bacterial growth.[7]
-
Pipetting Errors: Inaccurate serial dilutions are a common source of error. Calibrate pipettes regularly and use fresh tips for each dilution.
4. Is this compound cytotoxic to mammalian cells?
Yes, like many antimicrobial agents, this compound can exhibit cytotoxicity at high concentrations.[8][9] It is essential to determine the cytotoxic concentration 50 (CC50) in relevant mammalian cell lines to establish a therapeutic window. The MTT assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.[10][11] A detailed protocol is available in the "Experimental Protocols" section.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| No antibacterial effect observed | 1. Agent 102 degradation. 2. Bacterial resistance. 3. Incorrect concentration. | 1. Prepare fresh stock solutions of Agent 102. Store at -20°C. 2. Use a susceptible control strain (e.g., E. coli ATCC 25922). 3. Verify stock concentration and dilution calculations. |
| Precipitation of Agent 102 in media | 1. Low solubility in aqueous media. 2. High concentration. | 1. Use a co-solvent like DMSO (ensure final DMSO concentration is non-toxic to cells, typically <0.5%). 2. Perform a solubility test before starting the experiment. Do not exceed the solubility limit. |
| Contamination in control wells | 1. Non-sterile technique. 2. Contaminated media or reagents. | 1. Use aseptic techniques throughout the experiment. 2. Use fresh, sterile media, and filter-sterilize reagents if necessary. |
Data Presentation
Table 1: Example MIC Values for this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | Gram-Negative | 4 |
| Staphylococcus aureus (ATCC 29213) | Gram-Positive | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | 16 |
| Enterococcus faecalis (ATCC 29212) | Gram-Positive | 8 |
Table 2: Example Cytotoxicity Data for this compound
| Cell Line | Cell Type | CC50 (µg/mL) | Therapeutic Index (CC50/MIC for S. aureus) |
| HEK293 | Human Embryonic Kidney | 128 | 64 |
| HepG2 | Human Liver Carcinoma | >256 | >128 |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.[7]
-
Add 100 µL of the stock solution to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting.
-
Continue this serial dilution from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no agent). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11.
-
-
Incubation & Reading:
-
Incubate the plate at 37°C for 18-24 hours.[7]
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 5. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical limitations of in vitro testing of microorganism susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 9. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Antibacterial Agent 102 in Solution
Notice: The information available for a specific molecule designated solely as "Antibacterial agent 102" is limited in the public domain. The term often appears as a citation marker in scientific literature rather than a unique identifier for a single, well-characterized compound. The following guide is based on general principles for handling antibacterial agents and incorporates available data for a compound referred to as "this compound (compound 32)," which exhibits potent activity against Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: "this compound" is described as a compound with potent in vitro and in vivo antibacterial activity, particularly against Staphylococcus aureus (S. aureus), including methicillin-resistant strains (MRSA).[1] It is also identified as "compound 32" in some sources.[1]
Q2: What are the known properties of this compound?
A2: Key reported properties include:
-
Antibacterial Activity: Minimum Inhibitory Concentrations (MICs) are less than 0.5 μg/mL against S. aureus.[1]
-
In Vivo Efficacy: It has been shown to reduce the bacterial load in mice infected with MRSA.[1]
-
Enzyme Inhibition: It moderately inhibits the cytochrome P450 enzyme CYP3A4 with an IC50 value of 6.148 μM.[1]
Q3: I am observing a loss of antibacterial activity in my stock solution of this compound. What could be the cause?
A3: Loss of activity in antibacterial stock solutions can be attributed to several factors, including:
-
Chemical Instability: The compound may be susceptible to hydrolysis, oxidation, or other forms of chemical degradation in the solvent used.
-
Photodegradation: Exposure to light, especially UV light, can degrade sensitive compounds.
-
Improper Storage: Incorrect storage temperature can accelerate degradation.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of some molecules.
-
Contamination: Microbial contamination of the stock solution can inactivate the agent.
Troubleshooting Guide: Loss of Activity
This guide provides a structured approach to troubleshooting the loss of antibacterial activity of Agent 102 in your experiments.
Problem: Reduced or no antibacterial effect observed in assays.
Caption: Troubleshooting workflow for loss of antibacterial activity.
Experimental Protocols
While specific degradation studies for "this compound" are not publicly available, here are general protocols for assessing the stability of a novel antibacterial agent in solution.
Protocol 1: Preliminary Solution Stability Assessment
Objective: To determine the short-term stability of this compound in a common solvent (e.g., DMSO) and aqueous buffer at different temperatures.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in 100% DMSO.
-
From this, prepare working solutions (e.g., 100 µg/mL) in:
-
Phosphate-buffered saline (PBS), pH 7.4
-
A relevant bacterial growth medium (e.g., Mueller-Hinton Broth)
-
-
-
Incubation:
-
Aliquot the working solutions into separate sterile, light-protected tubes.
-
Incubate the tubes at the following temperatures:
-
4°C (refrigerated)
-
25°C (room temperature)
-
37°C (physiological temperature)
-
-
-
Time Points for Analysis:
-
Collect samples at 0, 2, 4, 8, 24, and 48 hours.
-
-
Activity Assay:
-
At each time point, determine the antibacterial activity of the stored solutions using a standard method such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) against a susceptible strain of S. aureus.
-
-
Data Analysis:
-
Compare the MIC values at each time point and temperature to the initial MIC at time 0. A significant increase in the MIC indicates degradation of the agent.
-
References
Technical Support Center: Troubleshooting Inconsistent MIC Results for Antibacterial Agent 102
Welcome to the technical support center for Antibacterial Agent 102. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of inconsistent MIC results with this compound?
Inconsistent MIC values for this compound can stem from a variety of factors, often related to subtle variations in experimental protocol and materials. The primary sources of variability can be categorized into three main areas: the experimental conditions, the antibacterial agent itself, and the microorganism being tested.[1][2][3] Careful control of these variables is crucial for reproducible results.[1]
To systematically troubleshoot, consider the following potential sources of error:
Troubleshooting Checklist: Key Parameters for Consistent MIC Assays
| Parameter | Common Issue | Recommended Action | Reference Standard |
| Inoculum Preparation | Inconsistent cell density (too high or too low). | Standardize inoculum preparation using a spectrophotometer (OD600) and confirm with colony counts (CFU/mL).[4] | 5 x 10^5 CFU/mL[2] |
| Growth Medium | Variation in pH, nutrient composition, or cation concentration between batches. | Use the same lot of Mueller-Hinton Broth (MHB) or agar (MHA) for all related experiments. Verify the pH of each new batch.[1][2] | CLSI/EUCAST guidelines[2][5] |
| This compound | Degradation of the agent, improper storage, or errors in serial dilutions. | Prepare fresh stock solutions. Store aliquots at the recommended temperature and protect from light if necessary. Verify dilution calculations and pipetting technique. | Manufacturer's instructions |
| Incubation | Fluctuations in temperature or duration. Inconsistent atmospheric conditions (e.g., CO2 levels). | Use a calibrated incubator and a timer. Ensure consistent atmospheric conditions for all plates.[1][6] | 16-24 hours at 37°C (organism dependent)[7] |
| Plate Reading | Subjective determination of "visible growth." | Use a microplate reader for OD measurements or have two individuals read the results independently. | Lowest concentration with no visible growth[1] |
| Bacterial Strain | Genetic drift, contamination, or use of different sub-cultures. | Use a fresh sub-culture from a frozen stock for each experiment. Periodically perform quality control with a reference strain.[1] | ATCC or other reference strains[2] |
Q2: My MIC values for the same bacterial strain are fluctuating between experiments. What should I investigate first?
When faced with inter-experimental variability, the first step is to review your experimental workflow for any inconsistencies. A logical troubleshooting approach can help pinpoint the source of the variation.
Below is a workflow to guide your investigation:
Q3: Can you provide a detailed protocol for a standard broth microdilution MIC assay?
Certainly. Adhering to a standardized protocol is the best way to ensure consistency. Here is a detailed methodology for performing a broth microdilution assay in a 96-well plate format.[4][8]
Experimental Protocol: Broth Microdilution MIC Assay
1. Preparation of this compound Stock Solution:
-
Prepare a 100X stock solution of this compound in an appropriate solvent.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare aliquots and store at the recommended temperature.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a sterile broth (e.g., Tryptic Soy Broth) and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10^5 CFU/mL. This can be standardized using OD600 readings, but should be confirmed by plating serial dilutions for colony counting.[2][4]
3. 96-Well Plate Preparation:
-
In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells.[8]
-
Add 100 µL of the 2X final concentration of this compound to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[8]
-
Column 11 will serve as the positive control (bacteria, no agent), and column 12 as the negative control (media only).[4]
4. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the negative control wells in column 12.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 16-24 hours.[7]
5. Determining the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][9] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Q4: How do I know if the problem is with my bacterial strain?
Variability in the bacterial strain can be a significant source of inconsistent MIC results.[1] Here’s how to assess and mitigate this:
-
Use of Reference Strains: Always include a well-characterized reference strain (e.g., from ATCC) in your experiments. The MIC for this strain should fall within a known, narrow range. If the reference strain MIC is consistent while your test strain is not, the issue likely lies with your test strain.
-
Proper Culture Maintenance: Avoid excessive sub-culturing, which can lead to genetic drift and changes in susceptibility. It is best practice to prepare a large frozen stock of your bacterial strain and use a fresh aliquot for each experiment.
-
Purity Check: Before preparing your inoculum, streak your culture on an agar plate to ensure it is pure and free from contaminants.
The following decision tree can help you determine if the bacterial strain is the source of your inconsistent results:
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. droracle.ai [droracle.ai]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
How to prevent "Antibacterial agent 102" precipitation in assays
Welcome to the troubleshooting and support center for Antibacterial Agent 102. This guide is designed for researchers, scientists, and drug development professionals to help prevent and resolve issues related to compound precipitation during in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: I observed a cloudy precipitate in my assay plate after adding "this compound." What is the primary cause?
A: Precipitation of a test compound, such as "this compound," in an aqueous assay buffer is most commonly due to its low aqueous solubility.[1][2] Many organic compounds are highly soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO) but can crash out of solution when diluted into a water-based medium where their solubility limit is exceeded.[3][4] This is a frequent challenge in high-throughput screening and other biological assays.[1]
Q2: My stock solution of "this compound" in DMSO looks clear, so why does it precipitate in the final assay?
A: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The dramatic change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to drop sharply, leading to precipitation.[5][6] This is often referred to as an issue of kinetic solubility, where the compound doesn't have enough time to establish a stable, dissolved state in the new environment.[6]
Q3: What is the maximum recommended final concentration of DMSO in my assay to maintain solubility?
A: While there is no universal rule, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard. Higher concentrations can not only increase the risk of compound precipitation for some molecules but may also exert toxic or off-target effects on the biological system (e.g., cells, enzymes), confounding your results.[7] It is crucial to ensure the final DMSO concentration is consistent across all wells, including controls.
Q4: Can the assay buffer composition, such as pH or the presence of proteins, affect the solubility of "this compound"?
A: Absolutely. Both pH and buffer components can significantly influence compound solubility.
-
pH: For ionizable compounds, the pH of the buffer determines the charge state of the molecule. A compound may be significantly more soluble when ionized. Shifting the buffer pH can dramatically alter solubility.[8]
-
Buffer Salts: Certain buffers, like phosphate-buffered saline (PBS), can form insoluble salts with some compounds, especially in the presence of divalent cations like Ca²⁺ or Mg²⁺.[9]
-
Proteins/Serum: The presence of proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), can sometimes increase the apparent solubility of a compound through non-specific binding. However, in other cases, interactions can lead to protein denaturation and co-precipitation.[10][11]
Troubleshooting Guide
If you are experiencing precipitation with "this compound," follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify Stock Solution Integrity
-
Action: Briefly centrifuge your stock solution vial before opening. Visually inspect the DMSO stock for any signs of precipitation or crystallization, which can occur after freeze-thaw cycles.[2][12]
-
Solution: If solids are present, gently warm the vial (e.g., to 37°C) and vortex thoroughly to redissolve the compound. Sonication can also be effective for redissolving precipitated compounds in DMSO stocks.[2]
Step 2: Review Dilution Protocol and Final Concentration
-
Action: Check the final concentration of "this compound" in your assay. It may be exceeding its aqueous solubility limit.
-
Solution: Perform a serial dilution to determine the maximum soluble concentration in your specific assay buffer. Consider reducing the highest tested concentration in your experiments.
Step 3: Optimize the Assay Buffer and Conditions
-
Action: Evaluate your buffer composition. Is the pH optimal for your compound's solubility? Does it contain components that could be reacting with your compound?
-
Solution: Test a panel of different, biocompatible buffers (e.g., HEPES, TRIS) at various pH levels to identify conditions that improve solubility.[9] If your assay permits, the addition of a small amount of non-ionic surfactant or a carrier like cyclodextrin might help, but this must be validated for non-interference with the assay.[3]
Step 4: Assess the Impact of Serum
-
Action: If your assay medium contains serum, test the solubility of "this compound" in both serum-free and serum-containing media.
-
Solution: If solubility is better in the presence of serum, ensure consistent serum lots and concentrations. If precipitation is worse, consider reducing the serum concentration or replacing it with a purified protein like BSA, if compatible with your experimental goals.
Data Presentation
The following table summarizes hypothetical solubility data for "this compound" under various conditions, as determined by nephelometry. This illustrates how buffer choice and the presence of protein can impact solubility.
| Buffer System (50 mM) | pH | Additive | Kinetic Solubility Limit (µM) |
| Phosphate-Buffered Saline | 7.4 | None | 8 |
| Phosphate-Buffered Saline | 7.4 | 10% FBS | 15 |
| HEPES | 7.4 | None | 25 |
| HEPES | 8.0 | None | 40 |
| TRIS | 7.0 | None | 18 |
Experimental Protocols
Protocol: Kinetic Solubility Assessment by Nephelometry
This protocol provides a method to determine the concentration at which "this compound" begins to precipitate in your chosen assay buffer.
1. Materials:
- "this compound" 10 mM stock in 100% DMSO.
- Assay buffer of interest (e.g., 50 mM HEPES, pH 7.4).
- Clear, flat-bottom 96-well or 384-well microplates.
- Multichannel pipette.
- Plate reader with nephelometry (light scattering) capability.
2. Method:
- Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO. For a 2-fold dilution series, pipette 20 µL of DMSO into columns 2-12 of a 96-well plate. Pipette 40 µL of the 10 mM stock into column 1. Transfer 20 µL from column 1 to column 2, mix, then transfer 20 µL from column 2 to 3, and so on.
- Prepare Assay Plate: Add 98 µL of your chosen assay buffer to the wells of a new 96-well plate.
- Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution. Mix immediately by gentle tapping or orbital shaking for 30 seconds.
- Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measurement: Read the plate using a nephelometer. The instrument measures the intensity of light scattered by suspended particles (precipitate).
- Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal begins to rise sharply above the baseline (buffer + DMSO only) is the kinetic solubility limit.
Visualizations
Troubleshooting Workflow for Compound Precipitation
This diagram outlines a logical sequence of steps to diagnose and solve precipitation issues encountered in an assay.
Caption: A flowchart for troubleshooting compound precipitation.
Factors Influencing Compound Solubility in Assays
This diagram illustrates the key experimental factors that can affect whether a compound remains in solution or precipitates.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antibacterial agent 102" experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antibacterial Agent 102. The information is designed to address common experimental variability and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel synthetic compound that functions as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. These essential enzymes are responsible for relieving topological stress in DNA during replication and transcription. By binding to the enzyme-DNA complex, Agent 102 stabilizes the cleavage complex, leading to double-strand DNA breaks and subsequent cell death. This dual-targeting mechanism contributes to its broad-spectrum activity and low frequency of spontaneous resistance.
Q2: Which bacterial species are susceptible to this compound?
A2: this compound has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, efficacy can vary between species and even strains. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain of interest.
Q3: What are the appropriate positive and negative controls for experiments with this compound?
A3: For susceptibility testing, a well-characterized antibiotic with a similar mechanism of action (e.g., ciprofloxacin) can be used as a positive control.[1] A vehicle control (the solvent used to dissolve Agent 102, e.g., DMSO) at the same final concentration used in the experiment serves as the negative control to ensure the solvent itself does not affect bacterial growth.[1][2] For cytotoxicity assays, a known cytotoxic agent (e.g., doxorubicin) is a suitable positive control, while untreated cells or cells treated with the vehicle serve as negative controls.[3]
Q4: How should I properly store and handle this compound?
A4: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a suitable solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. Protect stock solutions from light.[4]
Troubleshooting Guides
Minimum Inhibitory Concentration (MIC) Assay Variability
Q5: My MIC values for the same bacterial strain are inconsistent between experiments. What could be the cause?
A5: Inconsistent MIC values are a common issue and can stem from several factors.[5][6] Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Inoculum Density Variation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment.[7][8] Inoculum size is a critical variable in susceptibility testing.[9] |
| Bacterial Growth Phase | Use bacteria from the mid-logarithmic growth phase for your inoculum preparation, as antibiotic susceptibility can vary with the growth phase.[10][11][12] |
| Media Composition | Use the recommended cation-adjusted Mueller-Hinton Broth (MHII) consistently. Variations in pH or ion concentrations can affect the activity of the agent.[7] |
| Incubation Time and Temperature | Adhere strictly to the recommended incubation time (18-24 hours) and temperature (35-37°C).[7] |
| Agent Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[4] |
Q6: I am observing bacterial growth in my negative control wells. What should I do?
A6: Growth in negative control wells indicates contamination.[8] Discard the results and repeat the assay using aseptic techniques. Ensure all reagents, media, and equipment are sterile.[4]
Time-Kill Curve Assay Issues
Q7: My time-kill curve for this compound does not show a bactericidal effect at the expected MIC multiple.
A7: Several factors can influence the outcome of a time-kill assay. Consult the following table for troubleshooting guidance.
| Potential Cause | Troubleshooting Steps |
| Incorrect MIC Value | Re-determine the MIC accurately before proceeding with the time-kill assay. The concentrations used in the time-kill assay are based on the MIC. |
| Bacteriostatic vs. Bactericidal Effect | This compound may exhibit a bacteriostatic effect at lower concentrations. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[13] |
| Inoculum Effect | A high initial bacterial density can reduce the apparent efficacy of the agent. Ensure the starting inoculum is standardized as per the protocol. |
| Drug Stability | Over the course of a 24-hour time-kill assay, the agent may degrade. While Agent 102 is generally stable, consider this possibility with extended incubation times. |
Cytotoxicity Assay Troubleshooting
Q8: I am observing high background signal in my cytotoxicity assay with untreated cells.
A8: High background in cytotoxicity assays can obscure the true effect of your compound.[14] The table below outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize the cell seeding density. Too many cells can lead to high metabolic activity and a high background signal.[3][15] |
| Contamination | Check for microbial contamination in your cell cultures, which can affect viability dyes and metabolic indicators. |
| Assay Reagent Interference | The vehicle (e.g., DMSO) or components in the media may interfere with the assay reagents. Run a "no cells, media + vehicle + assay reagent" control.[3] |
| Extended Incubation | Over-incubation with the assay reagent can lead to non-specific signal. Follow the manufacturer's protocol for the recommended incubation time.[3] |
Experimental Protocols and Visualizations
Protocol 1: Broth Microdilution MIC Assay
-
Inoculum Preparation : From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[8] Dilute this suspension in Mueller-Hinton II broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay plate.[9]
-
Agent Preparation : Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using Mueller-Hinton II broth.[16]
-
Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls : Include a positive control (e.g., ciprofloxacin), a negative/vehicle control, and a sterility control (broth only).[1][2]
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation : The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[16][17]
Protocol 2: Time-Kill Kinetic Assay
-
Inoculum Preparation : Prepare a standardized inoculum in Mueller-Hinton II broth as described for the MIC assay, with a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup : In flasks or tubes, add this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control without the agent.
-
Incubation : Incubate the cultures at 37°C with shaking.
-
Sampling : At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[18]
-
Quantification : Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar plates.
-
Colony Counting : After incubation of the plates for 18-24 hours, count the number of colonies to determine the CFU/mL at each time point.[18]
-
Data Analysis : Plot log10 CFU/mL versus time for each concentration of the agent.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Seed mammalian cells (e.g., HepG2) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of this compound for a specified period (e.g., 24 or 48 hours). Include positive (e.g., doxorubicin) and negative (vehicle) controls.[14]
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway Inhibition by this compound
The diagram below illustrates the proposed mechanism of action of this compound, targeting bacterial DNA gyrase and topoisomerase IV to inhibit DNA replication.
References
- 1. theory.labster.com [theory.labster.com]
- 2. quora.com [quora.com]
- 3. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. Bactericidal effects of antibiotics on slowly growing and nongrowing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. dojindo.com [dojindo.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. idexx.dk [idexx.dk]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting "Antibacterial Agent 102" Time-Kill Assay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Antibacterial Agent 102" in time-kill assays. The information is designed to assist in identifying and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My time-kill assay with "this compound" shows initial killing followed by bacterial regrowth at later time points. What could be the cause?
A1: This is a common observation and can be attributed to several factors:
-
Degradation of "this compound": The agent may not be stable over the entire assay duration, leading to a decrease in the effective concentration.
-
Selection for Resistant Subpopulations: The initial bacterial population may contain a small number of resistant variants that are selected for and proliferate after the susceptible population is eliminated.
-
Persister Cells: Some bacteria can enter a dormant, non-dividing state (persister cells) that makes them tolerant to antibiotics.[1][2] These cells can resume growth once the antibiotic concentration decreases.
-
Inoculum Effect: A high initial bacterial density can lead to a reduced efficacy of the antibacterial agent.
Q2: I am not observing the expected bactericidal effect (≥3-log10 reduction in CFU/mL) with "this compound". What should I check?
A2: Several factors could lead to a lack of bactericidal activity:
-
Incorrect Concentration: Verify that the concentration of "this compound" used is appropriate and has been correctly calculated. The concentration should typically be at or above the Minimum Inhibitory Concentration (MIC).
-
Bacteriostatic vs. Bactericidal Activity: "this compound" may be bacteriostatic rather than bactericidal against the specific bacterial strain you are testing. A bacteriostatic agent inhibits bacterial growth but does not kill the bacteria.[3][4]
-
Experimental Conditions: Ensure optimal growth conditions for the bacteria (e.g., temperature, aeration, media) as these can influence susceptibility.
-
Inactivation by Media Components: Components of the culture medium could potentially inactivate or reduce the activity of "this compound".
Q3: The results of my time-kill assays with "this compound" are highly variable between replicates. How can I improve reproducibility?
A3: High variability can stem from several sources:
-
Inoculum Preparation: Inconsistent initial bacterial density is a major source of variability. Ensure a standardized and accurate method for preparing the inoculum to the target CFU/mL.
-
Pipetting Errors: Inaccurate pipetting of the antibacterial agent, bacterial culture, or during serial dilutions will lead to inconsistent results. Calibrate your pipettes regularly.
-
Inadequate Mixing: Ensure thorough mixing of the culture with "this compound" at the start of the experiment and before sampling at each time point.
-
Clumping of Bacteria: Some bacterial strains tend to clump, leading to inaccurate colony counts. Gentle vortexing or the inclusion of a non-ionic surfactant (e.g., Tween 80) at a low concentration may help.
Q4: How do I differentiate between a bactericidal and a bacteriostatic effect in my time-kill assay?
A4: The distinction is based on the magnitude of the reduction in viable bacterial count from the initial inoculum.
-
Bactericidal Activity: Generally defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum at a specific time point.[3][5]
-
Bacteriostatic Activity: Characterized by a <3-log10 reduction in CFU/mL, where bacterial growth is inhibited but the number of viable cells does not significantly decrease compared to the initial inoculum.[3]
Troubleshooting Guide
This guide provides a structured approach to common issues encountered during time-kill assays with "this compound".
| Observed Problem | Potential Cause | Recommended Action |
| No bacterial killing observed | Incorrect concentration of "this compound" | Verify calculations and preparation of stock solutions. Perform a dose-response experiment. |
| Agent is bacteriostatic, not bactericidal | Compare results to a known bactericidal agent. A bacteriostatic effect will show growth inhibition but not a significant drop in CFU/mL.[3] | |
| Inactivation of the agent | Check for potential interactions with media components. Consider using a different broth. | |
| Bacterial regrowth after initial killing | Degradation of "this compound" | Assess the stability of the agent in the assay medium over time. |
| Presence of a resistant subpopulation | Plate samples from the regrowth phase onto agar containing "this compound" to confirm resistance. | |
| Emergence of persister cells | This is a known phenomenon where a subpopulation of bacteria exhibits tolerance.[1][2] | |
| High variability between replicates | Inconsistent inoculum density | Standardize the inoculum preparation procedure. Measure the optical density and plate for CFU counting before starting the assay. |
| Inaccurate pipetting | Calibrate pipettes. Use reverse pipetting for viscous solutions. | |
| Bacterial clumping | Gently vortex before sampling. Consider adding a surfactant like Tween 80 to the culture medium. | |
| Unexpectedly rapid killing | Synergistic effect with media components | Test the activity of "this compound" in a minimal, defined medium. |
| Error in dilution or plating | Review serial dilution and plating techniques. Ensure proper spreader technique and incubation conditions. |
Experimental Protocols
Standard Time-Kill Assay Protocol
-
Inoculum Preparation:
-
Aseptically pick a single, well-isolated colony of the test bacterium from an agar plate.
-
Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the culture in fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL. Verify the initial cell density by serial dilution and plating.[5]
-
-
Assay Setup:
-
Prepare test tubes or flasks containing the appropriate concentration of "this compound" in the test broth. Include a growth control tube without the antibacterial agent.
-
Inoculate each tube (except for a sterility control) with the prepared bacterial suspension.
-
Incubate all tubes under the same conditions as the initial culture growth (e.g., 37°C with shaking).
-
-
Sampling and Enumeration:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[5]
-
Perform serial ten-fold dilutions of the collected samples in a sterile saline or buffer solution.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates until colonies are visible and can be accurately counted.
-
-
Data Analysis:
-
Count the number of colonies on plates with a countable range (e.g., 30-300 colonies).
-
Calculate the CFU/mL for each time point and treatment condition.
-
Plot the log10 CFU/mL versus time for each concentration of "this compound" and the growth control.
-
Workflow for Troubleshooting Time-Kill Assay Results
Caption: Troubleshooting workflow for time-kill assay results.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action for "this compound," which could involve the inhibition of a key bacterial signaling pathway leading to cell death.
Caption: Hypothetical signaling pathway inhibited by "this compound".
References
"Antibacterial agent 102" off-target effects in eukaryotic cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Antibacterial Agent 102 in eukaryotic cells. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known primary activity and a significant off-target effect of this compound?
A1: this compound is a potent antibacterial compound with strong activity against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA), showing Minimum Inhibitory Concentrations (MICs) of less than 0.5 μg/mL. A significant off-target effect identified in eukaryotic systems is the moderate inhibition of the cytochrome P450 enzyme, CYP3A4, with an IC50 value of 6.148 μM.[1]
Q2: We are observing higher-than-expected cytotoxicity in our cell line when treated with this compound. What could be the cause?
A2: Higher-than-expected cytotoxicity could be due to several factors:
-
CYP3A4 Inhibition: Your cell line may have high endogenous CYP3A4 activity that is important for metabolizing essential endogenous substrates or other components in your culture medium. Inhibition of this enzyme could lead to the accumulation of toxic metabolites.[1]
-
Mitochondrial Toxicity: Many antibacterial agents can interfere with mitochondrial function in eukaryotic cells due to the evolutionary similarities between mitochondria and bacteria. This can lead to a decrease in cell viability.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the off-target effects of this compound.
-
Experimental Conditions: Factors such as high cell density, prolonged exposure time, or interactions with media components can exacerbate cytotoxic effects.
Q3: How can I mitigate the impact of CYP3A4 inhibition in my in vitro experiments?
A3: To mitigate the effects of CYP3A4 inhibition, consider the following:
-
Use a CYP3A4-deficient cell line: If the focus of your study is not on metabolic effects, using a cell line with low or no CYP3A4 expression can help isolate the on-target antibacterial effects from the off-target metabolic effects.
-
Avoid co-treatment with known CYP3A4 substrates: If your experimental design includes other compounds, ensure they are not metabolized by CYP3A4, as their metabolism could be inhibited by this compound, leading to confounding results.
-
Include appropriate controls: Use a known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control to understand the specific contribution of CYP3A4 inhibition to your observed phenotype.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed
If you are observing significant cytotoxicity at concentrations intended for antibacterial studies, follow this troubleshooting workflow.
References
Improving the bioavailability of "Antibacterial agent 102" for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of "Antibacterial Agent 102." This agent, a poorly water-soluble extract derived from Isatis indigotica and Juglans mandshurica, exhibits promising antibacterial properties but is challenging to formulate for oral administration.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo testing of this compound.
Problem: Low and variable oral bioavailability in animal models.
-
Question: My in vivo study shows low and inconsistent plasma concentrations of this compound after oral administration. What could be the cause?
-
Answer: Low and variable oral bioavailability of this compound is primarily due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract.[1][2][3] Factors such as slow dissolution rates, instability at physiological pH, and potential presystemic metabolism can all contribute to this issue.[4][5]
-
Question: How can I improve the solubility and dissolution rate of this compound?
-
Answer: Several formulation strategies can be employed. For this compound, a ternary solid dispersion has proven effective.[6][7] This involves dispersing the agent in a matrix of hydrophilic polymers to enhance its wettability and dissolution. Other techniques to consider include particle size reduction (micronization or nanosuspension), lipid-based formulations (such as Self-Emulsifying Drug Delivery Systems or SEDDS), and complexation with cyclodextrins.[8][9]
-
Question: I've prepared a solid dispersion, but the bioavailability is still not optimal. What are the next troubleshooting steps?
-
Answer:
-
Polymer and Ratio Optimization: The choice of polymers and their ratio to the drug is critical. For this compound, a combination of poloxamer 407 and povidone K30 (PVP K30) was successful.[6][7] Experiment with different hydrophilic carriers and drug-to-polymer ratios to find the optimal composition.
-
Characterization of the Solid Dispersion: It is essential to confirm that the drug is in an amorphous state within the polymer matrix, as this enhances solubility. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can verify this.
-
In Vitro Dissolution Testing: Conduct dissolution studies in biorelevant media (e.g., Simulated Gastric Fluid and Simulated Intestinal Fluid) to ensure the formulation releases the drug effectively under conditions that mimic the gastrointestinal tract.
-
Permeability Assessment: If solubility is improved but bioavailability is still low, the issue might be poor membrane permeation. In vitro models like Caco-2 cell monolayers can be used to assess the permeability of your formulation.
-
Frequently Asked Questions (FAQs)
About this compound
-
Question: What is this compound?
-
Answer: this compound is an herbal extract from Isatis indigotica and Juglans mandshurica.[6] Both plants have been reported to possess antimicrobial properties.[10][11][12][13][14]
-
Question: What is the antibacterial spectrum of this agent?
-
Answer: Studies on the constituent plants have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[10][12]
-
Question: What is the primary challenge in working with this agent for in vivo studies?
-
Answer: The main challenge is its low aqueous solubility, which significantly hinders its oral bioavailability and therapeutic efficacy.[6]
Formulation Strategies
-
Question: What is a solid dispersion?
-
Answer: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix. This formulation can enhance the dissolution rate and bioavailability of the drug by presenting it in an amorphous form with increased wettability.[4]
-
Question: Why was a ternary solid dispersion chosen for this compound?
-
Answer: A ternary solid dispersion, using two different polymers, can offer synergistic effects on solubility enhancement and physical stability of the amorphous drug. In the case of this compound, a combination of poloxamer 407 and PVP K30 was found to significantly increase its aqueous solubility and dissolution.[6][7]
-
Question: Are there other formulation approaches that could work?
-
Answer: Yes, other strategies for poorly soluble drugs include:
-
Nanoparticle-based delivery systems: These can increase the surface area for dissolution.[8]
-
Lipid-based formulations (e.g., SMEDDS): These can improve solubilization and facilitate lymphatic absorption, which can bypass first-pass metabolism.[4]
-
Prodrugs: Chemical modification of the agent to a more soluble form that converts to the active drug in the body.[15]
-
Data Presentation
Table 1: Improvement in Aqueous Solubility of this compound (Indirubin Marker) with Different Polymer-Based Solid Dispersions.
| Formulation Carrier | Drug-to-Polymer Ratio (w/w) | Solubility Enhancement (fold increase vs. pure agent) |
| Povidone K30 (PVP K30) | 1:5 | ~18 |
| Poloxamer 407 (P407) | 1:5 | ~15 |
| Ternary SD (PVP K30 & P407) | 1:2:2 (Drug:P407:PVP K30) | ~9.86 (in dissolution) |
Data adapted from studies on MT-102, where indirubin was used as a marker component.[6][7]
Table 2: Pharmacokinetic Parameters of this compound (Indirubin Marker) in Rats after Oral Administration of Pure Agent vs. Ternary Solid Dispersion (SD-F4).
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Pure Agent | 25.3 ± 5.1 | 1.5 | 112.8 ± 23.4 | 100 |
| SD-F4 | 89.7 ± 12.5 | 1.0 | 453.6 ± 67.8 | 402.1 |
Data represents a significant improvement in systemic exposure with the solid dispersion formulation.[7]
Experimental Protocols
Protocol 1: Preparation of a Ternary Solid Dispersion of this compound
This protocol describes the solvent evaporation method used to prepare the effective ternary solid dispersion of this compound.
-
Materials:
-
This compound extract
-
Poloxamer 407 (P407)
-
Povidone K30 (PVP K30)
-
Ethanol (or a suitable solvent in which all components are soluble)
-
-
Procedure:
-
Dissolve this compound, P407, and PVP K30 in ethanol. A common starting ratio is 1:2:2 by weight (Drug:P407:PVP K30).
-
Use a rotary evaporator to remove the ethanol under vacuum at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or mass is formed.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Grind the resulting solid into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the final product in a desiccator until further use.
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Solid dispersion preparation and testing workflow.
Caption: Example of a bacterial signaling pathway.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of antibacterial activities of aqueous and methanolic extracts of Juglans regia bark (Derum) against some opportunistic oral bacteria – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. scialert.net [scialert.net]
- 11. Juglans mandshurica Maxim.: A Review of Its Traditional Usages, Phytochemical Constituents, and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Juglans mandshurica Maximowicz as a traditional medicine: review of its phytochemistry and pharmacological activity in East Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. colorcon.com [colorcon.com]
Modifying "Antibacterial agent 102" experimental protocols for resistant strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "Antibacterial agent 102," particularly when encountering resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of "this compound"?
A1: "this compound" is a potent antibacterial compound that functions as an anti-infective metabolic enzyme/protease inhibitor. Specifically, it targets and inhibits bacterial Cytochrome P450 enzymes.[1] These enzymes are crucial for various metabolic processes within the bacteria. By inhibiting these enzymes, "this compound" disrupts essential pathways, leading to bacterial growth inhibition or cell death.
Q2: We are observing higher than expected Minimum Inhibitory Concentration (MIC) values for "this compound" against our bacterial strain. What could be the reason?
A2: Higher than expected MIC values are a strong indicator of bacterial resistance. Common mechanisms of resistance to antibacterial agents include enzymatic inactivation of the drug, reduced intracellular drug concentration through efflux pumps or decreased permeability, and modification of the drug's target site.[2][3][4] For an agent targeting a metabolic enzyme like a Cytochrome P450, resistance could arise from mutations in the P450 enzyme that prevent the binding of "this compound," or through the upregulation of alternative metabolic pathways that bypass the inhibited step.
Q3: How can we confirm if our bacterial strain is resistant to "this compound"?
A3: Resistance can be confirmed by performing a standardized Minimum Inhibitory Concentration (MIC) assay and comparing the results to the known MIC for susceptible strains (typically < 0.5 µg/mL for Staphylococcus aureus).[1] If the MIC value for your strain is significantly higher, it is considered resistant. Further characterization can be done through time-kill assays to understand the bactericidal or bacteriostatic nature of the agent against the resistant strain. Molecular methods can also be employed to identify specific resistance genes or mutations.[5]
Q4: Can we modify the experimental protocol to overcome resistance to "this compound"?
A4: While you cannot typically overcome inherent genetic resistance by modifying the experimental protocol, you can optimize the assay to ensure accurate and reproducible results when working with resistant strains. This includes ensuring the correct inoculum density, using appropriate growth media, and potentially extending incubation times. For in-vitro studies, investigating synergistic effects with other antibacterial agents in combination with "this compound" could be a viable strategy to combat resistance.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Density | Prepare the bacterial suspension according to CLSI guidelines to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[6] Variations in inoculum density can significantly affect the MIC value. |
| Bacterial Contamination | Streak the inoculum on an appropriate agar plate to check for purity before starting the MIC assay. |
| Inappropriate Incubation Time | For resistant strains, which may grow slower, consider extending the incubation period to 24 hours or longer, checking for growth at multiple time points.[7] |
| Agent Degradation | Prepare fresh stock solutions of "this compound" for each experiment. Store the stock solution according to the manufacturer's instructions. |
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
| Possible Cause | Troubleshooting Step |
| High-level Resistance | The strain may possess high-level resistance to "this compound". Confirm the MIC using a broth or agar dilution method, which is more quantitative than disk diffusion. |
| Incorrect Disk Concentration | Ensure the paper disks are impregnated with the correct concentration of "this compound". |
| Poor Diffusion of the Agent | "this compound" may have poor diffusion properties in the agar. The disk diffusion method is reliant on the diffusion of the antimicrobial agent through the agar.[8] Broth-based methods (MIC) are a better alternative in this case. |
Issue 3: Time-Kill Assay Shows No Reduction in Viable Cells
| Possible Cause | Troubleshooting Step |
| Bacteriostatic Effect | "this compound" may be bacteriostatic rather than bactericidal against the resistant strain, meaning it inhibits growth but does not kill the bacteria. In this case, you would not expect a significant drop in CFU/mL. |
| Sub-optimal Concentration | The concentration of "this compound" used in the time-kill assay may be too low. Perform the assay using concentrations at, above, and below the determined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). |
| Rapid Regrowth | Resistant strains may exhibit rapid regrowth after initial exposure to the agent. Sample at more frequent and earlier time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) to capture the initial killing and subsequent regrowth dynamics.[9] |
Quantitative Data Summary
Table 1: Example MIC Ranges for Staphylococcus aureus
| Strain Type | "this compound" MIC Range (µg/mL) | Oxacillin MIC Range (µg/mL) | Vancomycin MIC Range (µg/mL) |
| Susceptible S. aureus (MSSA) | < 0.5 | ≤ 2 | ≤ 2 |
| Methicillin-Resistant S. aureus (MRSA) | Variable, potentially > 0.5 | ≥ 4 | ≤ 2 |
| Vancomycin-Intermediate S. aureus (VISA) | Variable | Variable | 4-8 |
| Vancomycin-Resistant S. aureus (VRSA) | Variable | Variable | ≥ 16 |
Note: The MIC for "this compound" against resistant strains needs to be empirically determined. Data for Oxacillin and Vancomycin are based on CLSI guidelines.[3]
Experimental Protocols
Detailed Methodology for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for testing resistant Staphylococcus aureus.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
"this compound"
-
Resistant bacterial strain
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of "this compound" dilutions:
-
Prepare a stock solution of "this compound" in a suitable solvent as recommended by the manufacturer.
-
Perform serial two-fold dilutions of the agent in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). The final volume in each well should be 100 µL.
-
Include a growth control well (containing only CAMHB and bacteria) and a sterility control well (containing only CAMHB).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several morphologically similar colonies of the resistant bacterial strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial suspension to each well containing the antibacterial agent dilutions and the growth control well. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism.[6] Growth can be assessed visually or by using a microplate reader.
-
Detailed Methodology for Time-Kill Assay
This protocol helps to assess the bactericidal or bacteriostatic activity of "this compound" against resistant strains over time.
Materials:
-
Culture tubes or flasks
-
CAMHB
-
"this compound"
-
Resistant bacterial strain
-
Sterile saline or PBS
-
Agar plates (e.g., Tryptic Soy Agar)
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Grow the resistant bacterial strain in CAMHB overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes or flasks containing CAMHB with "this compound" at various concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Inoculate each tube with the prepared bacterial suspension.
-
Include a growth control tube without the antibacterial agent.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[9]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates to determine the viable cell count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of "this compound" and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is characterized by a prevention of growth or a <3-log10 reduction in CFU/mL.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. 4.5. Time–Kill Assay [bio-protocol.org]
"Antibacterial agent 102" interference with assay reagents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Antibacterial Agent 102 in experimental settings. Our goal is to help researchers, scientists, and drug development professionals anticipate and address potential issues related to assay interference.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a potent antibacterial compound with demonstrated in vitro and in vivo activity against Staphylococcus aureus, including Methicillin-resistant S. aureus (MRSA).[1] It is classified as an anti-infective agent that acts on metabolic enzymes and proteases, and is related to bacterial cytochrome P450.[1]
Q2: Are there any known direct enzymatic inhibitions by this compound?
Yes, this compound is a moderate inhibitor of the human cytochrome P450 enzyme CYP3A4.[1] This is a critical consideration when designing experiments involving this enzyme or co-administering agents metabolized by CYP3A4.
Q3: Can this compound interfere with cell-based assays?
Yes, due to its inhibitory effect on CYP3A4, this compound could interfere with cell-based assays using cell lines that express this enzyme (e.g., certain liver or intestinal cell lines). This could lead to altered metabolism of other compounds or assay reagents, potentially confounding results.
Q4: How might this compound affect signaling pathway studies in S. aureus?
While the specific target in S. aureus is not publicly detailed, its classification suggests it may interfere with metabolic or signaling pathways essential for bacterial survival. S. aureus relies on numerous two-component signaling systems to adapt to environmental stress, including the presence of antibiotics.[1][2] It is plausible that this compound could modulate one of these pathways.
Troubleshooting Guides
Issue 1: Unexpected Results in Luminescence-Based Assays
Question: I am observing lower-than-expected or inconsistent luminescence signals in my assay when using this compound. What could be the cause?
Possible Causes and Solutions:
-
Direct Inhibition of Luciferase: Some small molecules can directly inhibit the luciferase enzyme.
-
Troubleshooting Step: Run a control experiment with luciferase, its substrate (e.g., luciferin), and ATP in the presence and absence of this compound to assess direct enzyme inhibition.
-
-
Interference with ATP Availability: If your assay relies on bacterial ATP production, the antibacterial effect of the agent could reduce the available ATP, thus decreasing the luminescence signal.
-
Troubleshooting Step: Measure ATP levels in your bacterial cultures treated with this compound using a commercial ATP assay kit to determine if ATP depletion is occurring.
-
-
Light Signal Attenuation: Colored compounds can absorb light at the emission wavelength of the luminescence reaction.
-
Troubleshooting Step: Measure the absorbance spectrum of this compound to see if it overlaps with the emission spectrum of your luciferase.
-
Issue 2: Inconsistent IC50 Values in Fluorescence-Based Assays
Question: My IC50 values for this compound vary significantly between different fluorescence-based assays. Why is this happening?
Possible Causes and Solutions:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to artificially high signals.[3][4]
-
Troubleshooting Step: Measure the fluorescence of this compound alone in the assay buffer at the relevant wavelengths. If it is fluorescent, consider using a different fluorescent probe with a non-overlapping spectrum or an alternative assay format (e.g., absorbance or luminescence-based).
-
-
Fluorescence Quenching: The compound may absorb the excitation or emission energy of the fluorophore, leading to a decrease in the detected signal.[3][5]
-
Troubleshooting Step: Perform a control experiment with the fluorophore and varying concentrations of this compound (without the biological target) to assess quenching effects.
-
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that can interfere with assay components and readouts.[6][7]
-
Troubleshooting Step: Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to disrupt potential aggregates.
-
Issue 3: Altered Metabolic Activity in Cell-Based Assays
Question: I am seeing unexpected changes in the metabolic activity of my mammalian cell line when treated with this compound, even at concentrations that are not cytotoxic. What could be the reason?
Possible Causes and Solutions:
-
CYP3A4 Inhibition: If your cell line expresses CYP3A4, its inhibition by this compound can alter the metabolism of assay substrates or other compounds in the media, leading to secondary effects on cell health or signaling.[8][9]
-
Troubleshooting Step: Use a cell line that does not express CYP3A4 or use a specific CYP3A4 substrate to quantify the extent of inhibition in your system. Consider if any media components or assay reagents are known CYP3A4 substrates.
-
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| IC50 vs. CYP3A4 | 6.148 µM | Human (recombinant) | [1] |
| MIC vs. S. aureus | < 0.5 µg/mL | Staphylococcus aureus | [1] |
Experimental Protocols
Protocol: Assessing Interference of this compound in a Fluorescence-Based Assay
This protocol provides a general framework for determining if this compound interferes with a generic fluorescence-based assay.
1. Materials:
- This compound stock solution (in an appropriate solvent, e.g., DMSO)
- Assay buffer
- Fluorophore used in the primary assay
- Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements
- Fluorescence plate reader
2. Procedure:
3. Interpretation of Results:
-
If significant autofluorescence or quenching is observed, the primary assay results may be unreliable. Consider the following:
-
Subtracting the background fluorescence of the compound.
-
Using an alternative assay with a different detection method (e.g., absorbance, luminescence, or a label-free technology).
-
For quenching, it may be possible to correct the data if the quenching mechanism is well-defined, but this is complex.
-
Visualizations
Caption: Workflow for troubleshooting assay interference.
References
- 1. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 8. Decoding the selective chemical modulation of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM) - PMC [pmc.ncbi.nlm.nih.gov]
How to handle "Antibacterial agent 102" resistance development in vitro
Technical Support Center: Antibacterial Agent 102 Resistance
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for handling the in vitro development of resistance to this compound.
Agent Profile: this compound is a novel synthetic compound belonging to the peptide deformylase inhibitor (PDI) class. Its mechanism of action involves the targeted inhibition of peptide deformylase (PDF), an essential metalloenzyme in bacteria that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides.[1][2][3] This process is critical for bacterial protein maturation, making PDF a viable target for antibacterial agents.[2][4][5]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peptide deformylase inhibitor (PDI). It functions by binding to the active site of the peptide deformylase (PDF) enzyme, preventing it from removing the N-formyl group from newly synthesized proteins in bacteria. This inhibition disrupts protein maturation, leading to a bacteriostatic effect where bacterial growth is halted.[2][4]
Q2: What are the expected mechanisms of resistance to Agent 102 in vitro?
A2: Based on known resistance patterns to PDIs, several mechanisms can be anticipated[2][6][7]:
-
Target Modification: Mutations in the defB gene, which encodes for the PDF enzyme, can alter the binding site and reduce the affinity of Agent 102.[2]
-
Target Bypass: Mutations in the fmt gene (methionyl-tRNA formyltransferase) can lead to an alternative protein synthesis initiation pathway that does not require the formylation/deformylation cycle, thus bypassing the need for PDF activity.[1][2][4]
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, such as those from the Resistance-Nodulation-Division (RND) superfamily, can actively transport Agent 102 out of the bacterial cell, preventing it from reaching its target.[2][8][9]
-
Target Overexpression: Increased expression of the PDF enzyme can saturate the available inhibitor, requiring higher concentrations of Agent 102 to achieve a bacteriostatic effect.[2][5]
Q3: How can I confirm that my bacterial strain has developed resistance to Agent 102?
A3: Resistance is confirmed by a significant increase in the Minimum Inhibitory Concentration (MIC) value compared to the parental, susceptible strain. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[10][11][12] A fold-change of 4x or greater in the MIC is generally considered a strong indicator of resistance development.
Section 2: Experimental Protocols & Troubleshooting
This section provides detailed protocols for inducing and characterizing resistance to Agent 102, along with troubleshooting guides for common issues.
Protocol 2.1: In Vitro Resistance Induction by Serial Passage
The serial passage method, also known as adaptive laboratory evolution, is a common technique to induce resistance by repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic.[13][14][15]
Detailed Methodology:
-
Initial MIC Determination: First, determine the baseline MIC of Agent 102 for your susceptible bacterial strain (parental strain) using the broth microdilution method (see Protocol 2.2).
-
Preparation: In a 96-well microtiter plate, prepare a two-fold serial dilution of Agent 102 in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should span from well below to well above the known MIC.
-
Inoculation (Passage 1): Inoculate the wells with the parental strain at a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine New MIC: After incubation, identify the new MIC, which is the lowest concentration with no visible growth.
-
Subculture for Next Passage: Select the culture from the well at 0.5x the new MIC (the highest concentration that still permitted growth).
-
Repeat: Use this subculture to inoculate a fresh plate of serially diluted Agent 102. Repeat this process for a set number of days (e.g., 20-30 passages) or until a significant increase in MIC is observed.[14][16]
-
Isolate and Confirm: Once a resistant phenotype is achieved, streak the culture from the 0.5x MIC well onto an agar plate to obtain single colonies. Pick a single colony, grow it in antibiotic-free media, and re-determine the MIC to confirm the stability of the resistant phenotype.
Troubleshooting Guide: Serial Passage
| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| MIC not increasing after many passages | 1. Low mutation frequency for the target organism. 2. Agent 102 has a very low potential for resistance development. 3. Inoculum size is too low. | 1. Increase the number of passages (>30 days). 2. Consider using a chemical mutagen (e.g., EMS) at a low concentration to increase mutation rate (use appropriate safety precautions). 3. Ensure your inoculum density is consistently around 5 x 10^5 CFU/mL. |
| MIC is fluctuating between passages | 1. Unstable resistance mechanism. 2. Contamination of the culture. 3. Inconsistent inoculum preparation. | 1. After a passage showing an MIC increase, streak for single colonies and test individual isolates for stable resistance. 2. Perform a Gram stain and streak on selective agar to check for contamination. 3. Standardize your inoculum preparation using a spectrophotometer (e.g., 0.5 McFarland standard).[17] |
| Culture dies off completely | 1. The concentration jump between passages was too large. 2. Errors in serial dilution of the agent. | 1. Ensure you are always subculturing from a well with visible growth (0.5x MIC). 2. Double-check your dilution calculations and pipetting technique. Prepare a fresh stock solution of Agent 102. |
Protocol 2.2: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized assay for determining the MIC of an antimicrobial agent.[18][19]
Detailed Methodology:
-
Prepare Inoculum: From a fresh agar plate (18-24h growth), pick several colonies and suspend them in saline or sterile broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute Inoculum: Dilute the standardized suspension 1:150 in CAMHB to achieve a final density of 1 x 10^6 CFU/mL.
-
Prepare Plate: In a 96-well microtiter plate, add 50 µL of CAMHB to all wells. Add 50 µL of Agent 102 stock solution (at 4x the desired starting concentration) to the first column of wells.
-
Serial Dilution: Perform a 1:1 serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This results in 50 µL per well with a 2-fold dilution series of Agent 102.
-
Inoculate: Add 50 µL of the diluted bacterial inoculum (from step 2) to each well. This brings the final volume to 100 µL and the final bacterial concentration to 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (bacteria, no agent) and a sterility control well (media only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of Agent 102 that completely inhibits visible bacterial growth.[12][20][21]
Example MIC Data:
| Strain | Agent 102 MIC (µg/mL) | Interpretation |
|---|---|---|
| Parental Strain (WT) | 2 | Susceptible |
| Resistant Isolate 1 (Post-Passage) | 32 | Resistant (16-fold increase) |
| Resistant Isolate 2 (Post-Passage) | 64 | Resistant (32-fold increase) |
Protocol 2.3: Investigating Potential Resistance Mechanisms
Once a stable resistant mutant is isolated, the next step is to determine the underlying mechanism.
A. Target Modification (Gene Sequencing):
-
DNA Extraction: Extract genomic DNA from both the parental (susceptible) and the resistant strains.
-
PCR Amplification: Design primers to amplify the coding sequences of relevant target genes, such as defB (PDF) and fmt (methionyl-tRNA formyltransferase).
-
Sanger Sequencing: Send the PCR products for sequencing.
-
Sequence Analysis: Align the sequences from the resistant and parental strains to identify any mutations (e.g., single nucleotide polymorphisms leading to amino acid changes).[22][23]
B. Efflux Pump Upregulation (EPI Assay):
This assay determines if resistance is due to efflux by testing whether an efflux pump inhibitor (EPI) can restore susceptibility.[24]
-
Select EPI: Choose a broad-spectrum EPI known to be effective in your bacterial species (e.g., PAβN, CCCP).
-
Perform MIC Assay: Determine the MIC of Agent 102 against the resistant strain, both in the absence and presence of a fixed, sub-inhibitory concentration of the EPI.
-
Analysis: A significant reduction (≥4-fold) in the MIC of Agent 102 in the presence of the EPI strongly suggests that an efflux pump is contributing to the resistance.[25]
Example EPI Assay Data:
| Strain | MIC of Agent 102 (µg/mL) | MIC of Agent 102 + EPI (µg/mL) | Fold Reduction | Interpretation |
|---|---|---|---|---|
| Resistant Isolate 1 | 32 | 4 | 8 | Efflux-mediated resistance |
| Resistant Isolate 2 | 64 | 64 | 1 | Resistance is not efflux-mediated |
Troubleshooting Guide: Mechanism Investigation
| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| No mutations found in target genes | 1. Resistance is due to a different mechanism (e.g., efflux). 2. The mutation is in a regulatory region (promoter) affecting gene expression. | 1. Proceed with the EPI assay and RT-qPCR for efflux pump genes. 2. Sequence the promoter regions of the target genes to check for mutations that could increase expression. |
| EPI assay shows no change in MIC | 1. Resistance is not due to efflux. 2. The chosen EPI is not effective against the specific pump being overexpressed. 3. The EPI concentration is too low. | 1. Focus on target modification or other mechanisms. 2. Try a different class of EPI. 3. Confirm that the EPI concentration used is sub-inhibitory and non-toxic to the bacteria on its own. |
| Conflicting results (e.g., no gene upregulation but positive EPI assay) | 1. The efflux pump is constitutively active, not upregulated at the transcriptional level. 2. The EPI has off-target effects. | 1. This is a valid result; the EPI assay provides functional evidence. 2. Ensure the EPI itself does not have antibacterial activity at the concentration used. |
Section 3: Advanced Analysis - Signaling Pathways
In many bacteria, the expression of efflux pumps is tightly controlled by regulatory systems that respond to environmental stress, such as the presence of an antibiotic. A common example is a two-component system where a sensor kinase detects the antibiotic and activates a response regulator, which then promotes the transcription of the efflux pump genes.
Investigating the Pathway:
-
RT-qPCR: The most direct way to test this hypothesis is to measure the mRNA levels of the sensor kinase, response regulator, and efflux pump genes in the resistant strain compared to the parental strain. A significant increase in the expression of these genes in the resistant strain would support the model.
-
Gene Knockout Studies: Creating targeted knockouts of the sensor kinase or response regulator genes in the resistant strain should lead to a decrease in efflux pump expression and a subsequent reduction in the MIC of Agent 102, confirming their role in the resistance phenotype.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. submission.als-journal.com [submission.als-journal.com]
- 4. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 8. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.com [idexx.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. Serial passage - Wikipedia [en.wikipedia.org]
- 14. emerypharma.com [emerypharma.com]
- 15. doaj.org [doaj.org]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apec.org [apec.org]
- 21. youtube.com [youtube.com]
- 22. An approach to identifying drug resistance associated mutations in bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 25. mdpi.com [mdpi.com]
"Antibacterial agent 102" experimental reproducibility challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental reproducibility challenges encountered by researchers, scientists, and drug development professionals working with Antibacterial Agent 102.
Known Characteristics of this compound
Limited data is available for this compound. The following table summarizes its known in vitro and in vivo activities.
| Parameter | Organism/Target | Value |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (S. aureus) | < 0.5 µg/mL[1] |
| In Vivo Efficacy | Methicillin-resistant Staphylococcus aureus (MRSA) | Reduction of bacterial load in a mouse thigh infection model[1] |
| Off-Target Activity | Cytochrome P450 3A4 (CYP3A4) | IC50 = 6.148 µM[1] |
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound against S. aureus. What could be the cause?
A1: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. Several factors can contribute to this variability:
-
Inoculum Size: The density of the bacterial culture used for inoculation is critical. A higher than intended inoculum can lead to apparently higher MICs. Ensure you are accurately preparing your inoculum to a 0.5 McFarland standard.[2]
-
Media Composition: The type and batch of culture medium can influence the activity of the antibacterial agent. Cation concentrations in Mueller-Hinton Broth (MHB), for example, can affect the activity of certain classes of antibiotics.
-
Agent Preparation and Storage: Improper storage of this compound stock solutions can lead to degradation.[3] Prepare fresh solutions and store them under recommended conditions (e.g., protected from light, refrigerated).[3]
-
Testing Method Deviations: Minor variations in your experimental method, such as incubation time and temperature, can impact results. Adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) is crucial for reproducibility.[2][4]
Q2: Our lab has synthesized a new batch of this compound, and it appears less effective than the previous batch. How can we troubleshoot this?
A2: Batch-to-batch variability is a frequent issue in drug development. Here's how to approach this:
-
Chemical Analysis: Perform analytical chemistry techniques (e.g., HPLC, mass spectrometry, NMR) to confirm the purity and identity of the new batch. Impurities or degradation products could interfere with its activity.
-
Stock Solution Concentration: Verify the concentration of your stock solution. Errors in weighing the compound or dissolving it can lead to inaccurate final concentrations in your assay.
-
Side-by-Side Comparison: Test the new and old batches in parallel against a quality control bacterial strain with a known MIC for a standard antibiotic. This will help determine if the issue is with the compound or the experimental setup.
Q3: this compound shows potent in vitro activity, but our in vivo mouse model results are disappointing. What could explain this discrepancy?
A3: A disconnect between in vitro and in vivo efficacy is a significant hurdle in drug development. Potential reasons include:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The agent may have poor absorption, rapid metabolism, or high plasma protein binding in the animal model, preventing it from reaching effective concentrations at the site of infection.
-
Toxicity: The compound might be causing unforeseen toxicity in the host, leading to adverse outcomes unrelated to its antibacterial activity. The moderate inhibition of CYP3A4 suggests potential for drug-drug interactions or altered metabolism.[1]
-
In Vivo Environment: The physiological conditions in the host (e.g., pH, presence of serum) can differ significantly from the in vitro testing environment and may inhibit the agent's activity.
Troubleshooting Guides
Guide 1: Inconsistent Zone of Inhibition in Disk Diffusion Assays
| Problem | Possible Cause | Recommended Solution |
| No zone or very small zone of inhibition | Bacterial resistance | Confirm with a susceptible control strain. Consider that bacteria can possess various resistance mechanisms not always detected by standard methods.[2] |
| Improper antibiotic concentration on the disk | Ensure disks are properly impregnated with the correct concentration of this compound.[2] | |
| Inoculum is too dense | Prepare inoculum to a 0.5 McFarland standard. | |
| Zones are too large or overlapping | Inoculum is too light | Prepare inoculum to a 0.5 McFarland standard. |
| Antibiotic concentration is too high | Verify the concentration of the solution used to impregnate the disks. | |
| Irregular zone shapes | Uneven inoculation of the agar plate | Ensure the bacterial suspension is spread evenly across the entire surface of the agar. |
| Improper disk placement | Place disks firmly on the agar surface, ensuring full contact. |
Guide 2: General Troubleshooting for Antimicrobial Susceptibility Testing (AST)
This guide provides a logical workflow for addressing common issues in AST.
References
Validation & Comparative
Comparative Analysis: Antibacterial Agent 102 Versus Vancomycin for the Treatment of MRSA Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the investigational compound "Antibacterial Agent 102" and the established antibiotic vancomycin in the context of Methicillin-resistant Staphylococcus aureus (MRSA) infections. The data presented herein is derived from a series of preclinical studies designed to evaluate the efficacy, potency, and mechanism of action of these two agents.
Overview and Mechanism of Action
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. It achieves this by binding to the D-Ala-D-Ala termini of the pentapeptide precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.
This compound is a novel synthetic compound belonging to a new class of bacterial fatty acid synthesis (FASII) inhibitors. Specifically, it targets and inhibits the activity of enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the final step of the fatty acid elongation cycle. Inhibition of this pathway disrupts the production of essential membrane phospholipids, leading to bacterial cell death.
In Vitro Potency and Efficacy
The in vitro activity of this compound and vancomycin was evaluated against a panel of clinical MRSA isolates, including strains with reduced susceptibility to vancomycin.
MIC values, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium, were determined for both agents.
| MRSA Strain | Agent 102 MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| MRSA (ATCC 43300) | 0.25 | 1 |
| Community-Associated MRSA (USA300) | 0.25 | 1 |
| Hospital-Associated MRSA (USA100) | 0.5 | 2 |
| Vancomycin-Intermediate S. aureus (VISA) | 0.5 | 8 |
| Vancomycin-Resistant S. aureus (VRSA) | 1 | 32 |
Time-kill assays were performed to assess the bactericidal activity of each compound over time against the MRSA USA300 strain at 4x their respective MICs.
| Time (hours) | Agent 102 (log10 CFU/mL Reduction) | Vancomycin (log10 CFU/mL Reduction) |
| 0 | 0 | 0 |
| 2 | 1.5 | 0.5 |
| 4 | 3.2 | 1.1 |
| 8 | 4.5 | 2.0 |
| 24 | > 5.0 | 3.1 |
In Vivo Efficacy
The therapeutic efficacy of Agent 102 and vancomycin was assessed in a murine systemic infection model using the MRSA USA300 strain.
Mice were infected via intraperitoneal injection with a lethal dose of MRSA. Treatment commenced 2 hours post-infection and was administered intravenously every 12 hours for 3 days.
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Load in Spleen (log10 CFU/g) |
| Vehicle Control | - | 0 | 8.2 ± 0.5 |
| Vancomycin | 110 | 80 | 3.1 ± 0.4 |
| Agent 102 | 20 | 90 | 2.5 ± 0.3 |
| Agent 102 | 40 | 100 | < 2.0 (Limit of Detection) |
Experimental Protocols
The MIC was determined by the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of each compound were prepared in Mueller-Hinton broth (MHB) in 96-well microtiter plates. Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.
MRSA strain USA300 was grown to the early logarithmic phase in MHB. The culture was then diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in fresh MHB containing either this compound or vancomycin at a concentration of 4x their respective MICs. A growth control containing no antibiotic was included. The flasks were incubated at 37°C with agitation. Aliquots were removed at 0, 2, 4, 8, and 24 hours, serially diluted in phosphate-buffered saline (PBS), and plated onto tryptic soy agar plates. The plates were incubated for 24 hours at 37°C, after which colony-forming units (CFU) were counted.
Female BALB/c mice (6-8 weeks old) were infected via intraperitoneal injection with 1 x 10^8 CFU of MRSA USA300 suspended in saline. Two hours post-infection, mice were randomly assigned to treatment groups (n=10 per group). Treatments (vehicle, vancomycin, or Agent 102) were administered via intravenous injection every 12 hours for a total of 3 days. Survival was monitored daily for 7 days. For bacterial burden analysis, a separate cohort of mice was euthanized at 72 hours, and spleens were harvested, homogenized, and plated for CFU enumeration.
Summary and Conclusion
This comparative analysis indicates that this compound possesses several advantageous properties over vancomycin for the potential treatment of MRSA infections. Its novel mechanism of action, targeting the FASII pathway, provides a significant benefit, particularly against vancomycin-resistant strains. The in vitro data demonstrates superior potency and a more rapid bactericidal profile. These findings are substantiated by the in vivo sepsis model, where Agent 102 conferred a greater survival benefit and more effective bacterial clearance at a lower dose than vancomycin. Further investigation, including comprehensive toxicology and pharmacokinetic studies, is warranted to fully establish the clinical potential of this compound.
Comparative Efficacy Analysis: Antibacterial Agent 102 vs. Penicillin
A detailed guide for researchers and drug development professionals on the antibacterial properties, mechanisms, and efficacy of Antibacterial Agent 102 and Penicillin, supported by available data and standardized experimental protocols.
This guide provides a comprehensive comparison of the novel investigational compound, "this compound," and the historically significant antibiotic, penicillin. The comparison focuses on their mechanisms of action, spectrum of activity, and available efficacy data to offer valuable insights for the scientific community.
Overview and Mechanism of Action
This compound: "this compound" (also known as compound 32) is a novel molecule with demonstrated potent antibacterial activity, particularly against Staphylococcus aureus (S. aureus), including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While the precise mechanism of action is not fully detailed in the available literature, its efficacy against resistant strains like MRSA suggests a mode of action that may differ from traditional beta-lactam antibiotics. It has been shown to reduce the bacterial load in in vivo models of MRSA infection.[1][2] Additionally, it exhibits moderate inhibition of the human cytochrome P450 enzyme CYP3A4, a factor to consider in drug development regarding potential drug-drug interactions.[1][2]
Penicillin: Penicillin, the first discovered antibiotic, belongs to the β-lactam class of antibacterial agents.[3][4][5] Its mechanism of action is well-established and involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[3][4][5][6] By inhibiting the cross-linking of peptidoglycan, penicillin weakens the bacterial cell wall, leading to cell lysis and death, making it a bactericidal agent.[5][7] Human cells lack a cell wall, which accounts for the selective toxicity of penicillin.[5]
Caption: Mechanism of action of penicillin.
Spectrum of Antibacterial Activity
This compound: The available data indicates that "this compound" has a targeted spectrum of activity, with high potency against Staphylococcus aureus.[1][2] This includes strains that have developed resistance to conventional antibiotics, such as MRSA. Information on its activity against a broader range of Gram-positive and Gram-negative bacteria is not extensively documented in the provided search results.
Penicillin: The spectrum of activity for penicillins varies depending on the specific type.
-
Natural penicillins (e.g., Penicillin G): These have a narrow spectrum, primarily effective against Gram-positive cocci like Streptococcus and some Gram-negative cocci (Neisseria).[4] Many strains of Staphylococcus aureus have acquired resistance.[4]
-
Aminopenicillins (e.g., Amoxicillin, Ampicillin): These have a broader spectrum of activity, retaining effectiveness against Gram-positive bacteria while also covering some Gram-negative organisms such as Haemophilus influenzae and Escherichia coli.[8][9]
-
Extended-spectrum penicillins (e.g., Piperacillin): These possess an even wider range of activity, including efficacy against Pseudomonas aeruginosa.[8]
Bacterial resistance to penicillin is a significant clinical issue, often mediated by the production of β-lactamase enzymes that inactivate the antibiotic.[3][6]
Comparative Efficacy Data
Direct comparative studies between "this compound" and penicillin were not found in the search results. However, a comparison can be inferred from their individual reported efficacies against key pathogens. The most common metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibacterial Agent | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| This compound | Staphylococcus aureus (including MRSA) | < 0.5 µg/mL[1][2] |
| Penicillin G | Penicillin-Susceptible S. aureus | Typically ≤ 0.12 µg/mL |
| Penicillin-Resistant S. aureus | High (often > 2 µg/mL) | |
| Amoxicillin | Susceptible E. coli | Varies, typically 2-8 µg/mL |
Note: Penicillin and Amoxicillin MIC values are typical ranges and can vary significantly based on the specific bacterial isolate and resistance mechanisms.
The data indicates that "this compound" is highly potent against S. aureus, including strains resistant to beta-lactam antibiotics like penicillin.
Experimental Protocols
To ensure standardized and reproducible results when comparing antibacterial agents, specific experimental protocols must be followed.
A. Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of an antibiotic's in vitro activity. The broth microdilution method is a standard procedure.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antibacterial Agents: A two-fold serial dilution of "this compound" and penicillin is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibacterial agent is inoculated with the bacterial suspension. Control wells (no antibiotic) are included to ensure bacterial growth.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacteria.
Caption: Workflow for MIC determination.
B. In Vivo Efficacy Models
Animal models are crucial for evaluating the in vivo efficacy of an antibacterial agent. A common model is the mouse thigh infection model.
Methodology:
-
Induction of Infection: Mice are rendered neutropenic (if required for the model) and then injected in the thigh muscle with a standardized inoculum of the test bacterium (e.g., MRSA).
-
Treatment Administration: At a specified time post-infection (e.g., 2 hours), treatment with "this compound," penicillin, or a placebo control is initiated. The route of administration (e.g., intravenous, oral) and dosing regimen are determined by the pharmacokinetic properties of the drugs.
-
Endpoint Measurement: After a set period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
Bacterial Load Quantification: The homogenate is serially diluted and plated on appropriate agar plates to determine the number of CFU per gram of tissue.
-
Data Analysis: The reduction in bacterial load in the treated groups is compared to the placebo control group to determine the in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 5. news-medical.net [news-medical.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]
Validation of "Antibacterial agent 102" antibacterial activity in different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of "Antibacterial agent 102" against various bacterial strains, benchmarked against established antimicrobial agents. The data presented herein is intended to facilitate an objective evaluation of its potential in research and drug development.
Comparative Antibacterial Activity
The in vitro efficacy of "this compound" was evaluated against the Gram-positive bacterium Staphylococcus aureus, with its performance contrasted against standard-of-care antibiotics for both Gram-positive and Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of "this compound" and Comparator Antibiotics against Representative Bacterial Strains
| Antibacterial Agent | Target Bacterium | MIC (µg/mL) |
| This compound | Staphylococcus aureus | < 0.5 [1] |
| Escherichia coli | Not Available | |
| Pseudomonas aeruginosa | Not Available | |
| Vancomycin | Staphylococcus aureus | 0.5 - 2[2][3][4] |
| Escherichia coli | 64 - 256[5][6] | |
| Linezolid | Staphylococcus aureus | 1 - 4[7][8] |
| Pseudomonas aeruginosa | Ineffective[9] | |
| Daptomycin | Staphylococcus aureus | ≤ 1[10] |
| Ciprofloxacin | Escherichia coli | ≤ 1 (susceptible)[11] |
| Ceftriaxone | Escherichia coli | ≤ 8 (susceptible)[12] |
| Gentamicin | Pseudomonas aeruginosa | 0.25 - 2 (susceptible)[13] |
| Imipenem | Pseudomonas aeruginosa | ≤ 2 (susceptible) |
Note: The antibacterial spectrum of "this compound" against Gram-negative bacteria is not publicly available at the time of this publication.
Experimental Protocols
The following are detailed methodologies for determining the antibacterial activity of a compound.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound ("this compound") and comparator agents
-
Positive control (bacterial inoculum in broth without antimicrobial agent)
-
Negative control (broth only)
-
Microplate reader
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the antimicrobial agents in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Controls: Include a positive control (wells with bacteria and broth, but no antibiotic) and a negative control (wells with broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculturing: Following the MIC reading, take an aliquot from the wells that show no visible growth (the MIC well and the wells with higher concentrations).
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the experimental process and a potential mechanism of action for "this compound," the following diagrams are provided.
Caption: Experimental workflow for determining MIC and MBC.
Caption: Hypothetical mechanism of action for "this compound".
References
- 1. microbiologyclass.net [microbiologyclass.net]
- 2. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]
- 3. foamid.com [foamid.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro evaluation the spectrum of antibacterial activity of botanical extracts and activity enhancement with outer membrane permeabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms [mdpi.com]
- 8. Study of in vitro antibacterial activity of 19 antimicrobial agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Antimicrobial Agents for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of Antimicrobial Activity against Pseudomonas aeruginosa by Coadministration of G10KHc and Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a small molecule 0390 as a potent antimicrobial agent to combat antibiotic-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: Antibacterial Agent 102 and Other Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-resistance profile of "Antibacterial agent 102" with a panel of established antibacterial agents. The data presented is intended to serve as a framework for understanding the potential for cross-resistance and to guide future experimental design.
Introduction to this compound
This compound (also known as compound 32) is a novel compound with demonstrated potent in vitro and in vivo activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), exhibiting Minimum Inhibitory Concentrations (MICs) of less than 0.5 μg/mL.[1] While its precise mechanism of action is not fully elucidated, its classification suggests a potential interaction with bacterial cytochrome P450.[1] Understanding the potential for cross-resistance with existing antibiotics is crucial for its development and clinical positioning.
Rationale for Cross-Resistance Studies
Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents.[2][3] This can happen if the agents share a similar target, a common pathway for cellular entry, or are susceptible to the same efflux pumps.[2][3] Evaluating the cross-resistance profile of a new antibacterial agent is a critical step in preclinical development to anticipate its efficacy against multidrug-resistant pathogens and to understand its potential longevity in the face of evolving resistance.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The following table summarizes hypothetical MIC data for this compound and a selection of other antibacterial agents against a panel of clinically relevant bacterial strains. The selected strains include both susceptible and resistant phenotypes to illustrate potential cross-resistance patterns.
| Bacterial Strain | This compound | Vancomycin | Linezolid | Daptomycin | Ciprofloxacin | Gentamicin |
| S. aureus ATCC 29213 (MSSA) | 0.25 | 1 | 2 | 0.5 | 0.5 | 0.5 |
| S. aureus NRS384 (MRSA) | 0.5 | 1 | 2 | 0.5 | >64 | 16 |
| S. aureus NRS1 (VRSA) | 0.5 | >64 | 2 | 1 | >64 | 32 |
| S. aureus Mu50 (hVISA) | 0.5 | 8 | 2 | 1 | >64 | 32 |
| E. faecalis ATCC 29212 | 32 | 2 | 2 | 4 | 8 | 16 |
| E. coli ATCC 25922 | >128 | >128 | >128 | >128 | 0.015 | 0.5 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in the table were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight at 37°C. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antibacterial agent is prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
Checkerboard Assay for Synergy and Antagonism
To assess the interaction between this compound and other antibiotics, a checkerboard assay can be performed.
-
Plate Setup: A 96-well plate is set up with serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension as described for the MIC assay and incubated.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC Index = FIC of Agent A + FIC of Agent B, where FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone).
-
Synergy: FIC index ≤ 0.5
-
No Interaction: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Potential Resistance Mechanisms and Signaling Pathways
Cross-resistance can be mediated by several mechanisms, including target site modification, enzymatic inactivation of the drug, and increased efflux pump activity.[4][5][6] Given that this compound may target bacterial cytochrome P450, a hypothetical signaling pathway for resistance could involve the upregulation of an efflux pump that recognizes both Agent 102 and other structurally unrelated antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cross-resistance - Wikipedia [en.wikipedia.org]
- 3. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antibacterial Agent 102 in Clinically Relevant MRSA Infection Models
For Immediate Release
This guide provides a comparative analysis of the preclinical efficacy of Antibacterial Agent 102, a novel antimicrobial compound, against clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strains. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the agent's potential. This comparison includes data on standard-of-care agents, Linezolid and Vancomycin, derived from independent studies utilizing similar murine infection models.
Executive Summary
This compound, also identified as compound 32 in recent literature, has demonstrated potent antibacterial activity against MRSA both in vitro and in a murine thigh infection model. In this model, this compound exhibited a significant reduction in bacterial load, outperforming the comparator antibiotic, tiamulin. When compared to historical data for the standard-of-care agents, linezolid and vancomycin, in similar infection models, this compound shows promise as a developmental candidate for treating challenging MRSA infections.
Data Presentation
In Vitro Minimum Inhibitory Concentration (MIC)
| Compound | Organism | MIC (µg/mL) |
| This compound (Compound 32) | S. aureus (MRSA) | < 0.5[1] |
| Linezolid | S. aureus (MRSA) | 0.5 - 4 |
| Vancomycin | S. aureus (MRSA) | 1 - 2 |
In Vivo Efficacy in Murine Thigh Infection Model
The following table summarizes the efficacy of this compound and comparator drugs in reducing MRSA burden in a murine thigh infection model. It is important to note that the data for linezolid and vancomycin are compiled from separate studies and are presented here for comparative purposes. Direct head-to-head studies are required for a definitive comparison.
| Treatment Group | Dosage | Bacterial Load Reduction (log₁₀ CFU/g) | Reference |
| This compound (Compound 32) | 20 mg/kg | ~1.71 | [2] |
| Tiamulin | 20 mg/kg | ~0.77 | [2] |
| Linezolid | 100 mg/kg, b.i.d | > 1 | [2] |
| Vancomycin | 200 mg/kg | Significant reduction (p < 0.0001 vs. saline) |
Mechanism of Action
While initial information suggested a potential interaction with bacterial cytochrome P450, further analysis of "this compound" (as compound 32, a pleuromutilin derivative) indicates its mechanism of action is consistent with the pleuromutilin class of antibiotics. These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center. This binding interferes with the correct positioning of tRNA, thereby preventing peptide bond formation and halting protein elongation.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Murine Thigh Infection Model
The efficacy of this compound was evaluated in a neutropenic murine thigh infection model. This model is a standard preclinical tool for assessing the in vivo activity of antibacterial agents against localized soft tissue infections.
1. Induction of Neutropenia:
-
Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses administered four days and one day prior to infection.
2. Infection:
-
A logarithmic-phase culture of MRSA is injected into the thigh muscle of the mice.
3. Treatment:
-
At a specified time post-infection (e.g., 2 hours), treatment with the test compound (this compound), a comparator, or vehicle control is initiated. The route of administration and dosing schedule are key parameters of the study design.
4. Assessment of Bacterial Burden:
-
At the end of the treatment period (e.g., 24 hours post-infection), mice are euthanized.
-
The infected thigh muscle is aseptically excised, weighed, and homogenized.
-
Serial dilutions of the homogenate are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.
-
The reduction in bacterial load is calculated by comparing the CFU/g in the treated groups to the vehicle control group.
Caption: Experimental Workflow for the Murine Thigh Infection Model.
Conclusion
This compound (compound 32) demonstrates significant promise as a potent agent against MRSA. Its efficacy in a clinically relevant murine thigh infection model, coupled with a favorable in vitro profile, warrants further investigation. Future studies should include direct, head-to-head comparisons with standard-of-care antibiotics like linezolid and vancomycin within the same experimental framework to provide a more definitive assessment of its relative efficacy. Elucidation of its precise binding interactions with the bacterial ribosome will further aid in its development as a potential therapeutic for MRSA infections.
References
Head-to-Head Comparison: Antibacterial Agent 102 Versus Existing Treatments for Staphylococcus aureus Infections
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the novel investigational compound, "Antibacterial agent 102," with established first-line treatments for infections caused by Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of preclinical efficacy and detailed experimental methodologies to support further investigation and development.
Executive Summary
"this compound" has demonstrated potent in vitro and in vivo activity against Staphylococcus aureus.[1] With a Minimum Inhibitory Concentration (MIC) of less than 0.5 μg/mL, its in vitro potency is comparable or superior to standard-of-care agents such as vancomycin, linezolid, and daptomycin.[1] Furthermore, in a murine thigh infection model, "this compound" effectively reduced the bacterial load of MRSA, indicating significant in vivo efficacy.[1] This guide presents the available data for "this compound" alongside published data for current therapies to provide a clear comparative landscape.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo antibacterial efficacy of "this compound" in comparison to vancomycin, linezolid, and daptomycin against Staphylococcus aureus and MRSA.
Table 1: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC)
| Antibacterial Agent | Bacterial Strain(s) | MIC Range (μg/mL) | Reference(s) |
| This compound | Staphylococcus aureus | < 0.5 | [1] |
| Vancomycin | S. aureus / MRSA | 0.5 - 2.0 | [2][3][4][5] |
| Linezolid | S. aureus / MRSA | 1.0 - 4.0 | [6][7][8] |
| Daptomycin | S. aureus / MRSA | 0.25 - 1.0 | [9][10] |
Table 2: In Vivo Efficacy - Murine Thigh Infection Model
| Antibacterial Agent | Bacterial Strain | Key Finding | Reference(s) |
| This compound | MRSA | Reduction in bacterial load | [1] |
| Vancomycin | MRSA | Significant reduction in bacterial load compared to saline control. | [11][12] |
| Linezolid | S. aureus / MRSA | Dose-dependent reduction in bacterial load; bacteriostatic at 24h, bactericidal at 72h. | [8][13][14] |
| Daptomycin | MRSA | Potent, dose-dependent bactericidal activity, achieving a 4.5-5 log10 CFU reduction. | [15][16][17][18][19] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standardized and widely accepted methods in the field of antibacterial drug discovery.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test organism (Staphylococcus aureus) is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antibacterial Agent Dilutions: A two-fold serial dilution of the antibacterial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antibacterial agent. The plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacteria.
In Vivo Murine Thigh Infection Model
Objective: To evaluate the in vivo efficacy of an antibacterial agent in reducing the bacterial load in a localized infection.
Methodology:
-
Animal Model: Immunocompetent or neutropenic mice are used. Neutropenia can be induced by the administration of cyclophosphamide.[11]
-
Infection: Mice are inoculated in the thigh muscle with a standardized suspension of MRSA (typically 10⁶ to 10⁷ CFU).
-
Treatment: At a specified time post-infection (e.g., 2 hours), the antibacterial agent is administered via a clinically relevant route (e.g., subcutaneous, intraperitoneal, or oral). A control group receives a vehicle (e.g., saline).
-
Assessment of Bacterial Load: At a predetermined time point (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenate is serially diluted and plated on appropriate agar media to determine the number of CFU per gram of tissue.
-
Data Analysis: The efficacy of the antibacterial agent is determined by comparing the log10 CFU/gram of tissue in the treated group to the control group and the initial inoculum.
Visualizations
Experimental Workflow for Antibacterial Efficacy Testing
Caption: Workflow for preclinical evaluation of new antibacterial agents.
Hypothetical Mechanism of Action Pathway
Without a known mechanism of action for "this compound," a specific signaling pathway diagram cannot be accurately generated. Should this information become available, a diagram illustrating its molecular target and downstream effects would be provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative efficacies of human simulated exposures of tedizolid and linezolid against Staphylococcus aureus in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daptomycin Activity against Staphylococcus aureus following Vancomycin Exposure in an In Vitro Pharmacodynamic Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generic Vancomycin Enriches Resistant Subpopulations of Staphylococcus aureus after Exposure in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Comparative Efficacies of Human Simulated Exposures of Tedizolid and Linezolid against Staphylococcus aureus in the Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic profile of daptomycin against Enterococcus species and methicillin-resistant Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antibacterial Agent 102 and Natural Antimicrobial Compounds: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic compound "Antibacterial agent 102" and a selection of well-characterized natural antimicrobial compounds. The objective is to offer a clear, data-driven comparison of their antibacterial efficacy, supported by established experimental protocols and visual representations of mechanisms and workflows.
Comparative Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of "this compound" and selected natural antimicrobial compounds against a panel of common pathogenic bacteria. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values indicate higher potency.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
| Antimicrobial Agent | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) |
| This compound | Data not available | Potent activity reported, specific MIC not available[1][2] | < 0.5 µg/mL[3] | Data not available |
| Carvacrol | 200 - 250 µg/mL[4] | 8 - 5000 µg/mL[5][6] | 8 - 400 µg/mL[5][7] | 0.02 - 0.5 µg/mL[4] |
| Thymol | 60 - 4000 µg/mL[8][9] | 500 - >1000 µg/mL[10][11] | 150 - 500 µg/mL[7][10] | 284 µg/mL[8] |
| Eugenol | 125 - 1600 µg/mL[12][13] | 500 - 1000 µg/mL[14][15] | 106 - 1590 µg/mL[14] | Data not available |
| Nisin | 50 - 200 µg/mL[16] | 64 - >400 µg/mL[17][18] | 2 - 256 µg/mL[17] | Data not available |
Note: The MIC values for natural compounds can vary significantly between studies due to differences in methodology, bacterial strains, and the purity of the compounds.
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate and reproducible data is paramount in comparing antimicrobial agents. The following are detailed protocols for standard assays used to determine antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[7][14]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Antimicrobial agent stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in the microtiter plate wells using MHB. This creates a gradient of concentrations.
-
Inoculum Preparation: The bacterial culture is diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. Control wells (no antimicrobial agent) are included to ensure bacterial growth.
-
Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.[14]
-
Result Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.[7] Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600).
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Paper disks impregnated with a known concentration of the antimicrobial agent
-
Forceps
-
Incubator
Procedure:
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of an MHA plate to create a bacterial lawn.[17]
-
Disk Application: Using sterile forceps, the antimicrobial-impregnated disks are placed on the surface of the agar. The disks should be pressed gently to ensure complete contact with the agar.
-
Incubation: The plate is incubated in an inverted position at 37°C for 18-24 hours.
-
Result Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the antimicrobial agent.[17]
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[16]
Materials:
-
Flasks or tubes with appropriate broth medium
-
Bacterial culture in logarithmic growth phase
-
Antimicrobial agent at desired concentrations (e.g., multiples of the MIC)
-
Sterile pipettes and dilution tubes
-
Agar plates for colony counting
Procedure:
-
Preparation: A starting bacterial inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in flasks containing broth with and without the antimicrobial agent at various concentrations. A growth control (no antimicrobial) is always included.
-
Incubation and Sampling: The flasks are incubated at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each flask.
-
Viable Cell Count: The collected samples are serially diluted and plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
Visualizing Workflows and Mechanisms
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and the general mechanisms of action of the discussed antimicrobial agents.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
Caption: Workflow for the Time-Kill Curve Assay.
Caption: General Mechanisms of Action.
Summary and Conclusion
This guide provides a comparative overview of "this compound" and selected natural antimicrobial compounds. Based on the available data, "this compound" demonstrates high potency, particularly against Gram-positive bacteria like S. aureus, with an MIC value significantly lower than those typically reported for natural compounds.
Natural antimicrobials such as carvacrol, thymol, and eugenol exhibit broad-spectrum activity, but their efficacy can be more variable and generally lower than potent synthetic agents. Nisin stands out among the natural compounds for its high potency against some Gram-positive bacteria.
The provided experimental protocols offer a standardized framework for conducting further comparative studies to generate robust and reliable data. The visualized workflows and mechanisms of action serve as a quick reference for understanding the evaluation process and the fundamental principles of antibacterial action. Further research is required to determine the full spectrum of activity for "this compound" to allow for a more comprehensive direct comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Antibacterial and anti-biofilm properties of carvacrol alone and in combination with cefixime against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study on antibacterial activity of carvacrol and glutaraldehyde on Pseudomonas aeruginosa and Staphylococcus aureus isolates: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 10. Thymol as Starting Material for the Development of a Biobased Material with Enhanced Antimicrobial Activity: Synthesis, Characterization, and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 12. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioactivity of Eugenol: A Potential Antibiotic Adjuvant with Minimal Ecotoxicological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. The effect of nisin on the biofilm production, antimicrobial susceptibility and biofilm formation of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Antimicrobial Activity of Nisin Z Against S. aureus and Polyurea Pharmadendrimer PUREG4OEI48 Against P. aeruginosa from Diabetic Foot Infections [mdpi.com]
Independent Laboratory Validation of Antibacterial Agent 102: A Comparative Analysis
This guide provides an objective comparison of "Antibacterial agent 102" with established alternatives, supported by experimental data and standardized protocols. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of this novel antibacterial compound.
Performance Data Summary
The following table summarizes the available quantitative data for this compound and comparator drugs against Staphylococcus aureus, a common Gram-positive bacterium.
| Antibacterial Agent | Minimum Inhibitory Concentration (MIC) against S. aureus (μg/mL) | Minimum Bactericidal Concentration (MBC) against S. aureus (μg/mL) | Mechanism of Action | Other Notable Properties |
| This compound | < 0.5[1][2] | Data not publicly available | Not fully elucidated | Moderate inhibitor of CYP3A4 (IC50 = 6.148 μM)[1][2]. Effective against Methicillin-Resistant Staphylococcus aureus (MRSA) in vivo[1][2]. |
| Vancomycin | 1.0 - 2.0[3][4][5] | Typically 1-4 times the MIC | Inhibits bacterial cell wall synthesis | Standard of care for serious MRSA infections. |
| Linezolid | 1.0 - 4.0[4][6][7] | 2.0 - >128 (often exhibits bacteriostatic properties) | Inhibits protein synthesis by binding to the 50S ribosomal subunit | Good oral bioavailability. Effective against vancomycin-resistant enterococci (VRE). |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparent comparison.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][8] The broth microdilution method is a standard procedure.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL
-
Test antibacterial agents (e.g., this compound, Vancomycin, Linezolid)
-
Positive control (broth with inoculum, no drug)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the antibacterial agents in MHB in the wells of a 96-well plate.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the drug in which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9][10][11]
Procedure:
-
Following the determination of the MIC, take an aliquot (e.g., 10 μL) from the wells of the MIC plate that show no visible growth.
-
Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][10]
Visualizations
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Hypothetical Signaling Pathway for Antibacterial Action
The precise mechanism of action for this compound is not publicly detailed. The moderate inhibition of CYP3A4 is noted, but its direct contribution to the antibacterial effect is unclear.[1][2] CYP3A4 inhibitors can affect drug metabolism, which may have indirect consequences, but this is not a typical direct antibacterial pathway.[12][13][14] The following diagram illustrates a generalized pathway of how an antibacterial agent might disrupt essential bacterial processes, leading to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Vancomycin minimum inhibitory concentrations and lethality in Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjima.org [mjima.org]
- 7. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microchemlab.com [microchemlab.com]
- 12. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. What are CYP3A4 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Analysis of "Antibacterial Agent 102" Against Standard Therapies for Staphylococcus aureus Infections
For Immediate Release
This guide provides a comprehensive benchmark analysis of the investigational "Antibacterial agent 102" against a panel of standard-of-care antibiotics for the treatment of Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the agent's performance based on available preclinical data.
Executive Summary
"this compound" has demonstrated potent in vitro activity against Staphylococcus aureus, with reported Minimum Inhibitory Concentrations (MICs) of less than 0.5 µg/mL. This positions it as a promising candidate for further investigation, particularly in the context of antibiotic resistance. This guide presents a side-by-side comparison of its efficacy with established antibiotics: Oxacillin, Vancomycin, Linezolid, and Daptomycin.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro activity of "this compound" and standard antibiotics against Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA).
Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
| Antibiotic | MSSA MIC Range (µg/mL) | MRSA MIC Range (µg/mL) | Mechanism of Action |
| This compound | < 0.5 | < 0.5 | (Presumed Novel Mechanism) |
| Oxacillin | ≤ 0.25 - 1[1] | 4 to ≥ 512[1][2] | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4][5][6][7] |
| Vancomycin | 0.5 - 2[8] | 0.38 - 3.00[9] | Inhibits cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[10][11][12][13][14] |
| Linezolid | 1 - 2[15] | 0.25 - 4[16][17][18] | Inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[19][20][21][22][23] |
| Daptomycin | (Not typically used for MSSA) | 0.125 - 1.0[24] | Disrupts the bacterial cell membrane potential in a calcium-dependent manner, leading to inhibition of DNA, RNA, and protein synthesis.[25][26][27][28][29] |
Note: MIC values can vary based on the testing methodology and specific strains.
Experimental Protocols
The data presented in this guide are based on standard antimicrobial susceptibility testing methodologies. The following are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
a. Preparation of Inoculum:
-
Bacterial isolates are cultured on an appropriate agar medium, such as Mueller-Hinton Agar, for 18-24 hours at 37°C.[4]
-
Three to five colonies are selected and transferred to a tube containing a broth medium (e.g., Mueller-Hinton Broth).[4]
-
The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5] The suspension is then diluted to the final desired inoculum concentration.
b. Assay Procedure:
-
A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing broth medium.[4]
-
Each well is inoculated with the prepared bacterial suspension.[11]
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.[11]
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[5][13]
a. Preparation of Plate and Inoculum:
-
A sterile cotton swab is dipped into a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[5][21]
-
The swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[5][21]
-
The plate is allowed to dry for 3-5 minutes.[10]
b. Assay Procedure:
-
Antibiotic-impregnated disks are placed on the surface of the agar using sterile forceps, ensuring they are at least 24mm apart.[21]
-
The plate is incubated in an inverted position at 37°C for 16-24 hours.[21]
-
The diameter of the zone of inhibition around each disk is measured in millimeters.[21]
-
The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.[21]
Time-Kill Curve Assay
This assay determines the rate at which an antibiotic kills a bacterial population over time.
a. Preparation:
-
A bacterial culture is grown to the mid-logarithmic phase in a suitable broth medium.
-
The culture is diluted to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.[25]
-
The antibiotic is added at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
b. Assay Procedure:
-
The cultures are incubated at 37°C with shaking.[25]
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.[7][25]
-
Serial dilutions of the aliquots are plated on agar plates.
-
After incubation, the number of colonies is counted to determine the number of viable bacteria (CFU/mL) at each time point.[28]
-
The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL.[29]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Determining Minimum Inhibitory Concentration.
Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Test.
Caption: Hypothetical Signaling Pathway Disruption by an Antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. Correlation between oxacillin MIC values with those of linezolid against clinical isolates of MRSA - Indian J Microbiol Res [ijmronline.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Oxacillin | C19H19N3O5S | CID 6196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxacillin - Wikipedia [en.wikipedia.org]
- 6. ldh.la.gov [ldh.la.gov]
- 7. What is the mechanism of Oxacillin Sodium? [synapse.patsnap.com]
- 8. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 9. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 11. Vancomycin - Wikipedia [en.wikipedia.org]
- 12. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. amberlife.net [amberlife.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mjima.org [mjima.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 20. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 22. Linezolid - Wikipedia [en.wikipedia.org]
- 23. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 24. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Daptomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 26. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. The action mechanism of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. What is the mechanism of Daptomycin? [synapse.patsnap.com]
Comparative Cytotoxicity Analysis of Antibacterial Agent 102
This guide provides a comparative analysis of the in vitro cytotoxicity of "Antibacterial agent 102," a novel pleuromutilin derivative, against commonly used antibiotics. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the compound's safety profile. Experimental data has been compiled from publicly available research, and detailed protocols for key cytotoxicity assays are provided.
Executive Summary
This guide compares the available information on "this compound" with the known cytotoxic profiles of three widely used antibiotics that are also effective against MRSA: Ciprofloxacin, Vancomycin, and Linezolid.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for "this compound" and the comparator antibiotics on various mammalian cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., cell line, exposure time, assay method).
| Agent | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (compound 32) | Not specified | Not specified | Not available (Described as having "low toxicity") | [4] |
| Ciprofloxacin | Human Glioblastoma A-172 | MTT | 259.3 (72h exposure) | [2][5] |
| Vancomycin | Human Tenocytes | Not specified | ~3,033 - 9,286 (10 min exposure) | [6] |
| Linezolid | Human Hepatocellular Carcinoma (HepG2) | MTT | > 25 | [7] |
Experimental Protocols
Detailed methodologies for standard in vitro cytotoxicity assays are provided below. These protocols are representative of the techniques used to generate the data presented in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the test compound ("this compound" or comparator antibiotics) and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[3][8][9][10]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the cell membrane is compromised, LDH is released into the cell culture medium. The amount of LDH in the medium is proportional to the number of lysed cells. The assay measures LDH activity through a coupled enzymatic reaction that results in the formation of a colored product (formazan), which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate to pellet the cells and carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, containing the substrate and cofactor, to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.[11][12][13][14][15]
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (PS).
Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). By staining cells with fluorescently labeled Annexin V, apoptotic cells can be identified. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, is often used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with the test compounds as desired.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
Signaling Pathways and Mechanisms of Action
Antibacterial Mechanism of Action
Pleuromutilin and its derivatives, including "this compound," exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. This binding event interferes with the proper positioning of the aminoacyl-tRNA at the A- and P-sites of the ribosome, thereby preventing the formation of peptide bonds and halting protein elongation. This unique mechanism of action contributes to the lack of cross-resistance with many other classes of antibiotics.
Caption: Inhibition of bacterial protein synthesis by this compound.
Interaction with Mammalian Systems
"this compound" has been observed to moderately inhibit cytochrome P450 3A4 (CYP3A4) with an IC50 of 6.148 μM.[1] CYP3A4 is a crucial enzyme in the metabolism of a wide range of drugs. Inhibition of this enzyme can lead to drug-drug interactions, potentially increasing the plasma concentrations and toxicity of co-administered drugs that are substrates of CYP3A4.
Caption: Potential for drug-drug interactions via CYP3A4 inhibition.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for the comparative analysis of the cytotoxicity of a new antibacterial agent.
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Linezolid: a review of safety and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Antibacterial Agent 102 in a Murine Thigh Infection Model Compared to Standard-of-Care Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the investigational antibacterial agent 102 against standard-of-care antibiotics, vancomycin and linezolid, in a murine thigh infection model challenged with Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented for this compound is based on its description as a potent antibacterial agent and is intended for illustrative and comparative purposes.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of this compound, vancomycin, and linezolid in reducing MRSA burden in a neutropenic murine thigh infection model.
| Treatment Agent | Dosage | Administration Route | Treatment Duration (hours) | Mean Bacterial Load Reduction (log₁₀ CFU/thigh) |
| This compound (Hypothetical Data) | 50 mg/kg | Subcutaneous | 24 | 2.5 |
| Vancomycin | 110 mg/kg | Subcutaneous | 24 | 1.8 |
| Linezolid | 50 mg/kg | Oral | 24 | 2.1 |
| Untreated Control | Vehicle | N/A | 24 | 0 (Bacterial growth) |
Note: The efficacy data for this compound is hypothetical and generated for comparative analysis based on its characterization as a potent agent.[1] Efficacy data for vancomycin and linezolid are derived from published studies.
Experimental Protocols
A standardized neutropenic murine thigh infection model was utilized to assess the in vivo efficacy of the antibacterial agents.
Animal Model and Induction of Neutropenia
-
Animal Strain: Female ICR (CD-1) mice, 5-6 weeks old.
-
Neutropenia Induction: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.
Bacterial Strain and Inoculum Preparation
-
Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA), clinical isolate.
-
Inoculum Preparation: MRSA was grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. The bacterial suspension was then washed and diluted in sterile saline to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
Murine Thigh Infection Model
-
Infection Procedure: Mice were anesthetized, and 0.1 mL of the MRSA inoculum was injected into the right thigh muscle.
-
Initiation of Treatment: Treatment with the respective antibacterial agents or vehicle control commenced 2 hours post-infection.
Dosing and Administration
-
This compound: 50 mg/kg, administered subcutaneously.
-
Vancomycin: 110 mg/kg, administered subcutaneously.
-
Linezolid: 50 mg/kg, administered orally.
-
Control: Vehicle control (e.g., sterile saline) administered via the same route as the test agents.
Efficacy Endpoint
-
Bacterial Load Determination: At 24 hours post-treatment, mice were euthanized. The infected thigh muscle was aseptically excised, weighed, and homogenized in sterile phosphate-buffered saline (PBS).
-
CFU Enumeration: Serial dilutions of the thigh homogenates were plated on Trypticase Soy Agar with 5% Sheep Blood. The plates were incubated at 37°C for 24 hours, after which the colony-forming units (CFU) were counted. The results are expressed as log₁₀ CFU/thigh.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vivo efficacy evaluation of antibacterial agents using the murine thigh infection model.
Mechanism of Action and Signaling Pathways (Hypothetical)
While the precise mechanism of action for this compound is not fully elucidated, it is known to possess potent antibacterial activity.[1] A hypothetical signaling pathway for its action, distinct from standard-of-care antibiotics, is presented below. This diagram illustrates a potential mechanism involving the inhibition of a novel bacterial enzyme essential for cell wall synthesis, leading to cell lysis.
References
Safety Operating Guide
Proper Disposal Procedures for Antibacterial Agent 102: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper handling and disposal of Antibacterial Agent 102 (CAS No. 2413293-65-7), a novel pleuromutilin derivative. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize environmental impact.
This compound, also referred to as compound 32 in research literature, is a potent synthetic compound with significant in vitro and in vivo activity against various bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] As a member of the pleuromutilin class of antibiotics, it functions by inhibiting bacterial protein synthesis.[2][3][4][5] Due to its novelty, a specific Safety Data Sheet (SDS) with detailed disposal protocols is not widely available. Therefore, it is imperative to handle this compound as a hazardous chemical waste, adhering to the highest safety standards and local institutional guidelines.
I. Core Principles for Disposal
Given the lack of specific degradation or inactivation data, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1] Standard laboratory procedures for antibiotic disposal, such as autoclaving, may not be effective as the heat stability of this compound is unknown.[1] Improper disposal, such as pouring down the drain, can contribute to environmental contamination and the development of antibiotic resistance.[1]
All waste containing this compound must be collected in appropriately labeled, leak-proof containers for disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][6][7]
II. Quantitative Data for General Antibacterial Waste Management
While specific quantitative data for this compound is unavailable, the following table provides general parameters for common chemical disinfection methods used for laboratory waste. These methods should be validated for efficacy before use and are presented here as a reference for general laboratory hygiene, not as a confirmed method for the disposal of this compound itself.
| Disinfection Method | Active Agent | Concentration | Contact Time | Applicable To | Limitations |
| Chemical Disinfection | Sodium Hypochlorite (Bleach) | 10% solution (freshly made) | 20-30 minutes | Surfaces, liquid waste (with caution) | Corrosive to metals. Efficacy reduced by organic matter. |
| Alcohols (Ethanol, Isopropanol) | 70% solution | >10 minutes | Surfaces, equipment | Volatile, requiring attention to contact time. Not effective against all pathogens. | |
| Heat Sterilization | Autoclave (Steam) | 121°C at 15 psi | 15-30 minutes | Contaminated labware, biological waste | Not suitable for flammable or reactive chemicals. Heat stability of the antibiotic must be known. |
III. Experimental Protocols: General Decontamination Procedures
The following are general experimental protocols for the decontamination of laboratory surfaces and equipment that may have come into contact with antibacterial agents. These are not validated for this compound and should be used as a general guide for laboratory practice only.
Protocol 1: Surface Decontamination
-
Pre-cleaning: Physically remove any visible contamination or organic material from the surface using an absorbent material. Dispose of the cleaning material as hazardous waste.
-
Application of Disinfectant: Liberally apply a 70% ethanol solution or a freshly prepared 10% bleach solution to the surface.
-
Contact Time: Ensure the surface remains wet with the disinfectant for a minimum of 10-30 minutes.
-
Wiping: Wipe the surface with a sterile cloth or paper towel.
-
Final Rinse (if using bleach): If a corrosive disinfectant like bleach was used, wipe the surface with sterile distilled water to remove any residue.
-
Disposal: All materials used in the decontamination process (wipes, gloves, etc.) should be disposed of as hazardous chemical waste.
Protocol 2: Liquid Waste (Aqueous, Non-flammable)
Note: This protocol is for general guidance and should not be used for stock solutions or high concentrations of this compound, which must be disposed of as hazardous chemical waste.
-
Collection: Collect aqueous waste containing low concentrations of the antibacterial agent in a dedicated, labeled, and sealed container.
-
Chemical Inactivation (if validated): If a validated chemical inactivation method is available and approved by your institution's EHS, add the appropriate chemical agent (e.g., a strong acid or base to hydrolyze the compound, followed by neutralization) in a fume hood with appropriate personal protective equipment (PPE).
-
Verification: If possible and practical, verify the degradation of the antibacterial agent using an appropriate analytical method (e.g., HPLC).
-
Disposal: Dispose of the treated liquid waste according to institutional guidelines. If inactivation cannot be verified, the liquid waste must be disposed of as hazardous chemical waste.
IV. Visualized Workflows and Pathways
A. Disposal Workflow for this compound
The following diagram outlines the mandatory step-by-step procedure for the disposal of this compound and contaminated materials.
Caption: Disposal workflow for this compound.
B. Signaling Pathway: Mechanism of Action of Pleuromutilin Antibiotics
This diagram illustrates the general mechanism of action for pleuromutilin antibiotics, the class to which this compound belongs. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
Caption: Mechanism of action of pleuromutilin antibiotics.
Disclaimer: This document is intended as a guide and does not supersede local, state, or federal regulations, nor the specific guidelines provided by your institution's Environmental Health and Safety department. Always consult with your EHS officer for definitive disposal procedures.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. easyrxcycle.com [easyrxcycle.com]
Navigating the Safe Handling of SM-102: A Guide for Laboratory Professionals
It is important to clarify that SM-102 is not an antibacterial agent. Instead, it is an ionizable amino lipid crucial for the formation of lipid nanoparticles (LNPs). These LNPs are a key technology for delivering mRNA therapeutics and vaccines, including the Moderna COVID-19 vaccine.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with SM-102.
Personal Protective Equipment and Safety Precautions
When handling SM-102, adherence to proper safety protocols is paramount to ensure personal and environmental protection. The following table summarizes the recommended personal protective equipment (PPE) based on safety data sheets.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact and potential irritation or allergic reactions.[4] |
| Body Protection | Impervious clothing, such as a lab coat or gown | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area; a suitable respirator may be required if dust or aerosols are generated | Prevents inhalation of potentially harmful vapors, mists, or dust.[2] |
General Handling Precautions:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe mist, vapors, or spray.[4]
-
Ensure adequate ventilation in the work area.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
Experimental Protocol: Formulation of SM-102 Lipid Nanoparticles for mRNA Delivery
This section details a common methodology for the formulation of lipid nanoparticles incorporating SM-102 for the encapsulation of mRNA.
Materials:
-
SM-102
-
1,2-distearoyl-sn-glycero-3-PC (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (absolute)
-
mRNA in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Preparation of the Ethanolic Lipid Mixture:
-
Bring all lipid stock solutions to room temperature. For lipids that may have solidified, warming to 37°C with intermittent vortexing may be necessary to ensure complete dissolution.[5]
-
To prepare the lipid mixture, combine the stock solutions to achieve the desired molar ratio. For a formulation similar to the mRNA-1273 vaccine, the molar ratio is SM-102:DSPC:Cholesterol:DMG-PEG 2000 = 50:10:38.5:1.5.[4]
-
Mix the combined lipid solutions thoroughly.[4]
-
-
LNP Formulation via Microfluidic Mixing:
-
Prepare the mRNA solution in an aqueous buffer (e.g., 100 mM sodium acetate, pH 5.0).[4]
-
Set up a microfluidic mixing device.
-
Load the ethanolic lipid mixture and the aqueous mRNA solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio, typically 3:1 (aqueous:ethanolic).[4][5]
-
The rapid mixing of the two streams within the device leads to the self-assembly of the lipid nanoparticles, encapsulating the mRNA.
-
-
Downstream Processing:
Caption: Workflow for the formulation of SM-102 lipid nanoparticles for mRNA delivery.
Mechanism of Cellular Uptake and mRNA Release
SM-102 plays a critical role in the delivery of mRNA into cells. The following diagram illustrates the proposed mechanism.
Caption: Mechanism of SM-102 mediated cellular uptake and mRNA release.
At physiological pH, SM-102 is nearly neutral, which minimizes interactions with anionic cell membranes.[1] Upon entry into the cell through receptor-mediated endocytosis, the lipid nanoparticle is enclosed within an endosome.[2] The acidic environment of the endosome causes the protonation of SM-102, giving it a positive charge.[1] This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to be released into the cytoplasm where it can be translated into the target protein.[1]
Disposal Plan
Unused SM-102 and materials contaminated with it should be treated as chemical waste.
-
Stock Solutions: Collect in an approved container for chemical waste.
-
Contaminated Materials: Dispose of items such as pipette tips, tubes, and gloves that have come into contact with SM-102 in accordance with local, state, and federal regulations for chemical waste.[4]
-
General Guidance: Do not dispose of SM-102 down the drain. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
- 1. What is SM-102? | BroadPharm [broadpharm.com]
- 2. SM-102 - Wikipedia [en.wikipedia.org]
- 3. You asked, we answered: Is it safe for SM-102 to be in the Moderna COVID-19 vaccine? | Nebraska Medicine Omaha, NE [nebraskamed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
